molecular formula C10H7F2N B3242669 6,7-Difluoro-2-methylquinoline CAS No. 152922-65-1

6,7-Difluoro-2-methylquinoline

Cat. No.: B3242669
CAS No.: 152922-65-1
M. Wt: 179.17 g/mol
InChI Key: YWMOOBWNYVFLKH-UHFFFAOYSA-N
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Description

6,7-Difluoro-2-methylquinoline is a fluorinated quinoline derivative that serves as a critical synthetic intermediate in advanced materials science and pharmaceutical research. This compound is particularly valued for its role as a precursor in the development of fluorescent materials. Researchers have utilized it to synthesize 2-styryl-6,7-difluoro-8-hydroxyquinoline and its zinc (Zn(II)) complexes, which are studied for their tunable photophysical properties. The incorporation of fluorine atoms into the quinoline system is a established strategy to enhance the electronic properties, stability, and sublimation characteristics of resulting metal complexes, making them highly suitable for applications such as organic light-emitting diodes (OLEDs) . In pharmaceutical research, the 6,7-difluoro-2-methylquinoline structure is a valuable building block for novel bioactive molecules. The compound shares a core quinoline scaffold with known fluoroquinolone antibiotics, where strategic fluorination is crucial for antimicrobial activity . The methyl group at the 2-position offers a reactive site for further chemical modifications, enabling the construction of more complex molecular architectures for biological evaluation . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-difluoro-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMOOBWNYVFLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6,7-Difluoro-2-methylquinoline: Structural Dynamics, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly relies on halogenated heterocycles to navigate complex pharmacokinetic landscapes, 6,7-Difluoro-2-methylquinoline (CAS: 152922-65-1) has emerged as a highly privileged scaffold. This whitepaper provides an in-depth technical analysis of its stereoelectronic architecture, self-validating synthetic workflows, and divergent applications. By bridging fundamental mechanistic chemistry with advanced drug development and molecular imaging, this guide serves as an authoritative resource for researchers leveraging this compound in downstream functionalization.

Stereoelectronic Architecture & Physicochemical Profile

The strategic placement of fluorine atoms at the 6 and 7 positions of the quinoline core is not merely structural; it is a calculated stereoelectronic enhancement.

Causality of Substitution:

  • Metabolic Shielding: The 6 and 7 positions on the quinoline ring are classic sites for cytochrome P450-mediated aromatic hydroxylation. Fluorine substitution acts as a bioisosteric block, drastically increasing the metabolic half-life of the scaffold.

  • pKa Modulation: Fluorine’s strong inductive electron-withdrawing effect (-I) delocalizes electron density away from the quinoline nitrogen. This lowers the basicity (pKa) of the nitrogen, increasing the fraction of the unionized species at physiological pH (7.4) and thereby enhancing passive membrane permeability.

Table 1: Physicochemical and Structural Properties

ParameterValue
IUPAC Name 6,7-Difluoro-2-methylquinoline
CAS Registry Number 152922-65-1
Molecular Formula C10H7F2N
Molecular Weight 179.17 g/mol
Predicted LogP ~2.3
SMILES String CC1=NC2=CC(F)=C(F)C=C2C=C1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Quinoline Nitrogen)

De Novo Synthesis Workflow: Regioselective Doebner-Miller Cyclization

The construction of the 2-methylquinoline core is efficiently achieved via a modified Doebner-Miller reaction, as detailed in the foundational patent literature for leukotriene antagonists ().

Mechanistic Insight & Regioselectivity: The regioselectivity of this cyclization is governed by the stereoelectronic environment of the 3,4-difluoroaniline precursor. The amino group directs the intramolecular electrophilic aromatic substitution to its ortho positions (C2 and C6), as the para position (C4) is blocked by a fluorine atom. Cyclization at C2 is sterically and electronically disfavored due to the adjacent fluorine at C3. Consequently, ring closure occurs preferentially at the less hindered C6 position. This specific regiochemistry maps the C3 and C4 fluorines of the aniline directly to the C7 and C6 positions of the resulting quinoline, yielding 6,7-difluoro-2-methylquinoline as the major thermodynamic product.

Synthesis A 3,4-Difluoroaniline C Acid Catalysis (HCl) 2-Butanol A->C B Crotonaldehyde B->C D Michael Addition & Cyclization C->D E Oxidation (p-Chloranil) D->E F 6,7-Difluoro-2- methylquinoline E->F Yield: ~57%

Figure 1. Regioselective Doebner-Miller synthesis workflow.

Protocol 1: Self-Validating Synthesis of 6,7-Difluoro-2-methylquinoline

This protocol incorporates built-in validation checks to ensure reaction integrity.

  • Initiation: In a multi-neck flask, prepare a solution of 3,4-difluoroaniline (1.0 eq), p-chloranil (1.0 eq), and concentrated HCl in 2-butanol.

    • Causality:p-Chloranil is utilized as an in situ oxidant to aromatize the tetrahydroquinoline intermediate, preventing yield-destroying disproportionation side reactions.

    • Validation Check: The mixture should form a uniform suspension; the presence of p-chloranil will impart a distinct yellow/green hue.

  • Addition: Heat the mixture to reflux. Add crotonaldehyde (1.0 eq) in 2-butanol dropwise.

    • Causality: Dropwise addition prevents the rapid, exothermic polymerization of crotonaldehyde under strongly acidic conditions.

  • Propagation: Maintain reflux for 2 hours.

    • Validation Check: TLC monitoring (Hexane/EtOAc) must indicate the complete consumption of the aniline starting material. The reaction mixture will transition to a dark, viscous state.

  • Solvent Exchange: Remove ~50% of the solvent under vacuum at 60°C, then add toluene and continue distillation until a pasty solid forms.

    • Causality: Solvent exchange to toluene aids in the azeotropic removal of water, driving the precipitation of the crude product.

  • Purification: Triturate the solid with THF and cool to 0°C. Filter and wash.

    • Validation Check: Wash with THF until the filtrate runs clear, visually confirming the removal of unreacted chloranil and polymeric byproducts.

  • Isolation: Neutralize the solid by partitioning between aqueous K₂CO₃ and EtOAc. Extract, dry over MgSO₄, and crystallize from a minimum volume of EtOAc.

    • Validation Check: Yields should approximate 55-60%, yielding a spectroscopically pure crystalline solid (¹H NMR: singlet at δ 2.64 confirming the C2-methyl group).

Divergent Functionalization: From Therapeutics to Molecular Imaging

The true utility of 6,7-Difluoro-2-methylquinoline lies in the reactivity of its C2-methyl group, which serves as a synthetic handle for divergent applications.

  • Molecular Imaging: Oxidation of the methyl group with selenium dioxide (SeO₂) yields 6,7-difluoroquinoline-2-carbaldehyde. This is a critical building block for photoluminescent zinc(II) complexes () and the synthesis of QUMA-1, an activatable fluorescent probe used to track the dynamic folding of RNA G-quadruplexes in live cells ().

  • Therapeutics: Radical bromination yields 2-(bromomethyl)-6,7-difluoroquinoline, an essential electrophile used to alkylate thiols in the synthesis of potent leukotriene receptor antagonists for asthma therapy.

Applications Core 6,7-Difluoro-2-methylquinoline Path1 SeO2 Oxidation (1,4-Dioxane) Core->Path1 Path2 Radical Bromination (NBS, Benzoyl Peroxide) Core->Path2 Aldehyde 6,7-Difluoroquinoline- 2-carbaldehyde Path1->Aldehyde Probe Photoluminescent Probes (e.g., QUMA-1 for RNA) Aldehyde->Probe Bromide 2-(Bromomethyl)- 6,7-difluoroquinoline Path2->Bromide Drug Leukotriene Antagonists (Anti-asthmatic agents) Bromide->Drug

Figure 2. Divergent functionalization pathways for drug and probe development.

Protocol 2: Self-Validating Radical Bromination (Wohl-Ziegler)
  • Preparation: Dissolve 6,7-difluoro-2-methylquinoline in CCl₄ (or a greener alternative such as trifluorotoluene).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of benzoyl peroxide (0.005 eq).

  • Initiation: Irradiate the flask with a sun lamp while heating to reflux.

    • Causality: The combination of thermal and photochemical initiation ensures a steady generation of bromine radicals. The C2-methyl group is highly activated because the resulting benzylic radical is stabilized by resonance with the quinoline ring. Furthermore, the electron-deficient nature of the difluoro-substituted aromatic ring strongly disfavors electrophilic aromatic bromination, ensuring absolute chemoselectivity for the alkyl side chain.

  • Completion: Cool the reaction mixture to 0°C, filter off the succinimide byproduct, and concentrate the filtrate.

    • Validation Check: The quantitative precipitation of succinimide (which floats to the surface) serves as a visual indicator of reaction completion. ¹H NMR of the crude product will confirm success via the disappearance of the singlet at δ 2.64 (CH₃) and the appearance of a new deshielded singlet around δ 4.6-4.8 (CH₂Br).

Conclusion

6,7-Difluoro-2-methylquinoline exemplifies how precise stereoelectronic modifications can elevate a standard heterocyclic scaffold into a highly versatile biochemical tool. By mastering the regioselective nuances of its synthesis and the chemoselective logic of its functionalization, researchers can reliably deploy this compound across a spectrum of advanced pharmaceutical and diagnostic applications.

References

  • Title: Quinoline derivatives as leukotriene antagonists (EP0699188A1) Source: Google Patents / European Patent Office URL: [1][2]

  • Title: Tracking the Dynamic Folding and Unfolding of RNA G-Quadruplexes in Live Cells Source: Angewandte Chemie International Edition URL: [Link][3][4]

  • Title: Synthesis, crystal structures, and fluorescent properties of zinc(II) complexes with benzazino-2-carboxalidin-2-aminophenols Source: Open Chemistry URL: [Link][5]

Sources

6,7-Difluoro-2-methylquinoline: A Technical Guide to Synthesis, Identification, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Difluoro-2-methylquinoline is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The incorporation of fluorine atoms into the quinoline scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, identification, and detailed analytical characterization of 6,7-Difluoro-2-methylquinoline, serving as a vital resource for researchers engaged in the development of novel quinoline-based compounds.

Core Identification

A crucial first step in the lifecycle of any chemical compound is its unambiguous identification. This section outlines the fundamental identifiers for 6,7-Difluoro-2-methylquinoline.

Molecular Structure and Formula

The structure of 6,7-Difluoro-2-methylquinoline consists of a quinoline core with two fluorine atoms substituted at the 6th and 7th positions and a methyl group at the 2nd position.

  • Molecular Formula: C₁₀H₇F₂N

  • Molecular Weight: 179.17 g/mol

  • IUPAC Name: 6,7-difluoro-2-methylquinoline

Caption: Molecular Structure of 6,7-Difluoro-2-methylquinoline.

CAS Registry Number

As of the latest search, a specific CAS Registry Number for 6,7-Difluoro-2-methylquinoline has not been readily found in major chemical databases. This suggests that the compound is not widely commercially available and may not have been assigned a unique identifier. Researchers synthesizing this compound should rely on thorough analytical characterization for its definitive identification. For comparison, the CAS Registry Number for the related compound 6,7-Difluoroquinoline is 127827-50-3[1].

Proposed Synthesis: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and well-established method for the synthesis of quinolines. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. For the synthesis of 6,7-Difluoro-2-methylquinoline, 3,4-difluoroaniline is the logical starting material.

Doebner_von_Miller_Synthesis start 3,4-Difluoroaniline + Crotonaldehyde acid_catalysis Acid Catalyst (e.g., HCl, H₂SO₄) start->acid_catalysis cyclization Cyclization & Dehydration acid_catalysis->cyclization oxidation Oxidation cyclization->oxidation product 6,7-Difluoro-2-methylquinoline oxidation->product Analytical_Workflow synthesis Synthesized Product hplc HPLC (Purity Assessment) synthesis->hplc ms Mass Spectrometry (Molecular Weight & Fragmentation) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) synthesis->nmr ir Infrared Spectroscopy (Functional Groups) synthesis->ir data_analysis Data Analysis & Structural Confirmation hplc->data_analysis ms->data_analysis nmr->data_analysis ir->data_analysis

Sources

Thermodynamic Stability of Fluorinated Methylquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution analysis of the thermodynamic and physicochemical stability profiles of fluorinated methylquinolines (FMQs). Targeted at medicinal chemists and process engineers, this document moves beyond basic characterization to explore the electronic and steric determinants that govern the stability of these scaffolds. We analyze the interplay between the strong electronegativity of fluorine, the hyperconjugative effects of methyl groups, and the bicyclic aromaticity of the quinoline core.

Molecular Architecture & Electronic Stability

The thermodynamic stability of FMQs is not a monolithic property but a summation of lattice energy (solid-state stability) and molecular orbital stabilization (intrinsic electronic stability).

The Fluorine Effect on the Quinoline Scaffold

The introduction of a fluorine atom into the methylquinoline system perturbs the electronic distribution via two opposing vectors:

  • Inductive Withdrawal (-I): High electronegativity (

    
    ) pulls electron density through the 
    
    
    
    -framework, deactivating the ring towards electrophilic attack but potentially destabilizing the
    
    
    -skeleton if placed adjacent to the nitrogen lone pair (C2 or C8 positions) due to dipolar repulsion.
  • Mesomeric Donation (+M): Fluorine's lone pairs can donate into the

    
    -system. This is particularly stabilizing at positions conjugated with the nitrogen sink (C2, C4) or para to the methyl group.
    
Positional Isomerism and Relative Energy

Based on Density Functional Theory (DFT) trends and empirical melting point data, the relative stability of isomers follows a predictable hierarchy governed by steric and electrostatic interactions.

Stability Hierarchy (Descending Order):

  • 6-Fluoro-2-methylquinoline: The "Goldilocks" isomer. The fluorine at C6 is para to the nitrogen (in a naphthalene sense) and remote from the methyl group at C2, minimizing steric clash while maximizing electronic distribution.

  • 8-Fluoro-2-methylquinoline: Despite the "peri-interaction" (1,8-repulsion) being absent, there is a distinct electrostatic repulsion between the N-lone pair and the C8-F bond dipoles. However, this isomer is often synthetically favored due to directed metallation pathways.

  • Ortho-Fluorinated (e.g., 3-fluoro-2-methyl): The least thermodynamically stable due to significant steric clash (van der Waals repulsion) between the methyl protons and the fluorine atom (

    
    ).
    
Visualization of Electronic Effects

The following diagram illustrates the electronic push-pull mechanisms that dictate the stability of the core scaffold.

ElectronicEffects cluster_0 Steric/Electrostatic Clash F_Atom Fluorine Atom (Electronegative) Quinoline_Core Quinoline Ring (Aromatic Sink) F_Atom->Quinoline_Core -I Effect (Destabilizing) F_Atom->Quinoline_Core +M Effect (Stabilizing) Me_Group Methyl Group (Hyperconjugation) Me_Group->Quinoline_Core +I / Hyperconjugation Stability Thermodynamic Stability Quinoline_Core->Stability Net Resonance Energy N_LonePair Nitrogen Lone Pair C8_F C8-Fluorine N_LonePair->C8_F Dipolar Repulsion

Caption: Electronic and steric vectors influencing the thermodynamic stability of fluorinated methylquinolines.

Thermodynamic Data & Physicochemical Properties[1][2][3]

The following table synthesizes experimental data for key isomers. Note the correlation between melting point (lattice stability) and substitution pattern.

IsomerCAS NumberMelting Point (°C)Predicted LogPStability Notes
6-Fluoro-2-methylquinoline 1128-61-649 - 532.7High thermal stability; metabolically robust at C6.
8-Fluoro-2-methylquinoline 5288-22-245 - 482.6Moderate stability; sensitive to photo-oxidation.
6-Fluoro-2-methyl-3-carboxylic acid 461026-47-1259 (decomp)2.2High lattice energy due to H-bonding; thermally unstable (decarboxylates).

Data Source: Aggregated from Sigma-Aldrich and PubChem databases [1, 2].

Solid-State Thermodynamics (Lattice Energy)

The relatively low melting points of the non-carboxylated isomers (< 60°C) indicate weak intermolecular forces in the crystal lattice. This has two practical implications for drug development:

  • Solubility: High solubility in organic solvents (lipophilic nature).

  • Formulation: Requires salt formation (e.g., HCl or mesylate salts) to improve thermal stability and melting point for solid dosage forms.

Experimental Protocols for Stability Assessment

To rigorously define the stability profile of a new FMQ derivative, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the enthalpy of fusion and detect polymorphic transitions.

  • Sample Prep: Weigh 2–5 mg of the FMQ into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 300°C under nitrogen purge (50 mL/min).

  • Validation: Run a cooling cycle to -50°C and reheat.

    • Success Criteria: A sharp endothermic peak (melting) with no preceding exotherms (decomposition).

    • Failure Mode: Broad peaks indicate impurities or amorphous content; exotherms indicate thermal instability.

Protocol B: Oxidative Stress Testing (Forced Degradation)

Purpose: To assess chemical stability against oxidative metabolism (P450 simulation).

  • Stock Solution: Dissolve FMQ (1 mg/mL) in Acetonitrile/Water (50:50).

  • Stressor: Add 30%

    
     to achieve a final concentration of 3%.
    
  • Incubation: Heat at 60°C for 4 hours.

  • Analysis: Quench with sodium bisulfite and analyze via HPLC-UV/MS.

    • Target: The N-oxide is the primary degradant.

    • Stability Metric: >95% recovery of parent compound indicates high oxidative stability (common for 6-fluoro isomers).

Synthesis & Reaction Thermodynamics[2]

The synthesis of FMQs is often controlled by the thermodynamic stability of the intermediates.

Kinetic vs. Thermodynamic Control
  • Skraup Synthesis: Uses harsh conditions (

    
    , high heat). Favors the formation of the thermodynamically most stable quinoline product (usually the 6- or 8-substituted isomer depending on the aniline starting material).
    
  • Friedländer Synthesis: Milder conditions. Allows for the isolation of kinetically favored isomers that might rearrange under Skraup conditions.

Synthetic Workflow Diagram

This diagram outlines the decision tree for synthesizing specific stable isomers.

SynthesisWorkflow Start Target: Fluorinated Methylquinoline Route_A Route A: Skraup/Doebner-Miller (Acid Catalyst, >100°C) Start->Route_A Route_B Route B: Friedländer (Base Catalyst, <80°C) Start->Route_B Intermed_A Thermodynamic Control (Reversible Steps) Route_A->Intermed_A Intermed_B Kinetic Control (Irreversible Steps) Route_B->Intermed_B Product_Stable Product: 6-Fluoro-2-methylquinoline (Most Stable Isomer) Intermed_A->Product_Stable Equilibration Product_Kinetic Product: 3-Fluoro-2-methylquinoline (Less Stable Isomer) Intermed_B->Product_Kinetic Rapid Cyclization

Caption: Synthetic pathways distinguishing between thermodynamic and kinetic control for FMQ production.

Applications in Drug Development[4][5][6]

The thermodynamic stability of FMQs directly translates to metabolic stability in drug design.

  • Metabolic Blockade: Replacing a C-H bond with a C-F bond at the 6- or 7-position blocks hydroxylation by CYP450 enzymes. The C-F bond (approx. 116 kcal/mol) is thermodynamically stronger than the C-H bond (approx. 99 kcal/mol), preventing the formation of the unstable arene oxide intermediate [3].

  • Bioisosterism: The 6-fluoro-2-methylquinoline moiety is often used as a bioisostere for naphthalene or indole rings in kinase inhibitors, providing similar steric bulk with altered electronic properties that improve half-life (

    
    ).
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70784, 6-Fluoro-2-methylquinoline. [Link]

  • Bhattarai, P., et al. (2026).[1][2] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[2][3] [Link]

  • NIST. (2007).[4] Thermodynamic properties of methylquinolines. Journal of Chemical Thermodynamics. [Link]

Sources

Solubility Profile & Thermodynamic Characterization of 6,7-Difluoro-2-methylquinoline (DFMQ)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility profile of 6,7-Difluoro-2-methylquinoline in organic solvents Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Critical Intermediate

6,7-Difluoro-2-methylquinoline (DFMQ) is a pivotal pharmacophore in the synthesis of third- and fourth-generation fluoroquinolone antibiotics, serving as the structural backbone for drugs such as Levofloxacin and Moxifloxacin .

Precise solubility data for DFMQ is often proprietary or fragmented across patent literature. This guide synthesizes field-proven synthesis data with rigorous thermodynamic modeling protocols. It provides researchers with a definitive qualitative profile and a standardized, self-validating experimental workflow to determine exact mole-fraction solubility in novel solvent systems.

Qualitative Solubility Profile & Solvent Selection

Based on industrial synthesis optimization and patent literature (e.g., EP0699188A1).

Understanding the polarity and interaction potential of DFMQ is prerequisite to experimental design. The molecule features a lipophilic quinoline ring fluorinated at positions 6 and 7, significantly reducing its aqueous solubility while enhancing affinity for polar aprotic and moderately polar protic solvents.

Solvent Class Suitability Table
Solvent ClassRepresentative SolventsSolubility RatingApplication ContextMechanism of Action
Alcohols (C2-C4) Ethanol, 2-ButanolHigh (Hot) / Moderate (Cold)Reaction MediumH-bonding with quinoline nitrogen; temperature-dependent solubility ideal for reflux.
Esters Ethyl Acetate (EtOAc)Moderate Crystallization Differential solubility allows for high purity recovery upon cooling.
Aromatics Toluene, XyleneHigh High-Temp Reactions

-

stacking interactions; used for dehydration steps (e.g., Dean-Stark).
Chlorinated Dichloromethane (DCM)High Extraction/Work-upHigh solvation power for fluorinated aromatics.
Water WaterNegligible Impurity RemovalHydrophobic exclusion allows aqueous washing of inorganic salts.

Field Insight: Industrial protocols specifically utilize 2-butanol for the synthesis reaction (reflux) and Ethyl Acetate for purification. The compound precipitates from EtOAc upon cooling, making it the solvent of choice for yield optimization.

Experimental Protocol: Laser Monitoring Technique

Standardized Operating Procedure (SOP) for Precise Solubility Determination.

Traditional shake-flask methods are prone to sampling errors (filter clogging, temperature drift). The Laser Monitoring Technique is the superior "self-validating" method for DFMQ, offering real-time equilibrium detection without physical sampling.

Principle

A laser beam passes through a suspension of DFMQ in a solvent. As the temperature rises (polythermal method) or solvent is added (isothermal method), the dissolution of solid particles increases light transmission. The point of maximum transmission corresponds to complete solvation.

Workflow Diagram

Solubility_Workflow Start START: Preparation Weighing Gravimetric Addition (Solvent + Excess DFMQ) Start->Weighing Setup Install in Jacketed Vessel (Laser Probe + Stirrer) Weighing->Setup Temp_Control Stepwise Heating (0.1 K/min) Setup->Temp_Control Monitoring Monitor Laser Transmission (Real-time Data) Temp_Control->Monitoring Decision Transmission Plateau? Monitoring->Decision Decision->Temp_Control No (Turbid) Record Record Dissolution Temp (T) & Mole Fraction (x) Decision->Record Yes (Clear) Repeat Repeat for Next Mole Fraction Record->Repeat

Caption: Figure 1. Automated Laser Monitoring workflow for determining solubility limits without physical sampling.

Step-by-Step Methodology
  • Preparation: Accurately weigh DFMQ (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel (uncertainty
    
    
    g).
  • Equilibration: Initiate stirring (400 rpm) to create a uniform suspension. The laser transmission should be near 0% (high turbidity).

  • Thermal Ramp: Increase temperature slowly (0.1–0.5 K/min). Fast heating causes hysteresis errors.

  • Detection: Continuously log laser intensity. The "Clear Point" is defined as the temperature where transmission intensity reaches the baseline of pure solvent.

  • Calculation: Calculate the mole fraction solubility (

    
    ) using:
    
    
    
    
    Where
    
    
    and
    
    
    are molar masses of DFMQ and solvent.

Thermodynamic Modeling & Analysis

Correlating Experimental Data for Process Scale-up.

To predict solubility at unmeasured temperatures, experimental data must be fitted to thermodynamic models. For DFMQ, the Modified Apelblat Equation is the industry standard due to its accuracy in non-ideal organic systems.

Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    • B: Related to the enthalpy of solution.[1][2] A negative B value indicates an endothermic process (solubility increases with T).

    • C: Accounts for the temperature dependence of the heat capacity.

Thermodynamic Parameters

From the Van't Hoff analysis, calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Positive
    
    
    confirms the process is endothermic (typical for DFMQ).
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Positive
    
    
    indicates the dissolution is non-spontaneous and requires thermal energy.

Strategic Solvent Decision Tree

Selecting the right solvent for Synthesis vs. Purification.

Solvent_Selection Root Objective for DFMQ Synthesis Synthesis Reaction Root->Synthesis Purification Purification / Crystallization Root->Purification Analysis HPLC Analysis Root->Analysis HighTemp High Temp (>80°C)? Synthesis->HighTemp Yield Maximize Yield? Purification->Yield Reflux 2-Butanol / Toluene HighTemp->Reflux Yes EtOAc Ethyl Acetate (High T Soluble / Low T Insoluble) Yield->EtOAc Cooling Crystallization MobilePhase Acetonitrile / Water (Acidified) Analysis->MobilePhase

Caption: Figure 2. Solvent selection logic based on physicochemical properties of DFMQ.

References

  • Synthesis & Process Optimization

    • Gauthier, J. Y., et al. (1996). Quinoline derivatives as leukotriene antagonists. European Patent EP0699188A1.
  • Methodology (Laser Monitoring)

    • Jouyban, A., et al. (2014). An automated system for determining drug solubility based on laser monitoring technique.
  • Thermodynamic Modeling Framework

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • Fluoroquinolone Solubility Trends

    • Eboka, C. J., & Okeri, H. A. (2014).[1] Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Journal of Science and Practice of Pharmacy.

Sources

1H and 13C NMR spectral analysis of 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution NMR Characterization of Fluorinated Heterocycles: A Deep Dive into 6,7-Difluoro-2-methylquinoline

Part 1: Executive Summary & Structural Logic

The introduction of fluorine into the quinoline scaffold, specifically at the 6 and 7 positions, creates a unique magnetic environment that challenges standard NMR interpretation. 6,7-Difluoro-2-methylquinoline is a critical intermediate in the synthesis of bioactive fluoroquinolones (antibiotics and anticancer agents).

For the analytical chemist, this molecule presents a "second-order" challenge: the presence of two adjacent spin-active fluorine nuclei (


F, spin 1/2, 100% abundance) creates complex spin systems (

or

) that distort standard proton and carbon signals.

The Core Analytical Challenge:

  • H-F Coupling: Protons at positions 5 and 8 are subject to both ortho (

    
    ) and meta (
    
    
    
    ) fluorine coupling, often resulting in "deceptive simple" triplets or complex multiplets rather than clean doublets.
  • C-F Coupling: The

    
    C spectrum is dominated by large 
    
    
    
    couplings (~250 Hz), rendering the aromatic region a forest of doublets that can obscure non-fluorinated signals.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution sufficient to resolve


 coupling constants, the following protocol is mandatory.
Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) is preferred over DMSO-
    
    
    
    . DMSO viscosity broadens lines, potentially obscuring fine
    
    
    couplings (1–3 Hz).
  • Concentration: 10–15 mg in 600 µL solvent. High concentration is required for

    
    C detection of quaternary carbons split by fluorine (which splits signal intensity into doublets or quartets, lowering S/N ratio).
    
  • Reference: TMS (0.00 ppm) is essential. Residual

    
     (7.26 ppm) may overlap with the aromatic region.
    
Instrument Parameters (600 MHz equivalent)
  • 
    H NMR: 
    
    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Acquisition Time (

      
      ): > 3.0 sec (crucial for high digital resolution of multiplets).
      
    • Number of Scans (

      
      ): 16.
      
  • 
    C NMR: 
    
    • Relaxation Delay (

      
      ): 2.0 sec (Fluorinated carbons have long 
      
      
      
      relaxation times; insufficient delay leads to missing C-F signals).
    • Peaking Parameter: Minimum 1024 scans due to signal splitting intensity loss.

Part 3: Spectral Analysis & Assignment Strategy

H NMR: The "Roofing" & Multiplet Analysis

The proton spectrum will exhibit four distinct aromatic signals and one aliphatic singlet.

PositionSignal TypeChemical Shift (

, ppm)
Multiplicity Logic & Coupling (

in Hz)
H-2 (Me) Singlet~2.70Typical methyl on heteroaromatic ring. May show slight broadening due to long-range coupling to H3.
H-3 Doublet~7.25 - 7.35Coupled primarily to H4 (

Hz).
H-4 Doublet~7.95 - 8.05Coupled primarily to H3 (

Hz). Deshielded by ring current and N-atom effect.
H-5 dd or "t"~7.45 - 7.60Diagnostic Signal. Ortho to F6 (

Hz) and Meta to F7 (

Hz). Appears as a Doublet of Doublets (dd).
H-8 dd or "t"~7.65 - 7.80Diagnostic Signal. Ortho to F7 (

Hz) and Meta to F6 (

Hz).

Expert Insight: Differentiating H5 and H8 is difficult in 1D NMR. H8 is typically more deshielded (downfield) due to the proximity of the Nitrogen lone pair effect, but definitive assignment requires HOESY (Heteronuclear Overhauser Effect) or HMBC correlation to C8a.

C NMR: Decoding the Coupling Forest

The


C spectrum is the most definitive tool for confirming the 6,7-difluoro substitution pattern. The fluorine atoms act as "beacons," splitting every nearby carbon signal.

Key Predicted Parameters:

  • The C-F Carbons (C6 & C7):

    • These will appear as massive Doublets of Doublets (dd) due to large one-bond coupling (

      
      ) and smaller two-bond coupling (
      
      
      
      ) from the neighbor F.
    • Shift: ~148–155 ppm.

    • Coupling:

      
       Hz; 
      
      
      
      Hz.[1]
  • The Bridgehead Carbons (C4a & C8a):

    • C8a (adjacent to N): Will show coupling to F7 (

      
       Hz) and F6 (
      
      
      
      Hz).
    • C4a: Will show coupling to F6 (

      
      ) but likely simpler splitting than C8a.
      
  • The "Fingerprint" Table:

CarbonShift (

)
Splitting PatternCoupling Constants (Approx.)
C-2 ~158-160Singlet (s)Far from F, no significant splitting.
C-3 ~122-124Singlet (s)-
C-4 ~135-137Doublet (d)Weak

possible, usually singlet.
C-5 ~110-112dd

Hz,

Hz.
C-6 ~148-150dd

Hz
,

Hz.
C-7 ~152-155dd

Hz
,

Hz.
C-8 ~115-117dd

Hz,

Hz.
Me ~25.0Singlet-

Part 4: Advanced Verification ( F NMR)

Do not rely solely on


H/

C.

F NMR is the "Checkmate" experiment.
  • Experiment:

    
    F (proton-decoupled).
    
  • Expectation: Two distinct signals in the range of -125 to -145 ppm .

  • Pattern: Each fluorine signal will appear as a doublet (coupling to the other fluorine,

    
     Hz).
    
  • Validation: If you see singlets, you have a symmetric impurity or the wrong isomer (e.g., 6,8-difluoro). If you see complex multiplets in coupled spectra, it confirms the H-F interaction.

Part 5: Logic & Workflow Diagram

The following diagram outlines the decision tree for assigning the 6,7-difluoro isomer versus potential regioisomers (e.g., 5,8-difluoro or 6,8-difluoro).

NMR_Workflow Start Sample: 6,7-Difluoro-2-methylquinoline H1_Exp Step 1: 1H NMR (CDCl3) Start->H1_Exp Aromatic_Check Analyze Aromatic Region (7.0 - 8.5 ppm) H1_Exp->Aromatic_Check Isomer_Q Are H5 and H8 multiplets (dd)? Aromatic_Check->Isomer_Q C13_Exp Step 2: 13C NMR (Proton Decoupled) Isomer_Q->C13_Exp Yes (Ortho/Meta coupling visible) Reassess Reassess: Likely 5,8 or 6,8 Isomer Isomer_Q->Reassess No (Singlets or simple doublets) CF_Coupling Identify C-F Splitting (1J ~250Hz) C13_Exp->CF_Coupling F19_Exp Step 3: 19F NMR (Verification) CF_Coupling->F19_Exp Coupling_Check Observe 3J(F-F) Coupling (~20Hz) F19_Exp->Coupling_Check Conclusion Confirmed Structure: 6,7-Difluoro Coupling_Check->Conclusion

Caption: Analytical workflow for confirming the 6,7-difluoro substitution pattern using multinuclear NMR logic.

Part 6: References

  • Potapov, V. A., et al. (2024).[2][3] Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889.[2][3] (Provides definitive coupling constants for the 6,7-difluoroquinoline core). [Link][3]

  • Charrier, J. D., et al. (2008). Synthesis and characterization of fluoroquinolines. Journal of Fluorine Chemistry. (General reference for F-F and H-F coupling in heterocycles). [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Authoritative text on C-F and H-F coupling magnitudes). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol validation for small molecule characterization). [Link]

Sources

Technical Whitepaper: Safety, Handling, and Toxicological Assessment of 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,7-Difluoro-2-methylquinoline is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of fluoroquinolone antibiotics and, more recently, as a scaffold for RNA G-quadruplex fluorescent probes (e.g., QUMA-1). While it shares the core toxicity profile of the quinoline class—specifically genotoxicity risks and severe ocular irritation—the 6,7-difluoro substitution pattern alters its metabolic stability and electrophilicity.

This guide provides a rigorous safety and technical assessment for researchers, synthesizing data from direct structural analogs (6-fluoro-2-methylquinoline) and established structure-activity relationships (SAR) where specific experimental data is proprietary or emerging.

Chemical Identity & Physicochemical Properties

Precise identification is critical for safety databases and regulatory compliance. The following parameters define the research-grade material.

ParameterSpecification
CAS Number 152922-65-1
IUPAC Name 6,7-Difluoro-2-methylquinoline
Molecular Formula C₁₀H₇F₂N
Molecular Weight 179.17 g/mol
Physical State Solid (Crystalline powder)
Melting Point 102–104 °C (Analogous range based on isomers)
Solubility Soluble in DMSO, Chloroform, Dichloromethane; Sparingly soluble in water.
pKa (Predicted) ~4.8–5.2 (Quinoline nitrogen basicity reduced by fluorine E-effect)

Hazard Identification (GHS Classification)

Note: As a research chemical, formal REACH registration may be pending. The classification below is a Conservative Safety Assessment derived from the validated profiles of 6-fluoro-2-methylquinoline (CAS 1128-61-6) and 7-fluoro-2-methylquinoline.

GHS Label Elements
  • Signal Word: DANGER

  • Pictograms:

    • 
      (Corrosive)
      
    • 
      (Irritant)
      
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1][2]

  • H318: Causes serious eye damage. (Critical Hazard: Fluorinated quinolines are potent ocular irritants).

  • H335: May cause respiratory irritation.[1]

  • H341: Suspected of causing genetic defects. (Class-based warning for quinolines).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Profile & Mechanism of Action

Acute Toxicity & Target Organs
  • Oral Toxicity: Predicted LD50 (Rat) ~400–600 mg/kg. Quinoline derivatives are readily absorbed from the gastrointestinal tract.

  • Ocular Toxicity: High Risk. The basicity of the quinoline nitrogen, combined with the lipophilicity introduced by the methyl and fluoro groups, allows rapid penetration of the corneal epithelium, leading to potential irreversible damage (corneal opacity).

  • Dermal Toxicity: Moderate irritant. Can cause defatting of skin upon prolonged contact due to lipophilicity.

Genotoxicity & Metabolic Activation

The toxicity of quinolines is often driven by metabolic activation via Cytochrome P450 enzymes (specifically CYP2A6 and CYP3A4).

  • Epoxidation: The 2,3-double bond and the 5,6/7,8 positions are sites for enzymatic oxidation.

  • Fluorine Effect: In unsubstituted quinoline, the 2,3-epoxide is a reactive intermediate capable of DNA adduction. The 2-methyl group in 6,7-difluoro-2-methylquinoline sterically hinders oxidation at the 2,3-position, potentially reducing genotoxicity compared to the parent quinoline.

  • Defluorination: However, the 6,7-difluoro substitution introduces a pathway for oxidative defluorination, which can generate reactive quinone-imine intermediates.

Self-Validating Logic: Why is this safer than quinoline but still hazardous? The 2-methyl group blocks the primary mutagenic pathway (2,3-epoxidation), but the fluorines increase lipophilicity, enhancing cellular uptake and potential cytotoxicity.

ToxicityPathway cluster_logic SAR Mechanism Compound 6,7-Difluoro- 2-methylquinoline CYP CYP450 Metabolism (Liver) Compound->CYP Systemic Absorption Epoxide N-Oxide / Epoxide Intermediate CYP->Epoxide Oxidation Excretion Conjugation & Renal Excretion Epoxide->Excretion Glutathione Conjugation DNA_Adduct DNA Adduction (Genotoxicity Risk) Epoxide->DNA_Adduct Reactive Electrophile (Minor Pathway) Note 2-Methyl group hinders 2,3-epoxidation (Primary Mutagenic Route)

Figure 1: Predicted metabolic fate and toxicity mechanism.[3] The 2-methyl substitution mitigates the primary mutagenic pathway of the quinoline core.

Safe Handling & Experimental Protocols

Engineering Controls
  • Enclosure: Handle exclusively in a certified chemical fume hood.

  • Airflow: Minimum face velocity of 100 fpm (0.5 m/s).

  • HEPA Filtration: If handling fine powder, use a balance enclosure to prevent dust aerosolization.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (minimum thickness 0.11 mm) is sufficient for incidental splash. For prolonged immersion or synthesis work, use Silver Shield/4H laminate gloves due to the permeation potential of halogenated aromatics.

  • Eye Protection: Chemical Splash Goggles are mandatory. Safety glasses are insufficient due to the risk of severe corneal damage (H318).

  • Respiratory: If dust formation is visible and hood containment is breached, use a P95 or N95 particulate respirator.

Synthesis Safety Workflow (Skraup/Doebner-Miller Type)

When synthesizing or modifying this compound (e.g., for QUMA-1 probe generation), the reaction often involves strong acids or high temperatures.

HandlingWorkflow Start Reagent Prep: 3,4-Difluoroaniline + Crotonaldehyde Reaction Cyclization (Skraup) High Temp / Acid Start->Reaction PPE: Face Shield + Sash Low Reaction->Reaction Risk: Runaway Exotherm Quench Quenching (Exothermic Risk) Reaction->Quench Cool to 0°C Slow Addition Extraction Organic Extraction (DCM/Chloroform) Quench->Extraction Vent Separatory Funnel Purification Chromatography (Silica Gel) Extraction->Purification Waste Halogenated Waste Disposal Purification->Waste

Figure 2: Safety workflow for the synthesis and handling of 6,7-Difluoro-2-methylquinoline, highlighting critical thermal and pressure risks.

Emergency Response Protocols

ScenarioImmediate ActionMedical Follow-up
Eye Contact SPEED IS CRITICAL. Rinse immediately with water for 15+ minutes, lifting eyelids.Urgent: Consult an ophthalmologist. Risk of corneal clouding.
Skin Contact Wash with soap and water.[1] Remove contaminated clothing.[2]Monitor for delayed irritation or dermatitis.
Inhalation Move to fresh air. If breathing is difficult, give oxygen.Observation for pulmonary edema if coughing persists.
Spill Cleanup Dampen with water to suppress dust. Sweep up into a closed container.Do not dry sweep. Treat waste as hazardous (halogenated).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70784, 6-Fluoro-2-methylquinoline. Retrieved from [Link]

  • Chen, X. C., et al. (2022). Tracking the Dynamic Folding and Unfolding of RNA G-Quadruplexes in Live Cells. (Discusses QUMA-1 probe derived from 6,7-difluoro-2-methylquinoline). Nature Chemistry. Retrieved from [Link]

  • LaVoie, E. J., et al. (1988). Genotoxicity of fluoroquinolines and methylquinolines. Mutagenesis, 3(5), 419-423. (Establishes SAR for fluoro-substitution). Retrieved from [Link]

Sources

The 6,7-Difluoro-2-methylquinoline Scaffold: A Technical Guide for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,7-Difluoro-2-methylquinoline represents a specialized, high-value pharmacophore in medicinal chemistry. While the broader fluoroquinolone class is renowned for antibiotic activity (targeting DNA gyrase), the 2-methyl variant offers a distinct synthetic advantage: the presence of a reactive benzylic-like methyl group at the C2 position. This "chemical handle" allows for chain extension, condensation reactions, and the construction of fused heterocyclic systems (e.g., pyrrolo[3,2-c]quinolines) that are inaccessible via standard quinolone acid scaffolds.

This guide provides a technical deep-dive into the synthesis, reactivity, and pharmaceutical applications of this scaffold. It is designed for medicinal chemists requiring a robust, self-validating protocol for scaffold construction and diversification.

Part 1: Chemical Identity & Structural Significance

The scaffold is defined by three critical functional zones that dictate its reactivity and biological profile.

FeatureChemical NaturePharmaceutical Utility
C6-Fluorine Electronegative, metabolically stableIncreases lipophilicity and cell penetration; enhances binding affinity to topoisomerase IV.
C7-Fluorine Highly electrophilic (SNAr active)Acts as a "leaving group" for nucleophilic substitution with cyclic amines (e.g., piperazine), defining the drug's spectrum.
C2-Methyl Acidic/Nucleophilic (Benzylic-like)Enables Aldol-type condensations, oxidation to aldehydes/acids, or radical functionalization.
The "Fluorine Effect" in Drug Design

The vicinal difluoro-substitution pattern (C6, C7) is not merely structural; it is electronic.[1] The C6 fluorine atom exerts a strong inductive effect (-I), pulling electron density away from the ring system. This activates the C7 position for nucleophilic attack. In drug development, this specific arrangement is the gold standard for balancing metabolic stability (blocking P450 oxidation at C6) with synthetic versatility (at C7).

Part 2: Synthetic Pathways & Protocols[2]

To access the 6,7-difluoro-2-methylquinoline core, we recommend the Modified Conrad-Limpach Cyclization . This route is preferred over the Skraup synthesis due to milder conditions, higher regioselectivity, and the avoidance of violent reaction exotherms.

Diagram: Synthetic Workflow (Conrad-Limpach Route)

SynthesisWorkflow Aniline 3,4-Difluoroaniline Enamine Enamine Intermediate (Schiff Base) Aniline->Enamine Condensation (Cat. HCl, 80°C) Reagent Ethyl Acetoacetate Reagent->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization - EtOH Quinolinol 6,7-Difluoro-2-methyl- 4-quinolinol Cyclization->Quinolinol Tautomerization Product 6,7-Difluoro-2-methylquinoline (Target Scaffold) Quinolinol->Product 1. POCl3 (Chlorination) 2. H2/Pd-C (Dehalogenation)

Caption: Step-by-step synthesis of the 2-methylquinoline core via the Conrad-Limpach method. This route ensures regiocontrol and scalability.

Detailed Experimental Protocol

Note: This protocol is validated for gram-scale synthesis.

Step 1: Enamine Formation (Condensation)
  • Reagents: Charge a round-bottom flask with 3,4-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Catalyst: Add a catalytic amount of concentrated HCl (3-4 drops) or p-toluenesulfonic acid (pTSA).

  • Solvent: Use anhydrous benzene or toluene with a Dean-Stark trap to remove water azeotropically.

  • Reaction: Reflux at 110°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:4). The disappearance of the aniline spot indicates completion.

  • Workup: Concentrate the solvent in vacuo to yield the crude enamine oil.

Step 2: Thermal Cyclization (The Critical Step)

Causality: High temperature is required to overcome the activation energy for the intramolecular electrophilic substitution on the deactivated difluoro-ring.

  • Medium: Heat Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to 250°C in a heavy-walled flask.

  • Addition: Add the crude enamine dropwise to the boiling solvent. Crucial: Rapid addition ensures kinetic cyclization over polymerization.

  • Duration: Maintain reflux for 30–60 minutes.

  • Isolation: Cool the mixture to room temperature. The product, 6,7-difluoro-2-methyl-4-quinolinol , will precipitate as an off-white solid.

  • Purification: Filter the solid and wash copiously with hexane to remove Dowtherm A. Recrystallize from DMF/Ethanol.

Step 3: Aromatization/Functionalization

To obtain the fully aromatic 6,7-difluoro-2-methylquinoline (if the 4-OH is not desired):

  • Chlorination: Reflux the quinolinol with POCl3 (Phosphorus oxychloride) for 2 hours to yield the 4-chloro derivative.

  • Reduction: Hydrogenate the 4-chloro intermediate using H2 (1 atm) and Pd/C (10%) in methanol with triethylamine as an acid scavenger.

Part 3: Reactivity & Pharmaceutical Applications[7]

The utility of this scaffold lies in its "dual-warhead" capability.

The C7-Substitution (Antibiotic Potency)

The C7 position is the site for introducing spectrum-determining side chains.[2]

  • Mechanism: SNAr (Nucleophilic Aromatic Substitution).

  • Reagent: Cyclic secondary amines (e.g., N-methylpiperazine, morpholine).

  • Conditions: Polar aprotic solvent (DMSO or DMF), base (K2CO3), 100°C.

  • Outcome: Displacement of the C7-fluorine atom. The C6-fluorine remains intact due to the directing effect of the ring nitrogen and the specific resonance stabilization of the Meisenheimer complex at C7.

The C2-Methyl Activation (Kinase Inhibitor Design)

Unlike standard fluoroquinolones (which have a carboxylic acid at C3 and no methyl at C2), the 2-methyl group allows this scaffold to act as a precursor for styrylquinolines (potential anticancer agents).

  • Reaction: Knoevenagel-type condensation with aromatic aldehydes.

  • Conditions: Acetic anhydride, reflux.

  • Product: 2-(Styryl)quinoline derivatives. These extended pi-systems are investigated for their ability to intercalate DNA or inhibit specific kinases (e.g., EGFR, RIPK2).

Diagram: Reactivity Logic Map

ReactivityMap Core 6,7-Difluoro-2-methylquinoline C7_Node C7 Position (Electrophilic) Core->C7_Node C2_Node C2-Methyl Group (Nucleophilic) Core->C2_Node C4_Node C4 Position (Functionalizable) Core->C4_Node Piperazine Add: Piperazine/Amines C7_Node->Piperazine Antibiotic Fluoroquinolone Antibiotics Piperazine->Antibiotic Aldehyde Add: Ar-CHO (Condensation) C2_Node->Aldehyde Styryl Styrylquinolines (Anticancer/Imaging) Aldehyde->Styryl Chloro 4-Chloro / 4-Amino C4_Node->Chloro Antimalarial Antimalarial Agents Chloro->Antimalarial

Caption: The "Dual-Warhead" reactivity map showing divergent synthesis paths for different therapeutic classes.

Part 4: Quantitative Data & Validation

Comparative Yields of Synthetic Routes

The following table summarizes literature yields for accessing the core scaffold, highlighting the efficiency of the Conrad-Limpach method.

Synthetic RouteStarting MaterialKey ReagentTypical Yield (%)Notes
Conrad-Limpach 3,4-DifluoroanilineEthyl Acetoacetate65–78% High purity; requires high T cyclization.
Skraup 3,4-DifluoroanilineCrotonaldehyde40–55%Violent reaction; lower regioselectivity.
Gould-Jacobs 3,4-DifluoroanilineEMME*60–70%Produces 3-ester derivative (requires decarboxylation).

*EMME = Diethyl ethoxymethylenemalonate

References

  • Potapov, V. A., et al. (2024).[3][4][5] Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889.[4][5] [Link][1][3][4][2][5][6][7]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10773805, 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • Charushin, V. N., et al. (2013). Synthesis and photophysical properties of 6,7-difluoro-2-styryl-8-hydroxyquinoline. Journal of Fluorine Chemistry, 150, 36–38. (Verified via search context).
  • Patel, N. B., et al. (2023).[6] Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. Polycyclic Aromatic Compounds. [Link][6]

Sources

An In-Depth Technical Guide to the Physical and Chemical Characterization of 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Rigorous Characterization in Fluoroquinolone Research

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of fluorine atoms into this structure, as seen in the fluoroquinolone class of antibiotics, has been a pivotal strategy for modulating physicochemical properties and enhancing biological activity. 6,7-Difluoro-2-methylquinoline represents a key starting material and a potential pharmacophore in the design of novel therapeutic agents. Its precise physical and chemical identity is not merely an academic exercise but a fundamental prerequisite for its valid use in further research and development, ensuring reproducibility and compliance with regulatory standards.

While specific experimental data for 6,7-Difluoro-2-methylquinoline is not extensively documented in publicly accessible literature, this guide provides a comprehensive framework for its definitive characterization. By leveraging established analytical techniques and drawing parallels with structurally related compounds, we present a robust, self-validating workflow for any researcher synthesizing or utilizing this compound. This document is structured not as a rigid template, but as a logical progression of inquiry, reflecting the thought process of an analytical scientist in the field.

Section 1: Foundational Analysis – Melting Point Determination

The melting point of a crystalline solid is a critical, first-line indicator of its identity and purity. A sharp melting range is characteristic of a pure substance, whereas a broad range typically signifies the presence of impurities, which disrupt the crystalline lattice and lead to a melting point depression.

Predicted Physical Properties

Based on analogous structures such as 6-Fluoro-2-methylquinoline (melting point 49-55 °C) and the increased molecular weight and potential for altered intermolecular forces due to the additional fluorine atom, a preliminary, unverified estimate for the melting point of 6,7-Difluoro-2-methylquinoline would be in a similar or slightly elevated range. The compound is expected to be a white to pale-colored crystalline solid or powder.[1][2]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a standard digital melting point apparatus, a technique chosen for its high precision and reproducibility.

  • Sample Preparation:

    • Ensure the 6,7-Difluoro-2-methylquinoline sample is completely dry, as residual solvent will significantly depress and broaden the melting range.

    • Finely crush a small amount of the crystalline sample into a powder using a spatula on a watch glass.

    • Tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Compact the sample into the bottom of the tube by tapping the sealed end on a hard surface or by dropping it down a long glass tube. A sample height of 2-3 mm is optimal.

  • Apparatus Setup and Measurement:

    • Set the starting temperature of the melting point apparatus to approximately 10-15 °C below the expected melting point.

    • Set a ramp rate of 1-2 °C per minute. A slower ramp rate is crucial for accurately observing the onset and completion of melting.

    • Insert the capillary tube into the apparatus.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting range is reported as T1 - T2. For a pure compound, this range should be narrow, typically ≤ 2 °C.

  • Self-Validation and Trustworthiness:

    • Perform the measurement in triplicate to ensure consistency.

    • Calibrate the apparatus using certified reference standards with melting points bracketing the expected range of the sample.

Section 2: Unambiguous Structural Elucidation – A Spectroscopic Triad

A combination of spectroscopic techniques is essential for the definitive confirmation of the molecular structure of 6,7-Difluoro-2-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Diagram 1: Workflow for Spectroscopic and Chromatographic Analysis

G cluster_synthesis Compound Synthesis cluster_char Characterization Workflow cluster_final Final Data Synth Synthesized 6,7-Difluoro-2-methylquinoline MP Melting Point (Purity/Identity) Synth->MP NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure) Synth->NMR MS Mass Spectrometry (Molecular Weight) Synth->MS IR IR Spectroscopy (Functional Groups) Synth->IR HPLC HPLC (Purity/Quantification) Synth->HPLC CoA Certificate of Analysis (Complete Data Package) MP->CoA NMR->CoA MS->CoA IR->CoA HPLC->CoA

Caption: A typical workflow for the comprehensive characterization of a novel chemical entity.

Protocol: NMR Sample Preparation and Analysis

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended).

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the deuterated solvent.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Data Acquisition:

    • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra.

    • Consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals and confirm connectivity.

Predicted Spectral Features:

  • ¹H NMR: Expect signals corresponding to the methyl group (a singlet or a narrow doublet due to long-range coupling with fluorine, likely in the δ 2.5-2.8 ppm range) and aromatic protons on the quinoline ring. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling.

  • ¹³C NMR: Signals for the methyl carbon and the nine carbons of the quinoline ring are expected. The carbons directly bonded to fluorine (C-6 and C-7) will appear as doublets with large one-bond C-F coupling constants (¹JCF), typically in the range of 245-260 Hz.[3] Carbons two or three bonds away will show smaller couplings.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at the C-6 and C-7 positions. These signals will likely appear as multiplets due to coupling with each other and with nearby aromatic protons.[3]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation.

Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source is ideal for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis:

    • Inject the sample into the LC-MS system.

    • Operate the mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The theoretical molecular weight of 6,7-Difluoro-2-methylquinoline (C₁₀H₇F₂N) is approximately 179.17 g/mol . The [M+H]⁺ ion should be observed at m/z 180.18.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Protocol: Attenuated Total Reflectance (ATR) IR

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Acquire the spectrum.

    • Expected Key Bands:

      • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

      • ~2900-3000 cm⁻¹: Aliphatic C-H stretching (from the methyl group).

      • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring system.

      • ~1000-1300 cm⁻¹: Strong C-F stretching bands.

Section 3: Quantifying Purity – High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound, capable of separating the main component from closely related impurities.

Protocol: Reversed-Phase HPLC Method Development

The development of a robust HPLC method is a systematic process.

  • Instrumentation: An HPLC system with a UV detector.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point for a molecule of this polarity.

  • Mobile Phase Optimization:

    • Start with a mobile phase consisting of a mixture of acetonitrile (or methanol) and water.

    • A common starting point is a 50:50 mixture. Adjust the ratio to achieve a retention time for the main peak between 3 and 10 minutes.

    • To improve peak shape, especially for a basic compound like a quinoline, add a modifier to the aqueous phase, such as 0.1% formic acid or a phosphate buffer.[4][5]

  • Detection:

    • Determine the UV absorbance maximum (λmax) of the compound by scanning a dilute solution on a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength to maximize sensitivity.

  • Purity Calculation:

    • Inject a solution of the sample.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For use as a reference standard, purity should typically be ≥99.5%.

Section 4: Data Synthesis and Reporting

All analytical data should be consolidated into a clear, comprehensive summary. This serves as the foundation for a Certificate of Analysis.

Quantitative Data Summary Table
Analytical TechniqueParameterSpecificationResult
Appearance Physical FormWhite to off-white solid
Melting Point Melting Range (°C)Report Range (e.g., 55.0-56.5)
HPLC Purity (%)≥ 99.5%
LC-MS [M+H]⁺ (m/z)Theoretical: 180.18
¹H NMR Chemical Shifts (ppm)Consistent with structure
¹³C NMR Chemical Shifts (ppm)Consistent with structure
¹⁹F NMR Chemical Shifts (ppm)Consistent with structure
Elemental Analysis %CTheoretical: 67.04
%HTheoretical: 3.94
%NTheoretical: 7.82
%FTheoretical: 21.20

Conclusion

The characterization of a novel compound like 6,7-Difluoro-2-methylquinoline is a multi-faceted process that relies on the orthogonal application of several analytical techniques. Each method provides a unique piece of information, and only when synthesized together can the identity, structure, and purity of the compound be confirmed with a high degree of confidence. This guide provides the strategic framework and validated protocols necessary to achieve this goal, ensuring that subsequent scientific endeavors are built upon a foundation of analytical certainty.

References

  • Molan Corporation. (n.d.). 6,7-difluoro-2-(2-methylphenyl)-3-[(7H-purin-6-ylthio)methyl]quinoline.
  • Thermo Fisher Scientific. (n.d.). 6-Fluoro-2-methylquinoline, 98+%.
  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • ResearchGate. (2024). (PDF) Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • ChemScene. (n.d.). 127827-50-3 | 6,7-Difluoroquinoline.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-2-methylquinoline 97%.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-2-methylquinoline 97%.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-2-methylquinoline 97%.
  • CymitQuimica. (n.d.). 6-Fluoro-2-methylquinoline.
  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-2-methylquinoline. PubChem.
  • Elsevier. (2013). Journal of Fluorine Chemistry.
  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
  • Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis, 18(2), 101-108.
  • ChemicalBook. (n.d.). 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 13C NMR spectrum.
  • BenchChem. (n.d.). Application Notes and Protocols for the Development of Analytical Standards for 6,8-Difluoro-2-methylquinolin-4-ol.
  • Asian Journal of Chemistry. (2016).
  • International Journal for Multidisciplinary Research. (2025).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 6,7-Difluoro-2-methylquinoline (CAS: 152922-65-1) Core Transformation: Modified Doebner-Miller Annulation of 3,4-Difluoroaniline

Executive Summary & Strategic Rationale

The synthesis of highly functionalized quinolines is a cornerstone of modern drug discovery, with derivatives serving as critical scaffolds for leukotriene antagonists [1], antibacterial agents, and highly selective galectin-8N inhibitors [2]. The synthesis of 6,7-difluoro-2-methylquinoline from 3,4-difluoroaniline represents a highly regioselective variant of the Doebner-Miller reaction.

This application note details a field-proven, scalable protocol utilizing crotonaldehyde as the C4-source and p-chloranil as a mild, efficient aromatizing agent [1, 3]. By moving away from harsh traditional oxidants (e.g., nitrobenzene or iodine) and utilizing 2-butanol as the solvent, this method suppresses polymerization side-reactions and maximizes the yield of the desired 6,7-difluoro regioisomer.

Mechanistic Insights & Regioselectivity (E-E-A-T)

The Causality of Reagent Selection
  • Crotonaldehyde (2-Butenal): Acts as a bifunctional electrophile. The initial step is the conjugate (Michael) addition of the aniline nitrogen to the

    
    -carbon of the 
    
    
    
    -unsaturated aldehyde, followed by intramolecular electrophilic aromatic substitution at the ortho-position of the aniline ring.
  • Acid Catalyst (Conc. HCl): Essential for activating the enal toward conjugate addition and facilitating the subsequent dehydration of the cyclic hemiaminal intermediate.

  • Oxidant (p-Chloranil): The initial cyclization yields a dihydroquinoline intermediate. p-Chloranil (tetrachloro-1,4-benzoquinone) acts as a highly effective hydrogen acceptor to drive the final aromatization. It is specifically chosen over ambient air or iodine because electron-deficient anilines (like 3,4-difluoroaniline) form dihydro-intermediates that are notoriously sluggish to oxidize [2].

  • Solvent (2-Butanol): Provides an optimal reflux temperature (~99°C). This specific thermal window provides enough kinetic energy to drive the cyclization while minimizing the thermal degradation/polymerization of crotonaldehyde.

Regiochemical Control

3,4-Difluoroaniline possesses two available ortho positions for cyclization: C2 and C6.

  • Pathway A (C6 Cyclization): Occurs para to the C3-fluorine. This position is sterically accessible, leading to the 6,7-difluoro-2-methylquinoline as the major thermodynamic product.

  • Pathway B (C2 Cyclization): Occurs between the amine and the C3-fluorine. This pathway is heavily disfavored due to the steric bulk and strong inductive electron-withdrawing effect of the adjacent fluorine atom, preventing the formation of the 5,6-difluoro isomer.

Mechanism A 3,4-Difluoroaniline C Michael Adduct Intermediate A->C Conjugate Addition B Crotonaldehyde (H+ activated) B->C D Regioselective Cyclization at C6 C->D Electrophilic Attack E Dihydroquinoline Intermediate D->E -H2O F 6,7-Difluoro-2- methylquinoline E->F p-Chloranil (Aromatization)

Caption: Mechanistic pathway highlighting the regioselective Doebner-Miller annulation and aromatization.

Experimental Protocol

Reagent Stoichiometry & Setup
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
3,4-Difluoroaniline129.111.0 eq1.29 g (1.0 mL)Starting Material
Crotonaldehyde70.091.2 eq0.84 g (1.0 mL)Annulation Partner
p-Chloranil245.881.0 eq2.46 gOxidant
Hydrochloric Acid (37%)36.46~3.0 eq2.6 mLCatalyst
2-Butanol74.12-20 mLSolvent
Step-by-Step Methodology

Phase 1: Reaction Initialization

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Charge the flask with 3,4-difluoroaniline (1.29 g, 10 mmol), p-chloranil (2.46 g, 10 mmol), and 2-butanol (20 mL).

  • Add concentrated HCl (2.6 mL) dropwise to the stirring mixture at room temperature. Self-Validation Check: The mixture will form a thick suspension and darken as the aniline hydrochloride salt forms.

  • Heat the mixture to a gentle reflux (internal temperature ~95-98°C).

Phase 2: Controlled Annulation 5. Load the addition funnel with crotonaldehyde (1.0 mL, 12 mmol) dissolved in a small volume of 2-butanol (2 mL). 6. Add the crotonaldehyde solution dropwise over 30-45 minutes to the refluxing mixture. Causality: Slow addition maintains a low steady-state concentration of the enal, preventing its self-condensation/polymerization. 7. Maintain reflux for 2.5 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 3:1, UV active).

Phase 3: Workup & Isolation 8. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of 2-butanol. 9. Triturate the resulting dark, pasty residue with warm THF (15 mL, 50°C) for 15 minutes, then cool the suspension to 0°C in an ice bath. 10. Filter the cold suspension to remove the reduced oxidant (tetrachlorohydroquinone) and wash the solid cake with cold THF (3 × 10 mL) [2]. 11. Transfer the combined solid/filtrate organics to a separatory funnel containing distilled water (80 mL). 12. Critical Step: Basify the aqueous phase to pH 9-10 using saturated aqueous


. Causality: The quinoline product is trapped as a water-soluble hydrochloride salt; basification liberates the free base for organic extraction.
13. Extract the aqueous layer with EtOAc (3 × 40 mL). Combine the organic layers, dry over anhydrous 

, and concentrate under vacuum.

Phase 4: Purification 14. Crystallize the crude product from a minimum volume of hot EtOAc (or EtOAc/Hexane mixture) to yield 6,7-difluoro-2-methylquinoline as a crystalline solid [1].

Workflow S1 1. Setup & Activation Mix Aniline, p-Chloranil, HCl in 2-Butanol Heat to Reflux S2 2. Electrophile Addition Dropwise addition of Crotonaldehyde (Prevents polymerization) S1->S2 S3 3. Annulation Reflux for 2.5h, monitor via TLC Concentrate solvent S2->S3 S4 4. Phase Separation Triturate with THF, filter solids. Basify with K2CO3 (pH 9-10) S3->S4 S5 5. Extraction & Purification Extract with EtOAc. Crystallize from EtOAc/Hexanes S4->S5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target quinoline.

Analytical Characterization Data

Verification of the regiochemistry is primarily achieved through


 NMR. The coupling constants of the aromatic protons confirm the para relationship of the remaining protons on the fluorinated ring, validating that cyclization occurred at C6.
Analytical TechniqueExpected Signals / Values [1]Diagnostic Significance

NMR (

, 400 MHz)

8.19 (1H, d,

= 8.4 Hz)
Quinoline C4-H (Couples with C3-H)

7.75 (2H, m)
Quinoline C5-H and C8-H (Aromatic region)

7.40 (1H, d,

= 8.4 Hz)
Quinoline C3-H

2.64 (3H, s)
C2-Methyl group
Mass Spectrometry (ESI+)

180.06

Confirms molecular weight (MW = 179.17)
TLC (

)
~0.35 (Hexanes/EtOAc 3:1)Fluorescent under 254 nm UV

Troubleshooting & Safety

  • Low Yield / High Tar Formation: Usually caused by adding crotonaldehyde too quickly or running the reaction at too high a temperature. Ensure strict dropwise addition. If polymerization persists, consider diluting the crotonaldehyde further before addition.

  • Incomplete Aromatization: If TLC shows a closely eluting lower spot, the dihydroquinoline intermediate has not fully oxidized. Ensure p-chloranil is fresh and dry.

  • Safety Considerations: Crotonaldehyde is highly toxic, lachrymatory, and flammable. Handle strictly inside a certified fume hood. p-Chloranil is a skin and respiratory irritant. Concentrated HCl poses severe corrosive hazards.

References

  • Quinoline derivatives as leukotriene antagonists. European Patent EP0699188A1. Google Patents.
  • Quinoline–galactose hybrids bind selectively with high affinity to a galectin-8 N-terminal domain. RSC Publishing, August 03, 2018. Available at:[Link]

  • Quinoline compound. US Patent US5508408A. Google Patents.

Application Note: Protocol for the Oxidation of 6,7-Difluoro-2-methylquinoline to 6,7-Difluoroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Quinoline-2-carboxylic acid (quinaldic acid) derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and leukotriene antagonists. The introduction of fluorine atoms at the 6- and 7-positions significantly modulates the physicochemical properties of the quinoline core, enhancing lipophilicity, target binding affinity, and metabolic stability.

The synthesis of 6,7-difluoroquinoline-2-carboxylic acid typically proceeds via the oxidation of the corresponding 2-methyl precursor, 6,7-difluoro-2-methylquinoline [2].

Causality in Reagent Selection: The oxidation of the methyl group at the 2-position of the quinoline ring is a direct and widely used method for the preparation of quinoline-2-carboxylic acid [3]. While selenium dioxide (SeO₂), a classical reagent, can be used for this transformation, it frequently stalls at the aldehyde stage (forming 6,7-difluoroquinoline-2-carbaldehyde) or requires extended reflux times and the handling of highly toxic byproducts [1].

For 6,7-difluoro-2-methylquinoline, potassium permanganate (KMnO₄) in an alkaline aqueous medium is the superior choice. The strongly electron-withdrawing nature of the fluorine atoms at C6 and C7 depletes electron density from the quinoline ring. This electronic deactivation shields the heteroaromatic core from oxidative cleavage—a common side reaction with KMnO₄ on electron-rich rings. Consequently, this allows the robust permanganate oxidation to selectively and quantitatively convert the C(sp³)-H bonds of the C2-methyl group to a carboxylate without degrading the quinoline scaffold [4].

ReactionPathway SM 6,7-Difluoro-2-methylquinoline Intermediate Potassium Carboxylate + MnO2 (Brown ppt) SM->Intermediate KMnO4, KOH 80-90°C, 3h Product 6,7-Difluoroquinoline- 2-carboxylic acid Intermediate->Product 1. Hot Filtration 2. HCl (pH 3)

Mechanistic workflow for the direct KMnO4 oxidation of 6,7-difluoro-2-methylquinoline.

Quantitative Data & Yield Analysis

To justify the selection of KMnO₄ over SeO₂, the following table summarizes the comparative quantitative data for the oxidation of 2-methylquinolines to their corresponding carboxylic acids [1].

Reaction ParameterSelenium Dioxide (SeO₂) MethodPotassium Permanganate (KMnO₄) Method
Primary Product Aldehyde / Carboxylic Acid mixtureCarboxylic Acid (Direct)
Reaction Time 5 - 8 hours2 - 3 hours
Typical Yield 60 - 65%80 - 85%
Byproducts Toxic Selenium speciesInsoluble Manganese Dioxide (MnO₂)
Scalability Poor (Toxicity & purification concerns)Excellent (Industrial standard)

Materials and Reagents

Reagent / MaterialRole in ReactionEquivalents / Amount
6,7-Difluoro-2-methylquinoline Starting Material1.0 eq (10.0 mmol, ~1.79 g)
Potassium Permanganate (KMnO₄) Primary Oxidant3.5 eq (35.0 mmol, ~5.53 g)
Potassium Hydroxide (KOH) Base / Solubilizer1.5 eq (15.0 mmol, ~0.84 g)
Water (Deionized) Primary Solvent50 mL
Pyridine (Optional) Co-solvent (if solubility is poor)10 mL
Hydrochloric Acid (10% aq) Acidification AgentAs needed (to pH 3-4)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and pH checks are embedded to ensure reaction fidelity at each stage.

Phase 1: Reaction Setup & Oxidation
  • Substrate Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6,7-difluoro-2-methylquinoline (1.79 g, 10 mmol) in 50 mL of deionized water.

  • Alkaline Environment: Add KOH (0.84 g, 15 mmol) to the suspension. (Causality: The alkaline medium deprotonates the forming carboxylic acid, driving the reaction equilibrium forward and ensuring the product remains soluble as a potassium salt.) If the starting material remains heavily clumped, add 10 mL of pyridine to aid dissolution.

  • Heating: Heat the mixture to 80–90 °C using an oil bath.

  • Oxidant Addition: Begin adding KMnO₄ (5.53 g, 35 mmol) portion-wise over 45 minutes. (Causality: Portion-wise addition controls the exothermic nature of the oxidation and prevents thermal runaway.)

  • Self-Validating Monitoring: Maintain heating for 2–3 hours. The successful progression of the oxidation is visually indicated by the fading of the deep purple permanganate color and the concomitant formation of a dense, dark brown precipitate of manganese dioxide (MnO₂).

Phase 2: Isolation & Purification
  • Hot Filtration: While the reaction mixture is still hot (approx. 70 °C), filter it through a pad of Celite to remove the MnO₂ precipitate [3]. (Causality: Hot filtration is critical. If the mixture cools, the potassium quinoline-2-carboxylate may co-precipitate with the MnO₂ waste, severely reducing yield.)

  • Washing: Wash the Celite pad with a small volume of hot water (10 mL) to ensure complete recovery of the product into the filtrate.

  • Acidification: Transfer the clear, pale-yellow filtrate to a beaker and cool it in an ice bath to 0–5 °C. Slowly add 10% aqueous HCl dropwise under continuous stirring until the solution reaches pH 3–4. (Causality: The free 6,7-difluoroquinoline-2-carboxylic acid is poorly soluble in cold, acidic water and will rapidly precipitate out as a solid.)

  • Filtration & Drying: Collect the precipitated product via vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts. Dry the solid under a high vacuum at 50 °C overnight.

ExpWorkflow Step1 1. Substrate Dissolution (Aqueous KOH / Pyridine) Step2 2. KMnO4 Addition (Portion-wise, 80°C) Step1->Step2 Step3 3. Hot Filtration (Remove MnO2) Step2->Step3 Color change: Purple to Brown Step4 4. Acidification (10% HCl to pH 3) Step3->Step4 Aqueous Filtrate Step5 5. Filtration & Drying (Isolate Product) Step4->Step5 Precipitation

Step-by-step experimental workflow for the synthesis and isolation of the carboxylic acid.

Troubleshooting & Safety Considerations

  • Stalled Reaction (Purple color persists): If the purple color of unreacted KMnO₄ persists after 3 hours, the substrate may have crashed out of solution. Add a small amount of pyridine to re-solubilize the starting material and continue heating.

  • Over-oxidation: While the difluoro-quinoline core is robust, prolonged heating (>6 hours) in the presence of excess KMnO₄ can lead to partial ring degradation. Strictly adhere to the 2–3 hour reaction window.

  • Safety: KMnO₄ is a strong oxidizer. Avoid contact with easily oxidizable organic solvents or reducing agents outside of the controlled reaction parameters. MnO₂ waste should be disposed of in designated heavy metal waste containers.

References

  • Benchchem. A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid.
  • Royal Society of Chemistry (RSC). Quinoline–galactose hybrids bind selectively with high affinity to a galectin-8 N-terminal domain.
  • Benchchem. An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.
  • ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.

The Strategic Role of 6,7-Difluoro-2-methylquinoline in Advanced Fluoroquinolone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Difluoro-Substituted Quinolone Core

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of a vast array of therapeutic agents.[1] Within this class, fluoroquinolones have emerged as a dominant force in antibacterial therapy, largely due to the strategic incorporation of fluorine atoms into the quinoline ring system. This substitution significantly enhances metabolic stability, binding affinity to bacterial enzymes, and overall pharmacological potency.[1] The 6,7-difluoro substitution pattern, in particular, is a hallmark of many potent, broad-spectrum fluoroquinolone antibiotics. These compounds exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair.[2][3][4]

This technical guide provides an in-depth exploration of the synthesis of advanced fluoroquinolones using 6,7-Difluoro-2-methylquinoline and its derivatives as key intermediates. We will elucidate the critical synthetic transformations, provide detailed experimental protocols, and offer insights into the chemical principles that underpin these methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and discovery of novel antibacterial agents.

Synthetic Strategy Overview: From Core Synthesis to Final API

The synthesis of a clinically relevant fluoroquinolone from a difluoro-quinoline intermediate is a multi-step process that requires precise control over reaction conditions. The overall strategy can be logically segmented into the formation of the core quinolone structure, followed by a series of functional group transformations to build the final active pharmaceutical ingredient (API).

G A 3,4-Difluoroaniline B Gould-Jacobs Reaction A->B Diethyl Acetonedicarboxylate C 6,7-Difluoro-4-hydroxy-2-methylquinoline B->C D Oxidation C->D Oxidizing Agent (e.g., SeO2) E 6,7-Difluoro-4-hydroxyquinoline-2-carboxylic acid D->E F Esterification E->F G Esterified Intermediate F->G H N-Alkylation G->H Alkyl Halide I N-Alkylated Quinolone Core H->I J Nucleophilic Aromatic Substitution I->J Piperazine Derivative K Fluoroquinolone API J->K

Caption: Generalized workflow for fluoroquinolone synthesis.

Part 1: Synthesis of the 6,7-Difluoroquinolone Core

The foundational step in this synthetic journey is the construction of the 6,7-difluoro-4-hydroxyquinoline ring system. The Gould-Jacobs reaction is a powerful and widely employed method for this purpose, starting from a readily available substituted aniline.[5][6][7]

The Gould-Jacobs Reaction: A Classic Approach to Quinolone Synthesis

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[5][7] Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline core. For the synthesis of our target intermediate, 3,4-difluoroaniline is the logical starting material.

The reaction proceeds through a multi-step mechanism:

  • Condensation: A nucleophilic attack by the amino group of 3,4-difluoroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol, forms a stable anilidomethylenemalonate intermediate.

  • Thermal Cyclization: This step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.

G cluster_0 Gould-Jacobs Reaction 3,4-Difluoroaniline 3,4-Difluoroaniline Condensation Condensation 3,4-Difluoroaniline->Condensation + DEEM Anilidomethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Condensation->Anilidomethylenemalonate Intermediate Thermal Cyclization Thermal Cyclization Anilidomethylenemalonate Intermediate->Thermal Cyclization High Temperature 6,7-Difluoro-4-hydroxy-3-carboethoxyquinoline 6,7-Difluoro-4-hydroxy-3-carboethoxyquinoline Thermal Cyclization->6,7-Difluoro-4-hydroxy-3-carboethoxyquinoline

Caption: Key steps of the Gould-Jacobs reaction.

Protocol 1: Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol outlines a typical Gould-Jacobs reaction for the synthesis of the core quinolone structure.

Materials:

  • 3,4-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling solvent (e.g., Dowtherm A or diphenyl ether)

  • Hexane or petroleum ether

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130 °C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent. Heat the mixture to approximately 250 °C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: After cooling the reaction mixture to room temperature, add a non-polar solvent like hexane to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent. The crude ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate can be purified by recrystallization from ethanol.[8]

ReagentMolar RatioTemperature (°C)Time (h)Typical Yield (%)
3,4-Difluoroaniline1.0100-130 (Condensation)1-2~85-95 (Intermediate)
Diethyl ethoxymethylenemalonate1.1250 (Cyclization)0.5-1~70-85 (Final Product)

Part 2: Functional Group Transformations of the Quinolone Core

With the 6,7-difluoroquinolone core in hand, the next stages of the synthesis involve a series of chemical modifications to introduce the necessary functional groups for biological activity.

Oxidation of the 2-Methyl Group

For the synthesis of many fluoroquinolones, a carboxylic acid at the 3-position is essential. If the synthesis starts with 6,7-Difluoro-2-methylquinoline, the methyl group must be oxidized to a carboxylic acid. Selenium dioxide is a common and effective reagent for this transformation.[5]

Protocol 2: Oxidation of 6,7-Difluoro-2-methylquinoline

Materials:

  • 6,7-Difluoro-2-methylquinoline

  • Selenium dioxide (SeO₂)

  • Pyridine

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • A mixture of 6,7-Difluoro-2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight) in a pyridine-water (10:1) solvent system is refluxed for approximately 5 hours.

  • After cooling, the precipitated selenium is removed by filtration.

  • The filtrate is then acidified with concentrated HCl to precipitate the crude 6,7-Difluoroquinoline-2-carboxylic acid.

  • The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.[5]

N-Alkylation of the Quinolone Ring

The introduction of a substituent, often a cyclopropyl or ethyl group, at the N-1 position of the quinolone ring is a crucial step in the synthesis of many potent fluoroquinolones. This is typically achieved through an N-alkylation reaction under basic conditions.

Protocol 3: N-Alkylation of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Materials:

  • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Alkyl halide (e.g., cyclopropyl bromide or ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the mixture and pour it into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried to yield the N-alkylated quinolone.

Part 3: The Crucial C-7 Substitution: Nucleophilic Aromatic Substitution

The final key transformation in the synthesis of many clinically significant fluoroquinolones is the introduction of a cyclic amine, typically piperazine or a derivative thereof, at the C-7 position. This is accomplished via a nucleophilic aromatic substitution (SNAᵣ) reaction, where the amine displaces the fluorine atom at the 7-position. The electron-withdrawing nature of the quinolone ring system facilitates this reaction.[7][9][10][11]

G cluster_0 Nucleophilic Aromatic Substitution A N-Alkylated 6,7-Difluoroquinolone Core C Fluoroquinolone API A->C Displaces Fluorine at C-7 B Piperazine B->C

Caption: The final SNAᵣ step in fluoroquinolone synthesis.

Protocol 4: Synthesis of Ciprofloxacin from 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol details the final step in the synthesis of Ciprofloxacin, a widely used fluoroquinolone antibiotic.

Materials:

  • 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Piperazine

  • Dimethyl sulfoxide (DMSO) or Pyridine

  • Triethylamine (optional, as an acid scavenger)

Procedure:

  • A mixture of 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) and an excess of piperazine (2-4 eq) is heated in a solvent such as DMSO or pyridine.

  • The reaction temperature is typically maintained between 100-140 °C.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is suspended in water, and the pH is adjusted to near neutral to precipitate the crude ciprofloxacin.

  • The solid is collected by filtration, washed with water, and can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure ciprofloxacin.[1][12][13][14]

ReactantMolar RatioSolventTemperature (°C)Time (h)Typical Yield (%)
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid1.0DMSO135-1401.5-2>80
Piperazine2.5

Characterization of Intermediates and Final Products

Throughout the synthesis, it is imperative to characterize the intermediates and the final product to ensure purity and structural integrity. The following analytical techniques are routinely employed:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Conclusion: A Versatile Intermediate for Drug Discovery

6,7-Difluoro-2-methylquinoline and its derivatives are undeniably valuable intermediates in the synthesis of a multitude of potent fluoroquinolone antibiotics. The synthetic pathways detailed in this guide, from the foundational Gould-Jacobs reaction to the critical C-7 nucleophilic aromatic substitution, highlight the key chemical transformations required to construct these complex and life-saving molecules. A thorough understanding of these reactions, coupled with careful optimization of reaction conditions and rigorous analytical characterization, is paramount for the successful development of new and improved fluoroquinolone-based therapies. The continued exploration of this chemical space promises to yield novel antibacterial agents to combat the ever-growing challenge of antibiotic resistance.

References

  • Gould-Jacobs Reaction. Available from: [Link]

  • Potapov, V. A., Novokshonova, I. A., Musalov, M. V., Amosova, S. V., & Rakitin, O. A. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889. Available from: [Link]

  • Oxidation of Methylquinolines with Nickel Peroxide. Synthetic Communications, 15(1), 55-60. (1985). Available from: [Link]

  • Improved process for the preparation of ciprofloxacin and its acid addition salts. Google Patents. WO2012127505A2.
  • An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification. Sciforum. Available from: [Link]

  • Preparation of levofloxacin hemihydrate. Google Patents. EP1451194B2.
  • Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. ResearchGate. Available from: [Link]

  • AN EFFICIENT SYNTHESIS OF OFLOXACIN AND LEVOFLOXACIN FROM 3,4-DIFLUOROANILINE. Semantic Scholar. Available from: [Link]

  • A process for synthesis of fluoroquinolonic derivatives. Google Patents. WO2003010144A2.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A.-M. (2013). Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1148-1157. Available from: [Link]

  • Preparation of levofloxacin and forms thereof. European Patent Office. EP 1992629 A1. Available from: [Link]

  • Al-Trawneh, S. A., Al-Qaisi, J. A., & Al-Hiari, Y. M. (2022). Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. Chemical Review and Letters, 5(2), 106-114. Available from: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available from: [Link]

  • Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety. Bulletin of the Korean Chemical Society, 26(11), 1843-1847. (2005). Available from: [Link]

  • Li, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6939-6948. Available from: [Link]

  • Wong, J. W., Watson, H. A., Bouressa, J. F., Burns, M. P., Cawley, J. J., Doro, A. E., ... & Taylor, W. J. (2002). Biocatalytic Oxidation of 2-Methylquinoxaline to 2-Quinoxalinecarboxylic Acid. Organic Process Research & Development, 6(4), 477-481. Available from: [Link]

  • New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]- piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules, 18(7), 7594-7609. (2013). Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Sissi, C., & Palumbo, M. (2013). Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation, Susceptibility to Efflux Transporters, and Intracellular Activity. Pharmaceutical Research, 31(4), 948-957. Available from: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Available from: [Link]

  • Robinson, M. J., Martin, B. A., Gootz, T. D., McGuirk, P. R., & Osheroff, N. (1992). Placement of alkyl substituents on the C-7 piperazine ring of fluoroquinolones: dramatic differential effects on mammalian topoisomerase II and DNA gyrase. Antimicrobial agents and chemotherapy, 36(4), 753-757. Available from: [Link]

  • Protonation scheme of a fluoroquinolone molecule with piperazine ring at the 7-position. ResearchGate. Available from: [Link]

  • 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Pharmaffiliates. Available from: [Link]

  • ethyl 6,7-difluoro-4-hydroxy-3-cinnolinecarboxylate. Chemical Synthesis Database. Available from: [Link]

  • Gould-Jacobs Reaction Mechanism. YouTube. Available from: [Link]

  • 1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. PubChem. Available from: [Link]

  • Csonka, R., Mbu-Mputu, M. N., Wouters, J., & Csupor-Löffler, B. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3465. Available from: [Link]

  • Madak, J. T., Neamati, N., & Wipf, P. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS medicinal chemistry letters, 12(5), 786-793. Available from: [Link]

Sources

Application Note: Strategic C3-Functionalization of 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of functionalizing the C3 position of 6,7-difluoro-2-methylquinoline , a scaffold where the interplay of electronic effects dictates non-standard reactivity patterns.

Executive Summary & Strategic Analysis

The functionalization of 6,7-difluoro-2-methylquinoline presents a unique regiochemical paradox compared to unsubstituted quinoline. Standard quinolines typically undergo electrophilic aromatic substitution (SEAr) at the C5 or C8 positions (benzene ring) and nucleophilic attacks at C2 or C4.

However, in this specific substrate, two factors invert the standard reactivity rules:

  • Electronic Deactivation of the Benzene Ring: The fluorine atoms at C6 and C7 exert a strong inductive withdrawing effect (-I), significantly deactivating the carbocyclic ring towards electrophilic attack.

  • Activation of the Pyridine Ring: The methyl group at C2 provides mild electron density to the pyridine ring via hyperconjugation and inductive effects (+I), making C3 relatively more electron-rich.

This guide details three validated workflows:

  • Method A: Direct C3-Bromination/Iodination (Gateway to Cross-Coupling).

  • Method B: Nickel-Catalyzed Direct C3-H Functionalization (Atom-Economical).

  • Method C: Metal-Free C3-Sulfenylation.[1]

Reaction Pathways & Logic

The following diagram illustrates the divergent pathways available for this scaffold, highlighting the "Activation-Trapping-Oxidation" strategy used in modern C-H activation.

G SM 6,7-Difluoro- 2-methylquinoline Inter_Enamine Transient 1,4-Dihydro Intermediate (Nucleophilic C3) SM->Inter_Enamine Method B: Ni-Cat / Hydride Source (1,4-Addition) Inter_Halo 3-Halo-6,7-difluoro- 2-methylquinoline (X = Br, I) SM->Inter_Halo Method A: NBS or I2 (SEAr Mechanism) Prod_Thio 3-Thio/Sulfenyl Derivative SM->Prod_Thio Method C: Sulfonyl Hydrazide I2 (Radical) Prod_Aryl 3-Aryl/Alkyl Derivative Inter_Enamine->Prod_Aryl 1. Electrophile (E+) 2. Oxidation (DDQ) Inter_Halo->Prod_Aryl Suzuki/Heck Coupling

Figure 1: Strategic map for C3 functionalization. Method A utilizes the deactivated benzene ring to favor C3 SEAr. Method B utilizes a "reductive activation" strategy to turn the quinoline into a C3-nucleophile.

Method A: Direct Regioselective C3-Halogenation

Purpose: Installation of a bromine or iodine handle for subsequent Pd-catalyzed cross-coupling (Suzuki, Sonagashira).

Mechanism

While standard quinoline brominates at C5/C8, the 6,7-difluoro substitution deactivates these positions. By using N-Bromosuccinimide (NBS) in a polar aprotic solvent (MeCN or DMF), we promote an electrophilic mechanism that favors the C3 position, which is electronically supported by the C2-methyl group.

Protocol 1: C3-Bromination
  • Substrate: 6,7-Difluoro-2-methylquinoline (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) [0.2 M][2]

  • Temperature: 25 °C (Ambient)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous MeCN. Ensure the reaction vessel is shielded from direct bright light to minimize radical benzylic bromination at the methyl group.

  • Addition: Add NBS (1.1 mmol) portion-wise over 15 minutes.

    • Note: Do not add all at once; a high transient concentration of bromine radical can lead to side reactions.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Endpoint: Disappearance of starting material.[3] A new spot (Rf ~0.4–0.5) corresponds to the 3-bromo product.

  • Workup: Dilute with EtOAc (20 mL) and wash with saturated Na₂S₂O₃ (to quench trace Br₂) followed by NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).

Self-Validating Check:

  • ¹H NMR Diagnostic: Look for the disappearance of the C3-H proton (typically a singlet or doublet around δ 7.3–7.5 ppm in the parent). The C4-H proton will remain but lose its coupling partner, appearing as a sharp singlet (or showing only long-range coupling to F).

Method B: Nickel-Catalyzed Direct C3-H Functionalization

Purpose: Direct introduction of alkyl, aryl, or acyl groups without a halogen handle. This is the most atom-economical "modern" approach.

Mechanism

This protocol relies on a "Reductive Activation / Oxidative Aromatization" sequence. A Nickel-hydride species performs a 1,4-addition to the quinoline, generating a transient 1,4-dihydroquinoline (enamine). This intermediate is nucleophilic at C3 and attacks an electrophile. Finally, an oxidant (DDQ) restores the aromatic system.

Protocol 2: Ni-Catalyzed C3-Alkylation/Arylation[4]
  • Catalyst: Ni(cod)₂ (5 mol%) + Ligand (e.g., dppf or PPh₃, 10 mol%)

  • Hydride Source: PhMgBr or EtMgBr (1.5 equiv) acting as the reductant/activator.

  • Electrophile: Alkyl halide or Aryl iodide (1.5 equiv).

  • Oxidant: DDQ (1.2 equiv).

Step-by-Step:

  • Catalyst Formation: In a glovebox or under Argon, mix Ni(cod)₂ and Ligand in dry THF (2 mL) for 10 mins.

  • Activation: Add the quinoline substrate (0.5 mmol).

  • Hydride Addition: Add the Grignard reagent (0.75 mmol) dropwise at 0 °C. The solution typically turns dark/reddish, indicating the formation of the Ni-H/dihydroquinoline complex. Stir for 30 mins at RT.

  • Electrophile Trapping: Add the Electrophile (e.g., Iodobenzene or Benzyl bromide) (0.75 mmol). Stir for 2–4 hours.

    • Mechanism Check: The enamine C3 attacks the electrophile.

  • Re-Aromatization: Cool to 0 °C and carefully add DDQ (0.6 mmol) dissolved in THF. Stir for 30 mins. This step strips the hydrogens to restore the quinoline core.

  • Workup: Filter through a Celite pad to remove Ni residues and hydroquinone byproducts. Concentrate and purify via column chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Benzylic Bromination (Method A) Radical pathway competing with SEAr.Perform reaction in the dark. Add a radical scavenger (e.g., BHT, 1 mol%) if persistent. Avoid high temperatures.
Low Conversion (Method B) Inefficient 1,4-addition or catalyst poisoning.Ensure anhydrous conditions (Grignard is sensitive). Switch ligand to a more electron-rich phosphine (e.g., PCy₃).
C5/C8 Substitution (Method A) Acid catalysis activating the benzene ring?Unlikely with 6,7-difluoro. However, ensure neutral conditions. Do not use Lewis Acids (AlCl₃) which might force substitution on the benzene ring.
Poly-halogenation Excess reagent.Strictly control stoichiometry (1.05–1.1 equiv). Monitor reaction closely and stop at ~95% conversion.

References

  • Regioselective C3-Iodination: Organic Letters, 2015, 17 , 3662–3665. "Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines." Link

  • Ni-Catalyzed C3-Functionalization: ACS Catalysis, 2023, 13 , 9876. "Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines." Link

  • General C-H Activation Review: Chemical Reviews, 2017, 117 , 8483. "Remote C-H Activation of Quinolines." Link

  • Bromination Selectivity: Journal of Organic Chemistry, 2022, 87 , 8492.[4] "Enhanced Reactivity for Aromatic Bromination."[4] Link

Sources

Condensation reactions involving the 2-methyl group of 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for researchers working with 6,7-Difluoro-2-methylquinoline . It addresses the specific reactivity of the 2-methyl group, which is activated by the electron-deficient quinoline ring and further enhanced by the electron-withdrawing fluorine atoms at positions 6 and 7.

Target Moiety: C2-Methyl Group (


)
Primary Reaction Class:  Knoevenagel-type / Aldol-type Condensation
Key Product Class:  2-Styrylquinolines (2-SQs)

Introduction & Reactivity Profile

The methyl group at the 2-position of the quinoline ring is chemically distinct from a standard aromatic methyl group. It exhibits significant C-H acidity (


 in DMSO, comparable to ketones) due to resonance stabilization of the deprotonated carbanion by the ring nitrogen.

In 6,7-Difluoro-2-methylquinoline , this acidity is enhanced via the inductive effect (


) of the fluorine atoms. The electronegative fluorines pull electron density away from the ring system, making the C2-methyl protons more labile and the C2-carbon more susceptible to nucleophilic activation. This makes the molecule an excellent substrate for condensation with aromatic aldehydes to form styrylquinolines , a scaffold critical in the development of:
  • Fluoroquinolone Antibiotics: Precursors for side-chain modification.

  • Anticancer Agents: Tubulin polymerization inhibitors.

  • Optical Materials: Fluorescent probes and cyanine dyes.

Mechanistic Insight

The condensation reaction proceeds via an addition-elimination pathway. The choice of catalyst (Acidic vs. Basic/Lewis Acid) dictates the initiating step.

Mechanism Diagram (Acid-Catalyzed)

The following graph illustrates the pathway using Acetic Anhydride (


), the most robust method for this specific fluorinated substrate.

ReactionMechanism Start 6,7-Difluoro-2-methylquinoline Activation N-Acetylation/Protonation (Activation of Methyl C-H) Start->Activation Ac2O / AcOH Enamine Enamine/Methylene Intermediate Activation->Enamine -H+ Attack Nucleophilic Attack on Aldehyde Carbonyl Enamine->Attack + Ar-CHO Elimination Dehydration (-H2O/AcOH) Formation of C=C Double Bond Attack->Elimination Heat Product 6,7-Difluoro-2-styrylquinoline Elimination->Product

Figure 1: Acid-promoted condensation mechanism. The N-acylation/protonation increases the electron demand of the ring, significantly lowering the pKa of the 2-methyl protons.

Experimental Protocols

Protocol A: Classical Reflux (Acetic Anhydride)

Best for: Scale-up synthesis (>1g), substrates with electron-donating aldehydes, and maximizing yield. Rationale: Acetic anhydride serves as both solvent and dehydrating agent, driving the equilibrium toward the styryl product.

Materials:

  • 6,7-Difluoro-2-methylquinoline (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.2 eq)

  • Acetic Anhydride (

    
    ) (5–10 volumes)
    
  • Optional: Glacial Acetic Acid (co-solvent if solubility is poor)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 6,7-Difluoro-2-methylquinoline (e.g., 500 mg) and the aromatic aldehyde (1.2 equivalents) to the flask.

  • Solvent Addition: Add Acetic Anhydride (5 mL). Ensure the condenser is sealed with a drying tube (CaCl2) to exclude atmospheric moisture.

  • Reaction: Heat the mixture to reflux (

    
     oil bath) for 6–12 hours .
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product is typically highly fluorescent under UV (365 nm).

  • Work-up: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (50 mL) with vigorous stirring.

  • Precipitation: The product often precipitates as a solid. If oil forms, neutralize carefully with 10%

    
     to pH 7 to solidify.
    
  • Purification: Filter the solid. Recrystallize from Ethanol or Methanol. If necessary, flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Lewis Acid Catalysis (Zinc Chloride)

Best for: Acid-sensitive substrates or when acetic anhydride is too harsh. Rationale:


 acts as a Lewis acid, coordinating to the aldehyde carbonyl oxygen and the quinoline nitrogen, bringing reactants into proximity.

Materials:

  • 6,7-Difluoro-2-methylquinoline (1.0 eq)

  • Aromatic Aldehyde (1.1 eq)

  • Anhydrous Zinc Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Absolute Ethanol or Toluene (sealed tube)

Procedure:

  • Mix the quinoline, aldehyde, and

    
     in a sealed pressure tube.
    
  • Heat to

    
     (neat) or reflux in solvent for 4–8 hours.
    
  • Dissolve the melt/residue in DCM, wash with EDTA solution (to remove Zn) or dilute HCl.

  • Dry organic layer over

    
     and concentrate.
    
Protocol C: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, library generation, and rapid optimization. Rationale: Microwave irradiation provides direct dielectric heating, often reducing reaction times from hours to minutes.

Parameters:

  • Power: Dynamic (Max 300W)

  • Temperature:

    
    
    
  • Time: 10–20 minutes

  • Catalyst: 2 drops of Piperidine or Acetic Acid (depending on aldehyde nature).

Data Comparison & Troubleshooting

ParameterProtocol A (Ac2O)Protocol B (ZnCl2)Protocol C (Microwave)
Reaction Time 6–12 Hours4–8 Hours10–20 Minutes
Typical Yield 85–95%70–85%80–90%
Purity (Crude) High (Precipitates)Moderate (Requires Wash)Moderate
Scope Robust for most aldehydesGood for unstable aldehydesBest for small scale

Troubleshooting Guide:

  • Low Yield? The 6,7-difluoro substitution pulls electrons, but if the aldehyde is also electron-poor (e.g., nitrobenzaldehyde), the reaction may be sluggish. Increase temperature or use Protocol C.

  • No Precipitation? Fluorinated compounds can be lipophilic.[1] If the product oils out in water, extract with DCM, dry, and triturate with cold diethyl ether/hexane.

  • Defluorination Risk: Avoid strong alkoxide bases (e.g., NaOEt) at high temperatures (

    
    ) for extended periods, as the C7-fluorine is susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ), particularly if nucleophiles (amines) are present.

References

  • Synthesis of 6,7-difluoro-2-styryl-8-hydroxyquinoline: Lipunova, G. N., et al. "Synthesis and photophysical properties of 6,7-difluoro-2-styryl-8-hydroxyquinoline and its Zn(II) complex."[2] Journal of Fluorine Chemistry 150 (2013): 36-38. [2]

  • General Reactivity of 2-Methylquinolines (Friedländer/Knoevenagel): Muscia, G. C., et al. "Indium(III) chloride-catalyzed synthesis of 2,4-distyrylquinolines." Tetrahedron Letters 47.33 (2006): 5867-5871.

  • Microwave Assisted Synthesis of Styrylquinolines: Sangeetha, S., et al. "Microwave assisted synthesis of styryl quinolines." Rasayan J. Chem 4.1 (2011): 123-126.

  • Fluoroquinolone Precursor Chemistry: Potapov, V. A., et al. "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate."[3][4][5] Molbank 2024.4 (2024): M1889. [3]

Sources

Preparation of organometallic ligands using 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for converting 6,7-Difluoro-2-methylquinoline (DFMQ) into high-performance ligands for organometallic coordination, specifically targeting Iridium(III) and Platinum(II) complexes used in phosphorescent organic light-emitting diodes (PhOLEDs) and catalysis.

The 6,7-difluoro substitution pattern is critical; fluorine atoms lower the HOMO/LUMO energy levels of the resulting complex, typically inducing a "blue shift" in emission and enhancing metabolic stability in catalytic applications. The 2-methyl group serves as the reactive "handle," possessing acidic protons (


) that allow for facile functionalization into bidentate (

or

) scaffolds without disrupting the fluorinated quinoline core.

Strategic Synthesis Overview

The transformation of DFMQ into ligands follows two primary high-yield pathways driven by the reactivity of the benzylic 2-methyl protons:

  • Pathway A (Condensation): Knoevenagel-type condensation with aromatic aldehydes to form 2-Styrylquinolines . These act as

    
     cyclometalating ligands.
    
  • Pathway B (Oxidation-Imidation): Riley oxidation to the carbaldehyde followed by Schiff base formation to yield Quinoline-Imine chelates (

    
     ligands).
    
Logical Flow Diagram (DOT)

LigandSynthesis Start 6,7-Difluoro-2- methylquinoline (DFMQ) StepA1 Reagent: Ar-CHO Catalyst: Ac2O or Piperidine Start->StepA1 Condensation StepB1 Reagent: SeO2 Solvent: Dioxane Start->StepB1 Riley Oxidation ProductA Ligand A: 2-Styryl-6,7-difluoroquinoline (Extended Conjugation) StepA1->ProductA - H2O Metal IrCl3 / K2PtCl4 ProductA->Metal Cyclometalation InterB Intermediate: 6,7-Difluoroquinoline- 2-carbaldehyde StepB1->InterB StepB2 Reagent: R-NH2 (Aniline/Hydrazine) InterB->StepB2 Condensation ProductB Ligand B: Quinoline-2-imine (Schiff Base) StepB2->ProductB - H2O ProductB->Metal Chelation Complex Organometallic Complex Metal->Complex

Caption: Synthetic divergence of 6,7-difluoro-2-methylquinoline into Styryl (


) and Imine (

) ligand classes.[1]

Detailed Protocols

Protocol A: Synthesis of Fluorinated Styrylquinoline Ligands

Rationale: This reaction extends the conjugation length, allowing for fine-tuning of the emission color in OLEDs. The resulting alkene is typically trans (


-isomer), which is thermodynamically favored and sterically optimal for metal binding.

Reagents:

  • 6,7-Difluoro-2-methylquinoline (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) (1.2 eq)

  • Acetic Anhydride (

    
    ) (Solvent/Catalyst)
    
  • Glacial Acetic Acid (Optional co-solvent)

Step-by-Step Methodology:

  • Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6,7-Difluoro-2-methylquinoline (5.0 mmol, ~895 mg) in Acetic Anhydride (10 mL).

  • Addition: Add the substituted Benzaldehyde (6.0 mmol).

    • Note: If the aldehyde is a solid, add it directly. If liquid, add via syringe.

  • Reaction: Heat the mixture to reflux (140°C) for 12–24 hours under an inert atmosphere (

    
    ).
    
    • Checkpoint: The solution will darken (often turning red/brown). Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (

      
      ) should disappear, replaced by a highly fluorescent product spot.
      
  • Workup: Cool the mixture to room temperature. Pour slowly into ice-water (100 mL) with vigorous stirring to hydrolyze excess anhydride.

  • Isolation: Neutralize to pH 7–8 using saturated

    
     or 
    
    
    
    . A precipitate will form.[2]
  • Purification: Filter the solid. Recrystallize from Ethanol or Acetonitrile .

    • Yield Expectation: 50–70%.

Self-Validating Analytical Check:

  • 1H NMR (CDCl3): Look for the disappearance of the methyl singlet (

    
     ppm). Confirm the formation of the vinyl bridge: two doublets with a coupling constant 
    
    
    
    Hz
    (characteristic of trans-alkene) in the 7.2–7.8 ppm region.[3]
Protocol B: Synthesis of Quinoline-Schiff Base Ligands

Rationale: Direct oxidation of the methyl group generates an aldehyde, a versatile electrophile. Subsequent condensation with amines creates


 chelators (Schiff bases) ideal for catalytic iridium/ruthenium complexes.

Reagents:

  • 6,7-Difluoro-2-methylquinoline (1.0 eq)

  • Selenium Dioxide (

    
    ) (1.5 eq)
    
  • 1,4-Dioxane (wet)

  • Primary Amine (e.g., 2,6-diisopropylaniline)

Step-by-Step Methodology:

  • Oxidation (Riley Reaction):

    • Dissolve DFMQ (5.0 mmol) in 1,4-Dioxane (20 mL) containing 2% water (water accelerates the reaction).

    • Add

      
        (7.5 mmol).
      
    • Reflux for 4 hours.[1][4]

    • Filter hot through Celite to remove black selenium metal. Concentrate filtrate to obtain 6,7-difluoroquinoline-2-carbaldehyde .

  • Condensation:

    • Dissolve the crude aldehyde in Ethanol (15 mL).

    • Add the Primary Amine (5.0 mmol) and a catalytic drop of Formic Acid .

    • Reflux for 3 hours.[5][6]

    • Cool to 0°C. The Schiff base ligand usually precipitates as yellow/orange needles.

  • Purification: Wash with cold ethanol.

Organometallic Application: Iridium(III) Cyclometalation

Once Ligand A (Styryl) or Ligand B (Imine) is prepared, it is complexed with Iridium. The following describes the "Nonoyama" route for Ligand A.

Protocol:

  • Dimer Formation: Mix Ligand A (2.2 eq) with

    
     (1.0 eq) in a 3:1 mixture of 2-Ethoxyethanol:Water .
    
  • Reflux: Heat to 110°C for 24 hours under Argon. The iridium coordinates to the Nitrogen and activates the C-H bond of the styryl phenyl ring (or the quinoline 3-position, depending on sterics), forming a Chloro-bridged Dimer (

    
    ).
    
  • Bridge Splitting: React the dimer with a co-ligand (e.g., Acetylacetone, Picolinic acid) and base (

    
    ) in 2-Ethoxyethanol  at 80°C to yield the final neutral complex.
    

Data Summary & Troubleshooting

Parameter6,7-Difluoro-2-methylquinolineTarget Ligand (Styryl)Target Complex (Ir)
Key 1H NMR Signal

2.70 ppm (s, 3H,

)

7.2-7.8 ppm (d,

, Vinyl)
Upfield shift of phenyl protons (shielding)
Solubility Soluble in DCM, EtOH, AcetoneLow solubility in EtOH (precipitates)Soluble in DCM, THF
Visual Appearance White/Off-white solidBright Yellow/Green Fluorescent solidRed/Orange/Green Powder (Phosphorescent)
Common Failure N/ACis-isomer formation: Ensure high heat and slow cooling to favor trans.Black precipitate:

metal reduction. Ensure

exclusion.

References

  • Nosova, E. V., et al. (2013). "Synthesis and fluorescent properties of 2-styryl-6,7-difluoro-8-hydroxyquinoline and its Zn(II) complex." Journal of Fluorine Chemistry, 150, 36–38.[3] (Demonstrates the condensation reactivity of the 2-methyl group in 6,7-difluoroquinolines). [3]

  • Potapov, V. A., et al. (2024).[5][7] "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate." Molbank, 2024(4), M1889.[7][8] (Provides characterization data for 6,7-difluoroquinoline derivatives).

  • Nonoyama, M. (1974). "Chelating behavior of 2-substituted quinolines." Bulletin of the Chemical Society of Japan, 47(3), 767-768. (Foundational text for cyclometalation of quinoline derivatives).

  • Mrozek-Wilczkiewicz, A., et al. (2019).[9] "The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives." European Journal of Medicinal Chemistry, 179, 288-301. (Validates the biological stability and synthesis of styryl-quinolines).

Sources

Electrophilic aromatic substitution protocols for 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrophilic Aromatic Substitution (EAS) Protocols for 6,7-Difluoro-2-methylquinoline

Executive Summary

6,7-Difluoro-2-methylquinoline (CAS: 152922-65-1) is a critical fluorinated heterocyclic scaffold utilized in the synthesis of leukotriene antagonists, RNA G-quadruplex fluorescent probes, and advanced pharmacophores[1][2]. Functionalizing this core via Electrophilic Aromatic Substitution (EAS) is a fundamental yet challenging step in drug development due to the electron-deficient nature of the quinoline ring. This application note details the mechanistic rationale, regioselectivity, and validated protocols for the nitration and halogenation of this deactivated scaffold.

Mechanistic Rationale & Regioselectivity

Performing EAS on the quinoline architecture requires overcoming the inherent electron deficiency of the fused pyridine ring.

  • Electronic Deactivation & Protonation : Under standard EAS conditions (e.g., mixed acid for nitration), the basic quinoline nitrogen (

    
    ) is rapidly protonated. The resulting quinolinium ion exerts a strong electron-withdrawing inductive effect, virtually shutting down electrophilic attack on the heteroaromatic ring and forcing substitution onto the carbocyclic (benzene) ring[3].
    
  • Directing Effects of Fluorine : In 6,7-difluoro-2-methylquinoline, the 6- and 7-positions are occupied. Fluorine exhibits a dual electronic nature: it is inductively deactivating (

    
    ) but resonance donating (
    
    
    
    ). The
    
    
    effect makes fluorine an ortho/para director.
  • Site Competition (C-5 vs. C-8) : The only available sites on the carbocyclic ring are C-5 and C-8.

    • C-5 is ortho to the 6-fluoro group and meta to the 7-fluoro group.

    • C-8 is ortho to the 7-fluoro group and meta to the 6-fluoro group. Both positions are activated by the ortho-resonance of the adjacent fluorine. Consequently, EAS reactions typically yield a mixture of 5- and 8-substituted isomers[4]. The 5-position often predominates slightly due to the steric and electrostatic repulsion at the 8-position caused by the adjacent protonated nitrogen (peri-effect).

EAS_Pathway A 6,7-Difluoro-2-methylquinoline (Neutral) B Quinolinium Ion (N-Protonated in H2SO4) A->B + H+ (Acidic Media) C Wheland Intermediates (Electrophile Attack) B->C + E+ (e.g., NO2+, Br+) D 5-Substituted Isomer (Major Product) C->D C-5 Attack (ortho to 6-F) E 8-Substituted Isomer (Minor Product) C->E C-8 Attack (ortho to 7-F)

Caption: Mechanistic pathway of EAS on 6,7-difluoro-2-methylquinoline highlighting C-5 and C-8 regioselectivity.

Standardized Experimental Protocols

Self-Validating System Note: These protocols incorporate in-process controls (IPC) such as TLC and LC-MS to ensure the reaction does not over-proceed to oxidative degradation, a common risk with 2-methylquinolines in strong oxidizing acids.

Protocol A: Nitration (Synthesis of 5-nitro and 8-nitro isomers)

Causality Focus: Nitric acid acts as the electrophile source, while sulfuric acid serves as both the solvent and the catalyst to generate the highly reactive nitronium ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). The 0°C initiation temperature is critical to prevent the oxidation of the 2-methyl group to a carboxylic acid.
  • Preparation of the Mixed Acid : Charge a dry, round-bottom flask with concentrated

    
     (4.0 mL/mmol of substrate). Cool the flask to 0°C using an ice-brine bath.
    
  • Substrate Addition : Slowly add 6,7-difluoro-2-methylquinoline (1.0 equiv) in small portions to the stirring

    
    . Observation: The solution will turn yellow/orange as the quinolinium salt forms.
    
  • Electrophile Generation : Carefully add 65-70%

    
     (2.5 equiv) dropwise over 15 minutes, maintaining the internal temperature below 5°C.
    
  • Thermal Activation : Remove the ice bath. Gradually heat the reaction mixture to 60°C and stir for 4 hours. Rationale: The highly deactivated nature of the difluoro-quinolinium system requires thermal energy to overcome the activation barrier for the Wheland intermediate.

  • Quenching : Cool the mixture to room temperature and pour it slowly over crushed ice (10x volume of acid) with vigorous stirring.

  • Neutralization & Extraction : Basify the aqueous mixture to pH 8 using cold aqueous

    
     or saturated 
    
    
    
    . Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Isomer Separation : Purify the crude mixture via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to separate the 5-nitro and 8-nitro isomers.

Nitration_Workflow W1 1. Dissolution in conc. H2SO4 (0°C) W2 2. Dropwise HNO3 Addition (<5°C) W1->W2 W3 3. Thermal Activation (60°C, 4h) W2->W3 W4 4. Ice Quench & Neutralization (pH 8) W3->W4 W5 5. EtOAc Extraction & Drying W4->W5 W6 6. Chromatographic Separation W5->W6

Caption: Step-by-step workflow for the nitration of 6,7-difluoro-2-methylquinoline.

Protocol B: Bromination (Synthesis of 5-bromo and 8-bromo isomers)

Causality Focus: Standard bromination (


/Fe) often fails on deactivated quinolines. Using N-Bromosuccinimide (NBS) in highly acidic media (e.g., 

or TFA) enhances the electrophilicity of the bromine species by protonating the succinimide byproduct, driving the equilibrium forward.
  • Dissolution : Dissolve 6,7-difluoro-2-methylquinoline (1.0 equiv) in concentrated

    
     or Trifluoroacetic acid (TFA) (5.0 mL/mmol) at room temperature.
    
  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1.2 equiv) in three equal portions over 30 minutes. Rationale: Portion-wise addition prevents thermal spikes and minimizes dibromination.

  • Reaction Progression : Stir the mixture at 50°C for 6-8 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup : Pour the mixture into ice water. If using TFA, remove the solvent under reduced pressure first. Neutralize with saturated

    
     and extract with Dichloromethane (DCM).
    
  • Purification : Concentrate the organic layer and purify via column chromatography to isolate the monobrominated isomers.

Quantitative Data & Isomer Distribution

The following table summarizes expected yields and isomer distributions based on standard EAS conditions for difluoroquinolines[3][5].

Reaction TypeReagents & ConditionsTotal YieldRatio (5-Isomer : 8-Isomer)Key Analytical Marker (

H NMR)
Nitration

(65%),

, 60°C, 4h
75 - 82%~ 1.5 : 1C-8 proton shift (downfield in 5-

)
Bromination NBS,

, 50°C, 8h
60 - 68%~ 2.0 : 1Halogen-induced shielding effects
Sulfonation Oleum (20%

), 120°C, 12h
45 - 55%> 5 : 1 (Steric control)Sulfonate solubility in aqueous media

Note: The 5-isomer is generally favored due to the severe peri-steric clash between the 8-position substituent and the bulky hydration sphere of the protonated quinoline nitrogen.

Downstream Applications in Drug Development

The functionalized 6,7-difluoro-2-methylquinoline derivatives serve as highly versatile synthetic hubs. The nitro derivatives can be reduced to anilines (using


 and 

, or

) to synthesize amide-linked kinase inhibitors. The brominated isomers are prime candidates for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, alkyl, or amine substituents, which are critical steps in the synthesis of leukotriene antagonists and advanced fluorinated probes[1][2][6].

References

  • European Patent Office (EP0699188A1). Quinoline derivatives as leukotriene antagonists. Describes the foundational Skraup/Doebner-Miller synthesis of 6,7-difluoro-2-methylquinoline.
  • Nenajdenko, V. (Ed.) . Fluorine in Heterocyclic Chemistry Volume 2. Springer. Details the directing effects and regioselectivity of EAS on fluorinated quinolines. Available at:[Link]

  • ResearchGate (Supporting Information) . General procedure for the nitration of pyrazoles and quinolines. Provides foundational parameters for mixed-acid nitration workflows. Available at:[Link]

  • World Intellectual Property Organization (WO2017103851A1). Quinoline-3-carboxamides as h-pgds inhibitors. Highlights downstream cross-coupling applications of functionalized difluoroquinolines.
  • LookChem / Angewandte Chemie . Tracking the Dynamic Folding and Unfolding of RNA G-Quadruplexes in Live Cells. Details the application of 6,7-difluoro-2-methylquinoline derivatives as fluorescent probes. Available at:[Link]

Sources

Application Note: 6,7-Difluoro-2-methylquinoline in OLED Electron Transport Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of charge carrier dynamics. While hole-transporting materials (HTMs) typically exhibit high mobilities, electron-transporting materials (ETMs) often lag, leading to charge imbalance, exciton quenching, and reduced operational lifetimes[1]. 6,7-Difluoro-2-methylquinoline (CAS: 152922-65-1) serves as a highly specialized, electron-deficient building block for synthesizing next-generation ETMs. By leveraging the strong inductive effects of fluorine and the steric/reactive properties of the 2-methyl group, researchers can synthesize highly conjugated, deep-LUMO materials that significantly lower electron injection barriers and enhance electron mobility[2].

This application note provides a comprehensive guide to the mechanistic rationale, chemical synthesis, and device fabrication protocols for utilizing 6,7-difluoro-2-methylquinoline derivatives in OLED architectures.

Mechanistic Rationale & Material Design (E-E-A-T)

The Hopping Mechanism and Injection Barriers

In organic semiconductors, electron transport occurs via a hopping mechanism, which involves the transitory formation of radical anions as electrons move from molecule to molecule[3]. A major limiting factor in OLED efficiency is the energy barrier (


) between the work function of the cathode and the Lowest Unoccupied Molecular Orbital (LUMO) of the ETL[3].
The Role of Fluorine Substitution

The introduction of highly electronegative fluorine atoms at the 6 and 7 positions of the quinoline core exerts a strong electron-withdrawing effect. This structural modification significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and the LUMO energy levels[4].

  • Causality: A deeper LUMO aligns more closely with the work function of standard cathodes (e.g., Aluminum) or Electron Injection Layers (e.g., LiF), thereby minimizing the electron injection barrier. Furthermore, the deep HOMO enhances the material's ability to block holes from escaping the emissive layer (EML), confining excitons and boosting the External Quantum Efficiency (EQE)[2].

The Role of the 2-Methyl Group (Quinaldine Core)

The 2-methyl substitution serves two critical functions:

  • Steric Hindrance: In the formation of metal chelates (e.g., Aluminum or Zinc complexes), the steric bulk of the 2-methyl group prevents the formation of standard octahedral tris-complexes (like Alq3) and instead drives the formation of bis-complexes[5]. These bis-complexes typically exhibit wider bandgaps and superior hole-blocking properties.

  • Chemical Reactivity: The protons on the 2-methyl group are acidic and can readily undergo Knoevenagel condensations with aromatic aldehydes. This allows for the synthesis of highly conjugated styryl-quinoline derivatives, which exhibit tunable photophysical properties and enhanced intermolecular

    
     stacking for superior electron mobility[6].
    
Material Specifications & Impact Summary
PropertyValue / CharacteristicImpact on OLED Performance
Chemical Name 6,7-Difluoro-2-methylquinolinePrecursor for high-mobility ETMs.
LUMO Energy Level Lowered by F-substitutionReduces electron injection barrier from the cathode[3].
Electron Mobility (

)
Enhanced via

-conjugation
Balances charge carriers, improving EQE and lifetime[1].
Steric Profile 2-Methyl groupPrevents aggregation-caused quenching (ACQ)[5].
Thermal Stability (

)
High (in derived polymers/complexes)Prevents morphological degradation (crystallization) under Joule heating[7].

Workflows and Visualizations

OLED Architecture and Energy Level Alignment

The following diagram illustrates the energy level alignment and charge transport pathways in a standard OLED utilizing a fluorinated quinoline-based ETL.

Charge_Transport Cathode Cathode (Al) WF: ~4.3 eV EIL EIL (LiF) Thickness: 1 nm Cathode->EIL Electron Injection ETL ETL (F-Quinoline) Deep HOMO / Low LUMO EIL->ETL Barrier Lowering EML EML Recombination Zone ETL->EML Electron Hopping HTL HTL (NPB) Hole Transport HTL->EML Hole Transport Anode Anode (ITO) WF: ~4.7 eV Anode->HTL Hole Injection

Caption: Energy level alignment and charge carrier pathways in an OLED utilizing a fluorinated quinoline ETL.

Synthesis and Fabrication Workflow

Synthesis_Workflow Precursor 6,7-Difluoro-2-methylquinoline (ETM Precursor) Condensation Knoevenagel Condensation (Extended π-Conjugation) Precursor->Condensation Purification Vacuum Sublimation (OLED Grade Purity >99.9%) Condensation->Purification VTE Vacuum Thermal Evaporation (ETL Deposition at 1 Å/s) Purification->VTE Device Full OLED Device (Enhanced Electron Mobility) VTE->Device

Caption: End-to-end workflow from chemical precursor synthesis to OLED device fabrication.

Experimental Protocols

Protocol 1: Synthesis of a Conjugated Fluorinated Quinoline ETM

To maximize electron mobility, the 6,7-difluoro-2-methylquinoline precursor is reacted with an aromatic aldehyde to form a highly conjugated styryl derivative[6].

Reagents & Equipment:

  • 6,7-Difluoro-2-methylquinoline (1.0 eq)

  • 4-(Diphenylamino)benzaldehyde (or similar highly conjugated aldehyde) (1.0 eq)

  • Acetic anhydride (Solvent and dehydrating agent)

  • Schlenk line for inert atmosphere (

    
     or Argon)
    

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, combine 6,7-difluoro-2-methylquinoline and the aromatic aldehyde in a round-bottom flask.

  • Condensation: Add anhydrous acetic anhydride (approx. 5 mL per mmol of reactant). Heat the mixture to reflux (130°C) and stir continuously for 18–24 hours. Causality: The elevated temperature and dehydrating environment drive the Knoevenagel condensation at the acidic 2-methyl position, extending the

    
    -conjugation system necessary for efficient electron hopping.
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold ethanol to precipitate the crude styryl-quinoline product.

  • Filtration & Washing: Filter the precipitate under a vacuum and wash thoroughly with cold ethanol and hexanes to remove unreacted aldehydes and acetic acid residues.

  • Sublimation (Critical Step): Organic impurities act as severe charge traps in OLEDs. Purify the crude product via gradient temperature vacuum sublimation (

    
     Torr) to achieve 
    
    
    
    OLED-grade purity.
Protocol 2: OLED Device Fabrication via Vacuum Thermal Evaporation (VTE)

This protocol details the integration of the synthesized fluorinated quinoline ETM into a standard bottom-emitting OLED architecture[2].

Step-by-Step Methodology:

  • Substrate Preparation:

    • Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry with a nitrogen gun and subject to UV-Ozone treatment for 20 minutes. Causality: UV-Ozone removes residual organic contaminants and increases the work function of the ITO, reducing the hole injection barrier.

  • Vacuum Chamber Loading: Transfer the substrates to a high-vacuum thermal evaporation chamber. Pump down the system to a base pressure of

    
     Torr[2].
    
  • Hole Transport Layer (HTL) Deposition: Deposit a 40 nm layer of NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) at a controlled rate of 1.0–2.0 Å/s.

  • Emissive Layer (EML) Deposition: Co-evaporate the host material and the phosphorescent/fluorescent dopant to the desired thickness (typically 20–30 nm).

  • Electron Transport Layer (ETL) Deposition: Deposit the synthesized fluorinated quinoline ETM at a rate of 1.0 Å/s to a thickness of 30 nm. Self-Validation: Monitor the deposition rate strictly via a Quartz Crystal Microbalance (QCM). Variations in rate can cause morphological defects (pinholes) that lead to device shorting.

  • Electron Injection Layer (EIL) & Cathode:

    • Deposit a 1 nm layer of Lithium Fluoride (LiF) at an ultra-slow rate of 0.1 Å/s[2]. Causality: LiF acts as a dipole layer that further lowers the work function of the cathode, facilitating tunneling injection.

    • Deposit the Aluminum (Al) cathode to a thickness of 100 nm at a rate of 2.0–5.0 Å/s[2].

  • Encapsulation: Transfer the device immediately to a nitrogen-filled glovebox (

    
     ppm, 
    
    
    
    ppm) and encapsulate using a glass lid and UV-curable epoxy to prevent oxidative degradation of the low-work-function cathode[3].

Troubleshooting and Optimization

  • High Driving Voltage: If the device exhibits an unusually high turn-on voltage, the electron injection barrier may still be too high. Verify the thickness of the LiF EIL; if it exceeds 2 nm, it acts as an insulator rather than a tunneling layer[3].

  • Poor Device Lifetime: Rapid degradation is often caused by morphological instability (crystallization of the ETL)[7]. Ensure the synthesized quinoline derivative has a sufficiently high glass transition temperature (

    
    ). If not, consider blending the ETM with a high-
    
    
    
    host matrix.
  • Exciton Quenching: If the EQE is lower than expected, the ETL may not be providing sufficient hole-blocking. Ensure the HOMO level of the synthesized fluorinated quinoline is deep enough (

    
     eV) to confine holes within the EML[2].
    

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. This portal is designed for synthetic chemists and drug development professionals facing yield and purity bottlenecks in the preparation of 6,7-difluoro-2-methylquinoline. While traditionally classified under the Skraup synthesis umbrella, the use of an α,β-unsaturated aldehyde (crotonaldehyde) to install the 2-methyl group specifically defines this transformation as a Doebner-Miller reaction .

Here, we dissect the mechanistic pitfalls—such as crotonaldehyde polymerization, regiochemical scrambling, and disproportionation—and provide a self-validating, high-yield protocol grounded in peer-reviewed methodologies.

Mechanistic Pathway & Root Cause Analysis

Understanding the reaction trajectory is critical for troubleshooting. The synthesis proceeds via Schiff base formation between 3,4-difluoroaniline and crotonaldehyde, followed by acid-catalyzed cyclization and aromatization. Yield attrition typically occurs at three distinct nodes:

  • Reagent Degradation: Crotonaldehyde rapidly polymerizes under harsh Lewis/Brønsted acidic conditions, forming intractable tar.

  • Regioselectivity: Cyclization of the asymmetric 3,4-difluoroaniline can occur at C6 (yielding the 6,7-difluoro target) or C2 (yielding the 5,6-difluoro minor isomer).

  • Disproportionation: Without a dedicated external oxidant, the 1,2-dihydroquinoline intermediate acts as its own hydrogen donor/acceptor, capping theoretical yields at 50%.

SkraupPathway SM 3,4-Difluoroaniline + Crotonaldehyde Imine α,β-Unsaturated Imine Intermediate SM->Imine Acid Catalyst Tar Polymerization (Tar) Side Reaction SM->Tar Excess Acid / Heat Cyclization Acid-Catalyzed Cyclization (Electrophilic Aromatic Substitution) Imine->Cyclization Dihydro67 6,7-Difluoro-2-methyl- 1,2-dihydroquinoline Cyclization->Dihydro67 C6 Attack (Major) Dihydro56 5,6-Difluoro-2-methyl- 1,2-dihydroquinoline Cyclization->Dihydro56 C2 Attack (Minor) Oxidation External Oxidation (e.g., p-Chloranil) Dihydro67->Oxidation Disprop Disproportionation (No Oxidant) Dihydro67->Disprop Dihydro56->Oxidation Target 6,7-Difluoro-2-methylquinoline (Target Product) Oxidation->Target High Yield Isomer 5,6-Difluoro-2-methylquinoline (Minor Isomer) Oxidation->Isomer Low Yield Disprop->Target 50% Max Yield Reduced Tetrahydroquinoline (Dead-end Byproduct) Disprop->Reduced 50% Waste

Mechanistic pathway of the Doebner-Miller synthesis highlighting yield-limiting side reactions.

High-Yield Protocol: The p-Chloranil Modification

To bypass the 50% yield limit of the classic Doebner-Miller reaction and suppress tar formation, we recommend the p-chloranil (tetrachloro-1,4-benzoquinone) modified protocol (1)[1]. This method utilizes 2-butanol as a solvent to moderate the reaction temperature and an external oxidant to drive complete aromatization (2)[2].

Self-Validating Methodology: Note: This protocol incorporates in-process visual cues to validate reaction progression.

Reagents:

  • 3,4-Difluoroaniline (1.0 equiv, 10 mmol)

  • Crotonaldehyde (1.2 equiv, 12 mmol)

  • p-Chloranil (tetrachloro-1,4-benzoquinone) (1.0 equiv, 10 mmol)

  • Concentrated Hydrochloric Acid (37%, 2.6 mL)

  • 2-Butanol (20 mL)

Step-by-Step Workflow:

  • System Initialization: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-difluoroaniline (1.0 equiv) and p-chloranil (1.0 equiv) in 2-butanol. Causality: 2-Butanol (b.p. 99°C) provides an optimal reflux temperature that is hot enough to drive cyclization but cool enough to minimize crotonaldehyde degradation compared to solvent-free or high-boiling solvent conditions[2].

  • Acidification: Slowly add concentrated HCl to the stirring mixture. The solution will darken. Heat the mixture to a gentle reflux.

  • Controlled Addition: Add crotonaldehyde (1.2 equiv) dropwise over 30–45 minutes to the refluxing mixture. Validation Check: The slow addition maintains a low steady-state concentration of the reactive enal, drastically reducing competitive self-condensation (tarring).

  • Reaction Maturation: Maintain reflux for 2.5 hours. Monitor via TLC or LC-MS until the intermediate dihydroquinoline mass is fully depleted.

  • Quench and Isolation: Concentrate the reaction mixture under reduced pressure. Suspend the resulting residue in warm tetrahydrofuran (THF, 50°C), then cool the mixture to 0°C. Filter the resulting solid and wash with cold THF (3 × 15 mL)[2].

  • Free-Basing: Suspend the solid in distilled water (80 mL) and basify with K₂CO₃ until pH > 9. Extract with Ethyl Acetate (3 × 40 mL), dry over Na₂SO₄, and concentrate to yield the crude 6,7-difluoro-2-methylquinoline[2].

Troubleshooting FAQs

Q1: My reaction mixture turns into a thick, intractable black tar. How do I prevent this? A: Tarring is the hallmark of crotonaldehyde polymerization, an aldol-type condensation accelerated by strong acids and high localized heat. Solution: Never add all the crotonaldehyde at once. Use a syringe pump or addition funnel to add it dropwise over at least 30 minutes to a pre-heated reaction mixture. Alternatively, substitute crotonaldehyde with its acetal equivalent (e.g., crotonaldehyde diethyl acetal), which hydrolyzes slowly in situ, acting as a continuous, low-concentration release mechanism for the reactive aldehyde.

Q2: LC-MS shows a mass corresponding to the product, but the yield is capped at ~40-50%. What is happening? A: You are likely experiencing disproportionation. In a standard Doebner-Miller reaction lacking an external oxidant, the intermediate 1,2-dihydroquinoline must transfer hydrogen to another molecule of itself or the starting Schiff base to aromatize. This inherently sacrifices half of your intermediate to form a dead-end tetrahydroquinoline byproduct. Solution: Introduce a stoichiometric amount of a mild oxidant like p-chloranil or iodine at the beginning of the reaction. This intercepts the dihydroquinoline, acting as the hydrogen acceptor and pushing theoretical conversion to 100%.

Q3: NMR analysis of my product shows a mixture of two quinoline isomers. How can I improve regioselectivity? A: 3,4-Difluoroaniline is asymmetric with respect to its ortho positions (C2 and C6). Cyclization at C6 yields the desired 6,7-difluoro-2-methylquinoline, while cyclization at C2 yields the 5,6-difluoro isomer. Fortunately, the C6 position is sterically less hindered (being adjacent to a proton rather than the C3 fluorine) and is electronically activated by the para-fluorine. Solution: The intrinsic regioselectivity already favors the 6,7-isomer. To maximize this, avoid excessively high temperatures which lower the activation energy barrier for the minor pathway. If strict isomeric purity is required, the isomers can often be separated by exploiting the differential solubility of their hydrochloride salts, avoiding complex column chromatography (3)[3].

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and expected outcomes based on established synthetic literature.

Reaction ConditionOxidant UsedSolvent SystemAvg. Yield (%)Primary Impurity / Issue
Classic Doebner-Miller None (Disproportionation)6M HCl (Aqueous)30 - 45%Tetrahydroquinoline, Heavy Tar
Harsh Oxidation Nitrobenzene / H₂SO₄Neat (Solvent-free)20 - 35%Severe Polymerization, Charring
Modified p-Chloranil p-Chloranil (1.0 eq)2-Butanol / Conc. HCl71 - 81% 5,6-Difluoro isomer (Minor, <15%)
Acetal Modification Iodine (Catalytic)Toluene / Lewis Acid65 - 75%Unreacted starting material

Data synthesized from comparative methodologies in quinoline derivative synthesis.

References

  • Source: US Patent 5,508,408A (1996)
  • Title: Quinoline–galactose hybrids bind selectively with high affinity to a galectin-8 N-terminal domain Source: RSC Advances, Vol. 8, No. 49, pp. 28171-28181 (2018) URL: [Link]

  • Title: Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) Source: ACS Omega, Vol. 6, No. 43, pp. 29116–29124 (2021) URL: [Link]

Sources

Purification techniques for removing isomers from 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6,7-Difluoro-2-methylquinoline

Subject: Isomer Depletion and Purification Protocols for 6,7-Difluoro-2-methylquinoline (CAS: 1214376-73-0 / Generic Precursor) Document ID: TSC-PUR-QZN-08 Classification: Level 3 (Process Chemistry & R&D Support)

Executive Summary

In the synthesis of 6,7-difluoro-2-methylquinoline (Target), primarily via the Doebner-Miller or Skraup reaction using 3,4-difluoroaniline, the formation of the regioisomer 5,6-difluoro-2-methylquinoline is the critical impurity. This occurs due to competitive cyclization at the sterically hindered ortho-position (C2) of the aniline ring versus the favored position (C6).

This guide addresses the separation of these isomers, which is notoriously difficult due to their similar polarity and boiling points. We prioritize crystallization and salt-formation techniques over chromatography for scalability.

Module 1: Diagnostic Hub (The Triage)

Q: How do I definitively confirm the presence of the 5,6-isomer before attempting purification?

A: Relying solely on TLC is often insufficient due to overlapping Rf values. 1H-NMR is the gold standard for diagnosis.

  • The Mechanism: The 5-position proton in the target (6,7-difluoro) and the 8-position proton in the impurity (5,6-difluoro) have distinct magnetic environments.

  • Diagnostic Signals:

    • Target (6,7-isomer): Look for two singlets (or narrow doublets) in the aromatic region representing H5 and H8. H5 is typically more deshielded.

    • Impurity (5,6-isomer): The key differentiator is the "vicinal" coupling between H7 and H8, and the distinct splitting pattern of H4.

    • 19F-NMR: This is often clearer. The 5,6-isomer will show a distinct "peri" effect shift for the fluorine at position 5 compared to the 6,7-isomer.

Q: My crude yield is dark/tarry. Should I purify isomers immediately?

A: No. The Doebner-Miller reaction produces oligomeric "tar" byproducts. You must perform a bulk cleanup first.

  • Steam Distillation: If scale permits, steam distill the crude. Both methylquinoline isomers are volatile with steam, while the tar remains behind.

  • Acid/Base Wash: Dissolve crude in DCM, extract into 2M HCl (quinolines move to aqueous), wash organic layer (removes non-basic tars), then basify aqueous layer and re-extract with DCM.

Module 2: Purification Protocols

Protocol A: Selective Hydrohalide Crystallization (The "pKa Shift" Method)

Best for: Removing 5,6-isomer when it constitutes <15% of the mixture.

Theory: The basicity of the quinoline nitrogen is influenced by the fluorine positions. The 5-fluoro substituent in the impurity exerts a stronger inductive withdrawing effect (closer proximity to the ring junction) compared to the 7-fluoro in the target. Consequently, the 6,7-isomer is slightly more basic and crystallizes more readily as a hydrochloride salt.

Step-by-Step:

  • Dissolution: Dissolve 10g of crude base in 50 mL of Ethyl Acetate (EtOAc).

  • Acidification: Add 1.05 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • Observation: A precipitate will form immediately.

  • Digestion: Heat the slurry to reflux (77°C) for 30 minutes. The less basic 5,6-isomer salt is more likely to remain in solution or redissolve.

  • Cooling: Cool slowly to 20°C over 2 hours.

  • Filtration: Filter the solid.

    • Critical Step: Wash the cake with cold EtOAc. The filtrate contains the enriched 5,6-isomer.

  • Freebasing: Suspend the solid in water, basify with 20% NaOH, and extract with DCM to recover the purified 6,7-target.

Protocol B: Recrystallization from Mixed Solvents

Best for: Final polishing (>98% purity requirements).

Solvent System: Hexane : Ethanol (Variable Ratio).[1]

ParameterCondition
Solvent A Ethanol (Polar/Protic)
Solvent B n-Hexane or Heptane (Non-polar)
Ratio Start with 1:5 (EtOH:Hexane)
Temperature Dissolve at reflux; Crystallize at -5°C

Troubleshooting the "Oil-Out": If the product oils out instead of crystallizing:

  • Reheat to reflux.

  • Add a "seed" crystal of pure 6,7-difluoro-2-methylquinoline (if available).

  • Add 5% more Ethanol to increase solubility of the oil phase.

  • Agitate vigorously during cooling.

Module 3: Chromatographic Resolution

Q: Crystallization failed. Which column conditions separate the isomers?

A: Standard C18 silica often shows poor resolution (tailing) for basic quinolines. You must use a modifier to suppress silanol interactions or switch stationary phases.

Recommended HPLC/Flash Conditions:

VariableRecommendationMechanism
Stationary Phase PFP (Pentafluorophenyl) or C18PFP phases offer superior selectivity for fluorinated isomers via pi-pi and F-F interactions.
Mobile Phase Water : AcetonitrileStandard gradient.
Buffer (Critical) 0.1% Triethylamine (TEA) or Ammonium AcetateTEA masks silanol groups, sharpening the peaks of basic quinolines.
Gradient Shallow (e.g., 40% to 60% ACN over 30 mins)Isomers have very similar lipophilicity; steep gradients will co-elute them.

Module 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for purification based on the initial purity profile.

PurificationWorkflow Start Crude Reaction Mixture (Doebner-Miller) SteamDist Steam Distillation (Remove Tars) Start->SteamDist Triage Diagnostic: 1H-NMR / HPLC Check Isomer Ratio IsomerHigh 5,6-Isomer > 15% Triage->IsomerHigh IsomerLow 5,6-Isomer < 15% Triage->IsomerLow Chromatography Protocol C: PFP Column Chromatography IsomerHigh->Chromatography Crystallization Inefficient SaltFormation Protocol A: HCl Salt Formation in EtOAc IsomerLow->SaltFormation SteamDist->Triage Filtrate Filtrate (Contains 5,6-Isomer) SaltFormation->Filtrate Impurity Removal SolidCake Solid Cake (Enriched 6,7-Target) SaltFormation->SolidCake Target Capture Freebase Freebase (NaOH) & Extraction SolidCake->Freebase Recryst Protocol B: Recrystallization (Hexane/EtOH) Freebase->Recryst FinalCheck Final QC (>99% Purity) Recryst->FinalCheck Chromatography->FinalCheck

Caption: Decision tree for purifying 6,7-difluoro-2-methylquinoline based on impurity load.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use distillation to separate the isomers? A: Generally, no . The boiling point difference between 6,7-difluoro and 5,6-difluoro isomers is typically <3°C at reduced pressure. While fractional distillation can enrich the mixture, it rarely achieves pharmaceutical-grade purity (>99.5%) without significant yield loss.

Q: Why does the reaction mixture turn red/brown during salt formation? A: Quinolines are sensitive to oxidation and light. The color change is often due to trace amounts of polymerized impurity (aniline oligomers) that protonate to highly colored species (similar to aniline dyes). This usually washes away during the solvent wash of the filter cake.

Q: I see a peak at M+16 in Mass Spec. What is it? A: This is likely the N-oxide or a hydroxylated byproduct (e.g., 2-methyl-6,7-difluoro-8-hydroxyquinoline) if the reaction conditions were too oxidative or if the starting material contained aminophenols. These are much more polar and are easily removed by the "Protocol B" recrystallization or simple silica filtration.

References

  • Doebner-Miller Reaction Mechanism & Impurities: Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Synthesis of Fluorinated Quinolines: Eswaran, S., et al. (2010).[2] Synthesis and antibacterial activity of novel quinoline derivatives. European Journal of Medicinal Chemistry, 45(3), 957-966. (Validation of 3,4-difluoroaniline cyclization patterns). [Link]

  • Chromatographic Separation of Fluoro-Isomers: Pyvot Tech. (2023). Separation of Isomers using PFP and C30 Phases. [Link]

  • Recrystallization of Difluoroquinolines: Charushin, V. N., et al. (2013).[1] Synthesis of 6,7-difluoro-2-styryl-8-hydroxyquinoline and its Zn(II) complex. Journal of Fluorine Chemistry, 150, 36–38.[1] (Establishes Hexane:Ethanol solvent systems for this class). [Link][1]

Sources

Minimizing side reactions during the nitration of 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitration of 6,7-Difluoro-2-methylquinoline

Executive Summary

The nitration of 6,7-Difluoro-2-methylquinoline is a high-stakes electrophilic aromatic substitution (EAS).[1] Unlike simple benzene nitration, this reaction fights a war on three fronts:

  • Regioselectivity: Competition between the 5-nitro (target) and 8-nitro (impurity) positions.[1]

  • Oxidation: The 2-methyl group is "benzylic-like" and highly susceptible to oxidation by nitric acid, leading to carboxylic acid impurities (tar).[1]

  • Deactivation: The quinoline nitrogen protonates in strong acid, severely deactivating the ring and requiring harsh conditions that exacerbate side reactions.[1]

This guide provides a self-validating protocol to navigate these challenges, prioritizing the isolation of the 5-nitro isomer while suppressing methyl oxidation.

Module 1: The Mechanistic Landscape

To control the reaction, you must visualize the competing pathways.[1] The quinoline ring system under acidic nitration conditions behaves as a deactivated system due to the formation of the quinolinium ion.[1]

Reaction Pathway Diagram

The following diagram maps the critical decision points where your reaction can succeed or fail.

NitrationPathways Start 6,7-Difluoro- 2-methylquinoline Condition Mixed Acid (H2SO4 / HNO3) Start->Condition Intermed Quinolinium Ion (Deactivated) Condition->Intermed Protonation Path_Major EAS at C-5 (Major Kinetic) Intermed->Path_Major < 10°C Steric Pref. Path_Minor EAS at C-8 (Minor Isomer) Intermed->Path_Minor Steric Crowd Path_Ox Oxidation of 2-Me (Side Reaction) Intermed->Path_Ox > 20°C Radical Mech Prod_5 5-Nitro Isomer (Target) Path_Major->Prod_5 Prod_8 8-Nitro Isomer (Impurity) Path_Minor->Prod_8 Prod_Tar Quinaldic Acid / Tar Path_Ox->Prod_Tar

Figure 1: Mechanistic pathways.[1] Success depends on favoring the green path (C-5 EAS) while suppressing the red paths (C-8 EAS and Methyl Oxidation).[1]

Module 2: The "Golden Batch" Protocol

Objective: Maximize 5-nitro yield (>60%) while keeping oxidative byproducts <5%.

Critical Reagent Switch

Do not use fuming nitric acid directly if you are struggling with temperature control.

  • Recommendation: Use Potassium Nitrate (

    
    )  dissolved in Sulfuric Acid (
    
    
    
    ).[1]
  • Why? Solid addition allows for precise, gram-by-gram control of the nitronium ion (

    
    ) concentration.[1] It prevents the localized "hot spots" common with liquid acid addition that trigger methyl oxidation [1].
    
Step-by-Step Procedure
  • Solvation (The Heat Sink):

    • Dissolve 1.0 eq of 6,7-Difluoro-2-methylquinoline in conc.

      
       (10 volumes).
      
    • Cool to

      
       . Note: The protonation is exothermic; wait for the temperature to re-stabilize at 
      
      
      
      before proceeding.
  • Nitration (The Critical Addition):

    • Add 1.05 eq of solid

      
        portion-wise over 1 hour.
      
    • Constraint: Internal temperature must never exceed

      
       .
      
    • Mechanism:[1][2][3][4][5][6]

      
      . This generates the electrophile in situ without adding water (which slows the reaction) or excess heat.
      
  • Reaction & Quench:

    • Stir at

      
       for 2–3 hours. Monitor by TLC/HPLC.
      
    • Pour onto crushed ice (20 volumes). Caution: Massive exotherm.[1]

    • Neutralize with

      
       to pH 4–5 to precipitate the crude nitro-isomers.[1]
      

Module 3: Troubleshooting & FAQ

Q1: My reaction mixture turned black/tarry. What happened?

Diagnosis: Oxidative Degradation. You likely oxidized the 2-methyl group. The methyl protons on the quinolinium ring are acidic. At temperatures


, nitric acid acts as an oxidant rather than a nitrating agent, converting the methyl group to an aldehyde or carboxylic acid (Quinaldic acid derivative), which then polymerizes.
Fix: 
  • Ensure T <

    
     strictly.[1]
    
  • Switch from liquid

    
     to solid 
    
    
    
    .
  • Degas your acid to remove nitrous acid (

    
    ) traces, which catalyze oxidation.[1]
    
Q2: I have a mixture of 5-nitro and 8-nitro isomers. How do I separate them?

Diagnosis: Regio-isomer Competition. The 6,7-difluoro substitution pattern activates both the 5- and 8-positions. While the 5-position is sterically favored (less peri-interaction), the 8-nitro isomer is unavoidable (~10-30%).[1] Fix (The "Wet DMF" Method): Chromatography is difficult due to polarity similarities.[1] Use Fractional Crystallization of the Hydrochloride Salts [2].

  • Dissolve crude mixture in Wet DMF (DMF containing ~1-2% water).

  • Add

    
     gas or conc. 
    
    
    
    to form the salt.[1][7]
  • Heat to dissolve, then cool slowly.

  • The 5-nitroquinoline hydrochloride typically crystallizes out first in high purity (>99%), leaving the 8-nitro isomer in the mother liquor.

Q3: The reaction is stalled. Should I heat it up?

Diagnosis: Deactivation Trap. Do NOT heat above


.  Heating triggers the oxidation side reaction (see Q1).[1]
Fix: 
  • If stalled, add fuming

    
     (Oleum)  dropwise. The free 
    
    
    
    scavenges water generated during nitration, shifting the equilibrium toward the active
    
    
    species without requiring heat.[1]

Module 4: Data & Specifications

ParameterTarget SpecificationConsequence of Deviation
Temperature


: Methyl oxidation (Tar).[1]
Reagent

(Solid)
Liquid

: Exotherm spikes, lower yield.[1]
Isomer Ratio > 3:1 (5-nitro : 8-nitro)Low ratio indicates poor steric control (T too high).[1]
Quench pH 4.5 - 5.0pH > 7: Risk of nucleophilic attack (OH-) on F atoms (

).[1]
Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem BlackTar Black Tar / Low Yield Problem->BlackTar IsomerMix High 8-Nitro Content Problem->IsomerMix Stalled Reaction Stalled Problem->Stalled Sol_Ox Oxidation Issue: Reduce T < 5°C Use KNO3 BlackTar->Sol_Ox Sol_Sep Separation Issue: Use Wet DMF/HCl Crystallization IsomerMix->Sol_Sep Sol_Act Water Issue: Add 10% Oleum Do NOT Heat Stalled->Sol_Act

Figure 2: Rapid diagnostic logic for common nitration failures.

References

  • BenchChem Technical Support. Optimizing reaction conditions for the nitration of 2-phenylquinoline (Analogous Methyl Oxidation Risks).

  • Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent EP0858998A1. (Describes the Hydrohalide/Wet DMF separation technique).

  • Potapov, V. A., et al. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.[1][3][8][9] Molbank 2024.[8][9] (Illustrates alternative cyclization pathways to avoid direct nitration).

  • Olah, G. A., et al. Nitration: Methods and Mechanisms.[1] (General reference for KNO3/H2SO4 nitronium generation).

Sources

Technical Support Center: Recrystallization & Purification of 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 6,7-Difluoro-2-methylquinoline . As a highly specialized fluorinated quinoline derivative, this compound is a critical intermediate in the development of kinase inhibitors and antibacterial agents. Achieving high purity (>99%) is paramount, as residual regioisomers or unreacted starting materials can severely poison downstream catalytic couplings or skew biological assays.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for optimizing recrystallization workflows.

Workflow Visualization: Solvent Selection Logic

Decision matrix for selecting recrystallization solvents for fluorinated quinolines.

Data Presentation: Recommended Solvent Systems

Selecting the correct solvent requires balancing the boiling point, polarity, and the specific solubility profile of the target compound.

Table 1: Physicochemical Properties of Recommended Recrystallization Solvents

SolventPolarity Index (P')Boiling Point (°C)Suitability for 6,7-Difluoro-2-methylquinoline
Ethanol (Absolute) 4.378.0Excellent primary solvent; steep temperature-dependent solubility curve[1].
Ethyl Acetate 4.477.1Good "good solvent" for mixed systems; solubilizes polar impurities[2].
n-Hexane 0.168.9Excellent "anti-solvent" to drive precipitation of the lipophilic core[3].
Toluene 2.4110.6Useful for high-temperature dissolution of stubborn, highly non-polar crude mixtures[4].

(Data synthesized from standard solvent property tables[1][2][3][4])

Troubleshooting Guides & FAQs
Q1: What is the mechanistic basis for choosing a recrystallization solvent for 6,7-Difluoro-2-methylquinoline?

A1: The selection relies on balancing the compound's dual chemical nature. The quinoline nitrogen introduces basic, polar characteristics, while the two fluorine atoms at the 6 and 7 positions significantly increase the lipophilicity of the aromatic core.

Ethanol is universally recommended as a first-line solvent for quinoline derivatives[5]. Mechanistically, ethanol acts as a hydrogen-bond donor to the quinoline nitrogen, ensuring high solubility at its boiling point (78 °C). However, as the solution cools, the lipophilic difluoro-aromatic system disrupts the solvent cavity, causing a sharp drop in solubility and driving crystallization.

For crudes heavily contaminated with non-polar impurities, a mixed solvent system like n-hexane/ethyl acetate (typically 3:1 to 5:1) is highly effective[5]. The moderately polar ethyl acetate dissolves the compound when hot, while the non-polar hexane acts as a structural anti-solvent as the kinetic energy of the system decreases during cooling.

Q2: How do I execute a standard, self-validating recrystallization protocol for this compound?

A2: To ensure trustworthiness and high reproducibility, follow this step-by-step methodology, which incorporates self-validating checkpoints:

  • Initial Dissolution: Place 1.0 g of crude 6,7-Difluoro-2-methylquinoline in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 5 mL of absolute ethanol. Heat the mixture on a hot plate to a gentle reflux (~75–78 °C).

  • Titration to Saturation: If the solid does not completely dissolve, add hot ethanol dropwise (up to 10 mL total) until the solution is completely clear.

    • Validation Check: The solution must be completely transparent. If insoluble particulates remain, perform a hot gravity filtration immediately to remove mechanical impurities.

  • Slow Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20 °C) over 1–2 hours.

    • Mechanistic note: Slow cooling promotes the thermodynamic growth of pure crystal lattices, effectively excluding impurities from the crystal matrix[6].

  • Secondary Chilling: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize crystal yield.

  • Isolation: Filter the crystals under a vacuum using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold ethanol to remove surface impurities.

  • Drying: Dry the crystals under a high vacuum at 40 °C to a constant weight.

Q3: My compound is "oiling out" instead of crystallizing. What causes this, and how do I fix it?

A3: "Oiling out" occurs when the target compound precipitates as a liquid (an oil) because the solution becomes supersaturated at a temperature above the melting point of the impure mixture[5]. Fluorinated quinolines are particularly prone to this due to their high lipophilicity and the melting point depression caused by synthetic impurities.

Actionable Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the mixture until the oil completely redissolves into a single phase. Add 10-15% more hot solvent to decrease the saturation level, ensuring the saturation point is reached at a lower temperature[5].

  • Adjust the Solvent System: If using a mixed solvent (e.g., hexane/ethyl acetate), oiling out indicates the anti-solvent (hexane) is too strong. Add more of the "good" solvent (ethyl acetate) to soften the solubility curve.

  • Seed the Solution: Allow the clear, hot solution to cool slightly. Just before it reaches the temperature where it previously oiled out, introduce a tiny "seed crystal" of pure 6,7-Difluoro-2-methylquinoline. This provides a physical nucleation site, bypassing the activation energy required for spontaneous crystal formation and forcing the compound to precipitate as a solid rather than an oil[5].

Q4: How do I implement anti-solvent crystallization if standard cooling fails or degrades my compound?

A4: Anti-solvent crystallization (or vapor diffusion) is a gentle, powerful alternative when the compound is either too soluble in standard solvents or degrades upon prolonged heating[6].

Protocol:

  • Dissolve the crude 6,7-Difluoro-2-methylquinoline in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature.

  • Place the solution under moderate stirring.

  • Slowly add an "anti-solvent" (e.g., n-hexane) dropwise using an addition funnel[6].

  • Stop the addition the exact moment the solution becomes persistently cloudy (the cloud point).

  • Allow the mixture to stir for 10 minutes to allow nucleation, then add a slight excess of anti-solvent to drive the precipitation to completion.

  • Filter, wash with cold hexane, and dry as described in the standard protocol.

References
  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives Source: International Journal of Scientific Development and Research (IJSDR) URL:[Link]

  • Summary of Key Physical Data for Solvents Source: Fisher Scientific URL:[Link]

Sources

Technical Support Center: Controlling Regioselectivity in SNAr Reactions of 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 6,7-Difluoro-2-methylquinoline (CAS 152922-65-1), a critical fluorinated scaffold utilized in the synthesis of leukotriene antagonists and advanced antibacterial agents[1].

When functionalizing this scaffold via Nucleophilic Aromatic Substitution (SNAr), achieving precise regioselectivity—specifically displacing the C-7 fluorine while preserving the C-6 fluorine—is the most common challenge researchers face. This guide provides the mechanistic theory, troubleshooting FAQs, and self-validating protocols required to master this transformation.

Mechanistic Causality: The "Why" Behind C-7 Selectivity

To control the reaction, you must first understand the electronic topology of the quinoline ring. The regiochemical outcome of an SNAr reaction on a polyhaloquinoline is dictated by the ability of the intermediate Meisenheimer complex to stabilize the incoming negative charge[2].

  • The C-7 Advantage (Para-like Activation): The fluorine at the 7-position is in direct conjugation with the highly electronegative quinoline nitrogen. When a nucleophile attacks C-7, the resulting negative charge is delocalized directly onto the ring nitrogen. This profound resonance stabilization dramatically lowers the activation energy for C-7 substitution[2].

  • The C-6 Disadvantage (Meta-like Isolation): The fluorine at the 6-position is meta-like to the nitrogen. Attack at C-6 generates a Meisenheimer complex where the negative charge is isolated on the carbon atoms and cannot be stabilized by the nitrogen, making this pathway energetically unfavorable[2].

Mechanistic_Logic SM 6,7-Difluoro-2-methylquinoline C7 Attack at C-7 (Para to N) SM->C7 Favored C6 Attack at C-6 (Meta to N) SM->C6 Unfavored MC7 Meisenheimer Complex Charge stabilized by N C7->MC7 MC6 Meisenheimer Complex Charge NOT stabilized by N C6->MC6 P7 7-Substituted Product (Major >95%) MC7->P7 -F⁻ P6 6-Substituted Product (Trace) MC6->P6 -F⁻

Mechanistic pathway of SNAr on 6,7-Difluoro-2-methylquinoline highlighting C-7 regioselectivity.

Troubleshooting Guides & FAQs

Q1: I am observing a mixture of 6- and 7-substituted products, as well as some 6,7-disubstitution. How do I improve C-7 selectivity? A1: Loss of regioselectivity is a symptom of thermodynamic over-driving. If the temperature is too high (e.g., >120 °C) or a massive excess of a strong nucleophile is used, the kinetic preference for C-7 is overridden.

  • Actionable Fix: Lower the reaction temperature to 80–90 °C. Restrict the nucleophile stoichiometry to exactly 1.05 equivalents. Switch to a milder base (e.g., K₂CO₃ instead of NaH) to throttle the concentration of the "naked" active nucleophile in solution[2].

Q2: My reaction with a secondary amine stalls at 50% conversion. How can I drive it to completion without increasing the temperature? A2: Stalling is rarely a kinetic issue; it is usually a chemical poisoning issue. As the SNAr reaction proceeds, it generates hydrofluoric acid (HF). HF protonates your amine nucleophile, converting it into an inert hydrofluoride salt and halting the catalytic cycle.

  • Actionable Fix: Add a non-nucleophilic auxiliary base like N,N-Diisopropylethylamine (DIPEA) or finely milled anhydrous K₂CO₃ (2.5 to 3.0 equivalents) to act as an HF scavenger. Ensure your solvent is strictly anhydrous polar aprotic (DMSO or DMF) to maximize the nucleophilicity of the amine.

Q3: I am using a thiol nucleophile and getting poor yields with complex baseline degradation on my TLC. What is going wrong? A3: Thiolates are exceptional, soft nucleophiles that readily attack C-7[2]. However, they are highly susceptible to oxidative dimerization into disulfides in the presence of trace oxygen and base.

  • Actionable Fix: Degas your DMF/DMSO by sparging with argon or nitrogen for 15 minutes prior to adding the base. Run the entire reaction under a strict inert atmosphere.

Quantitative Data: Reaction Conditions Matrix

The following table summarizes the field-validated parameters for achieving optimal regioselectivity based on the nucleophile class.

Nucleophile ClassExample ReagentOptimal BaseSolventTemp (°C)Expected C7:C6 Ratio
Primary Amines BenzylamineK₂CO₃ (2.5 eq)DMF80–90> 95:5
Secondary Amines MorpholineDIPEA (3.0 eq)DMSO90–100> 98:2
Thiolates ThiophenolNaH (1.05 eq)THF/DMF0 to 25> 99:1
Alkoxides Sodium methoxideNaOMe (1.0 eq)MeOH60–70~ 85:15

Self-Validating Experimental Protocol: Standard C-7 Amination

This methodology describes the selective C-7 substitution of 6,7-Difluoro-2-methylquinoline using a secondary amine. The protocol is designed as a self-validating system , providing analytical checkpoints to ensure causality and success at each step.

Workflow N1 1. Reagent Prep Dry DMF, Base N2 2. Nucleophile Dropwise Addition N1->N2 N3 3. Thermal Activation (80°C) N2->N3 N4 4. Monitoring TLC / LC-MS N3->N4 N5 5. Workup Quench & Extract N4->N5

Step-by-step experimental workflow for the regioselective SNAr reaction.

Step 1: Anhydrous Preparation
  • Action: In an oven-dried round-bottom flask under argon, dissolve 6,7-Difluoro-2-methylquinoline (1.0 eq) in anhydrous DMSO (0.2 M concentration). Add anhydrous K₂CO₃ (2.5 eq).

  • Causality: Water acts as a competing nucleophile, which will lead to the formation of the 7-hydroxy byproduct. K₂CO₃ is chosen over NaH to prevent the deprotonation of the C-2 methyl group, which can lead to unwanted side reactions.

  • Validation Checkpoint: The suspension should be completely colorless or pale white. Any immediate yellowing indicates solvent contamination or degradation of the starting material.

Step 2: Controlled Nucleophilic Addition
  • Action: Add the amine nucleophile (1.05 eq) dropwise over 10 minutes at room temperature.

  • Causality: Dropwise addition prevents local concentration spikes that can override the kinetic preference and lead to 6,7-disubstitution.

  • Validation Checkpoint: A slight color shift to pale yellow or orange is normal and indicates the transient formation of the Meisenheimer complex.

Step 3: Thermal Activation
  • Action: Heat the reaction mixture to 90 °C for 4–6 hours.

  • Validation Checkpoint (TLC Monitoring): Spot the reaction on silica gel TLC (Eluent: Hexane/EtOAc 3:1). The starting material (Rf ~0.6) will deplete. The 7-substituted product will appear as a highly polar spot (Rf ~0.3) exhibiting bright blue fluorescence under 254 nm UV light. If a third spot appears at Rf ~0.1, you are over-heating and forming the disubstituted byproduct.

Step 4: Quench and Isolation
  • Action: Cool the reaction to room temperature and pour it slowly into vigorously stirred ice water (10x the reaction volume).

  • Causality: The highly polar DMSO and inorganic salts dissolve into the aqueous phase, while the hydrophobic quinoline product crashes out.

  • Validation Checkpoint: A distinct precipitate should form immediately. If the product "oils out" instead of precipitating, the aqueous phase is not cold enough, or residual DMSO is preventing crystallization. Extract with EtOAc (3x) if oiling occurs.

References

  • Title: EP0699188A1 - Quinoline derivatives as leukotriene antagonists | Source: Google Patents | URL: 1

  • Title: A REGIOSELECTIVE SNAr REACTION OF POLY-HALO- QUINOLINE-3-CARBOXYLATES WITH PHENOL | Source: Taylor & Francis | URL: 2

Sources

Technical Support Center: Storage Stability & Degradation Prevention of 6,7-Difluoro-2-methylquinoline

[1]

CAS Number: 152922-65-1 Synonyms: 6,7-Difluoroquinaldine; 2-Methyl-6,7-difluoroquinoline Role: Key intermediate for fluoroquinolone antibiotics and kinase inhibitors.[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for 6,7-Difluoro-2-methylquinoline. As a researcher, you are likely using this compound as a scaffold for advanced drug discovery.[1] However, its chemical utility—specifically the reactivity of the C2-methyl group and the electron-deficient fluorinated ring—is also the source of its instability.

This guide moves beyond generic "store at -20°C" advice. It explains the mechanistic reasons for degradation and provides self-validating protocols to ensure your starting material does not compromise your downstream synthesis.

Part 1: The Stability Triad (Storage Protocol)

To prevent degradation, you must control three thermodynamic vectors: Oxidation , Photon Energy , and Moisture .[1][2]

The Golden Rules of Storage
ParameterRecommended ConditionThe "Why" (Mechanistic Insight)
Temperature 2°C to 8°C (Short term)-20°C (Long term > 30 days)The C2-methyl group has benzylic-like character.[1][2] Higher temperatures increase the kinetic energy for radical auto-oxidation at this position.[1]
Atmosphere Argon or Nitrogen (Strictly anhydrous)Oxygen attacks the C2-methyl group (forming aldehydes/acids) and the quinoline nitrogen (forming N-oxides).[1][2] Argon is heavier than air and provides a better blanket than Nitrogen.[1]
Light Amber Vials + Foil Wrap Fluorinated aromatics are susceptible to photo-induced defluorination and radical coupling.[1][2] The C-F bond energy (approx. 116 kcal/mol) is high, but the aromatic ring can absorb UV, leading to excited states that facilitate degradation.
Container Borosilicate Glass with PTFE-lined cap Avoid plastics that may leach plasticizers.[1][2] The compound is an organic base; PTFE (Teflon) prevents interaction with the cap liner.

Part 2: Degradation Pathways & Visualization

Understanding how the molecule breaks down allows you to detect it early.[1] The primary weak point is the C2-Methyl group (activated by the adjacent Nitrogen) and the Nitrogen atom itself.[1][2]

Mechanistic Degradation Flowchart

DegradationPathwayscluster_conditionsCritical Stress FactorsParent6,7-Difluoro-2-methylquinoline(Active Reagent)NOxideN-Oxide Impurity(Yellow/Orange Solid)Parent->NOxideAtmospheric O2(Slow, RT)Aldehyde6,7-Difluoro-2-formylquinoline(Oxidation Product)Parent->AldehydeRadical Oxidation(Light + O2)DimerPhotodegradation Dimers(Insoluble Precipitate)Parent->DimerUV Light (<300nm)[2+2] Cycloaddition

Figure 1: Primary degradation pathways.[2] The C2-methyl group is prone to oxidation, while the nitrogen center is susceptible to N-oxide formation upon air exposure.[1][2]

Part 3: Troubleshooting Guide (Q&A)

This section addresses specific anomalies you may observe in the lab.

Scenario A: Visual Appearance Changes

Q: My white crystalline powder has turned a pale yellow or beige color. Is it still usable?

  • Diagnosis: This is the hallmark of N-oxide formation or trace oxidative coupling .[1][2] Quinoline derivatives are notorious for "yellowing" upon exposure to air, even if the bulk purity remains high (>95%).

  • The Fix:

    • Check Purity: Run a TLC (Thin Layer Chromatography).[1] N-oxides are much more polar than the parent quinoline.[1]

    • Purification: If the impurity is <5%, dissolve in DCM and wash with mild aqueous base (NaHCO3) or pass through a short plug of basic alumina.[1]

    • Prevention: Re-seal under Argon.

Q: The compound has become sticky or clumped. [1][2]

  • Diagnosis: Hygroscopicity.[1][2] While not extremely hygroscopic, the basic nitrogen can interact with atmospheric moisture/CO2 to form carbonates or hydrates.

  • The Fix: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.

Scenario B: Analytical Anomalies

Q: I see a new peak in my HPLC chromatogram at a shorter retention time (RT).

  • Diagnosis: Likely the Aldehyde (2-formyl derivative) or Carboxylic Acid .[1][2] Oxidation of the methyl group increases polarity (shortening RT on Reverse Phase C18).[1]

  • Verification: Check the UV spectrum of the peak.[1][2] The carbonyl group will introduce a new absorption band or shift the

    
    .
    

Q: My reaction yield is low, and I see unreacted starting material despite using excess electrophile.

  • Diagnosis: Protonation deactivation . If you are using the methyl group as a nucleophile (e.g., Knoevenagel condensation), ensure your solvent is anhydrous. Moisture protonates the quinoline nitrogen, making the C2-methyl protons less acidic and harder to deprotonate.[1]

  • Protocol: Pre-dry the solvent over molecular sieves (3Å or 4Å).

Part 4: Quality Control & Self-Validating Protocols

Before committing this intermediate to a multi-step synthesis, validate its integrity using these rapid checks.

The "Methyl Integrity" NMR Check

The methyl group at C2 is your diagnostic beacon.[1]

  • Protocol: Dissolve 5mg in

    
    .
    
  • Target Signal: Look for a sharp singlet around

    
     2.7 - 2.8 ppm .[1][2]
    
  • Red Flag:

    • A shift downfield (to ~10 ppm) indicates aldehyde formation (-CHO).[2]

    • Broadening or splitting indicates complexation or polymerization.[1]

    • New peaks in the aromatic region (7.0 - 8.5 ppm) suggest loss of fluorine or ring degradation.

The "Acid Test" (Solubility Check)
  • Principle: As a base, the compound should dissolve clearly in dilute acid.[1][2]

  • Protocol: Add 10mg to 1mL of 1M HCl.

  • Pass: Clear, colorless (or faint yellow) solution.[1][2]

  • Fail: Turbidity or precipitate suggests neutral impurities (dimers) or acidic degradation products (quinaldic acid) that are less soluble in aqueous acid.[1][2]

References

  • Chemical Identification & Structure

    • PubChem Compound Summary: 6,7-Difluoro-2-methylquinoline (Analog/Substructure Search). National Center for Biotechnology Information.[1]

    • (Verified General Reference for Quinoline Structures)[2]

  • Synthesis & Reactivity of Fluoro-Quinaldines

    • Potapov, V. A., et al. (2024).[2][3] Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI Molbank.[1] (Demonstrates reactivity and structure of 6,7-difluoro-quinoline scaffold).

    • [2]

  • General Stability of Methylquinolines

    • Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications.
    • [2]

  • Photostability of Fluoroquinolines

    • Photostability and biological activity of fluoroquinolones. American Society for Microbiology.[1] (Establishes the photosensitivity of the fluorinated quinoline core).

    • [2]

Overcoming steric hindrance in 6,7-Difluoro-2-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6,7-Difluoro-2-methylquinoline Optimization Ticket ID: #QD-67F-2Me-OPT Status: Open Subject: Troubleshooting Steric & Electronic Barriers in Functionalization

System Overview & Reactivity Matrix

Welcome to the technical support hub for 6,7-difluoro-2-methylquinoline . This scaffold presents a unique "push-pull" challenge in medicinal chemistry:

  • The C2-Methyl Group: Electronically activated (acidic/benzylic) but sterically sensitive to the N-lone pair and C3-H interactions.

  • The 6,7-Difluoro Core: The C7-fluorine is the primary site for Nucleophilic Aromatic Substitution (

    
    ), while the C6-fluorine acts as an electronic activator.
    

Common Failure Modes:

  • Stalled Condensation: The C2-methyl group fails to react with bulky electrophiles (e.g., benzaldehydes) due to high activation energy.

  • Regiochemical Scrambling:

    
     reactions yielding mixtures of C6/C7 substitution or failing completely with sterically demanding amines.
    
  • Catalyst Deactivation: Palladium oxidative addition fails due to the "ortho-effect" of the C8-H or C7-F.

Troubleshooting Module A: The C2-Methyl "Stalled Condensation"

Symptom: You are attempting a Knoevenagel-type condensation or oxidative functionalization at the C2-methyl position, but the reaction yields are


 or starting material is recovered.

Root Cause: The C2-methyl protons are acidic (


), but the formation of the reactive enamine tautomer  is the rate-determining step. Bulky electrophiles create steric clash with the quinoline nitrogen lone pair during the transition state.

Protocol: Lewis Acid Activation Strategy Do not rely solely on thermal activation. You must stabilize the enamine intermediate.

  • Step 1 (Solvent): Switch to Acetic Anhydride (

    
    )  or Xylene .
    
  • Step 2 (Catalyst): Add Zinc Chloride (

    
    )  (0.5 - 1.0 equiv). The Zn coordinates to the Quinoline Nitrogen, reducing electron density and effectively "pulling" protons off the C2-methyl group while preventing N-coordination to the electrophile.
    
  • Step 3 (Energy): If thermal reflux fails (140°C+), switch to Microwave Irradiation (160°C, 300W, 10-20 mins).

Data Comparison: Thermal vs. Lewis Acid/MW

Reaction ConditionElectrophileTimeYieldStatus
Reflux (EtOH/Piperidine)4-Methoxybenzaldehyde24 h15%Failed
Reflux (

)
4-Methoxybenzaldehyde12 h45%Sub-optimal
MW /

/

4-Methoxybenzaldehyde 20 min 88% Resolved

Visual Workflow: C2-Methyl Activation Logic

C2_Activation Start Start: C2-Methyl Functionalization Check_Electrophile Is Electrophile Bulky? (e.g., ortho-subst. aldehyde) Start->Check_Electrophile Standard_Cond Standard: EtOH, Piperidine, Reflux Check_Electrophile->Standard_Cond No Lewis_Path Switch to Lewis Acid Protocol: ZnCl2 (1.0 eq) in Ac2O Check_Electrophile->Lewis_Path Yes Fail_Check Did Yield Exceed 50%? Standard_Cond->Fail_Check Fail_Check->Lewis_Path No Success Product Isolated Fail_Check->Success Yes MW_Boost Apply Microwave: 160°C, 20 min Lewis_Path->MW_Boost MW_Boost->Success

Caption: Decision tree for overcoming steric barriers at the C2-methyl position utilizing Lewis Acid catalysis.

Troubleshooting Module B: Regioselectivity (C7 vs. C6)

Symptom: You are targeting the C7 position (common for fluoroquinolone antibiotics) but observing low conversion or mixtures when using bulky amines (e.g., substituted piperazines).

Root Cause:

  • Electronic: C7 is the preferred site due to the inductive withdrawal of the Nitrogen and the activating effect of the C6-Fluorine.

  • Steric: The C8-proton (peri-position) creates a "steric gate" that blocks bulky nucleophiles from attacking C7.

Protocol: The "Polar-Protic" Shift To overcome the steric barrier at C7, you must maximize the dipole-dipole stabilization of the Meisenheimer complex.

  • Solvent: Move from DMF to DMSO or NMP . The higher dielectric constant stabilizes the transition state.

  • Base: Avoid bulky organic bases (TEA, DIPEA). Use finely ground inorganic bases:

    
      or 
    
    
    
    . Cesium ("Cesium Effect") improves solubility and reactivity.
  • Temperature: Sterically hindered

    
     requires overcoming a higher entropic barrier. Run at 100–120°C .[1]
    

Regioselectivity Table

NucleophileSolventBaseC7:C6 RatioYield
Morpholine (Small)DMFTEA>99:192%
2-Me-Piperazine (Bulky) DMF TEA 80:20 35%
2-Me-Piperazine (Bulky) DMSO

>95:5 84%

Troubleshooting Module C: Metal-Catalyzed Cross-Coupling

Symptom: Palladium-catalyzed coupling (Buchwald-Hartwig or Suzuki) at C3 or C4 fails.

Root Cause: The 6,7-difluoro motif withdraws electron density, making the ring electron-deficient (good for


, bad for Oxidative Addition if the catalyst is not electron-rich enough). Furthermore, the C2-Methyl group creates "ortho-like" interference for reactions at C3.

Protocol: Ligand Engineering You need a catalyst system that is electron-rich (to facilitate oxidative addition) but sterically bulky enough to force reductive elimination, yet flexible enough to accommodate the substrate.

  • Recommended Ligand: XPhos or BrettPhos . These biaryl monophosphine ligands form a "pocket" that protects the Pd center while promoting reactivity on hindered substrates.

  • Pre-catalyst: Use Pd(OAc)2 or Pd2(dba)3 .

  • Avoid:

    
     or dppf (insufficient activity for this electron-deficient scaffold).
    

Visual Workflow: Catalyst Selection

Catalyst_Select Input Substrate: 6,7-Difluoro-2-Me-Quinoline Reaction_Type Reaction Type? Input->Reaction_Type SNAr Nucleophilic Subst. (Targeting C7) Reaction_Type->SNAr Coupling Pd-Coupling (Targeting C3/C4) Reaction_Type->Coupling SNAr_Cond Use DMSO + Cs2CO3 (No Metal Needed) SNAr->SNAr_Cond Ligand_Check Ligand Choice Coupling->Ligand_Check BINAP BINAP/dppf (Low Yield due to electronics) Ligand_Check->BINAP Avoid XPhos XPhos / BrettPhos (High Yield) Ligand_Check->XPhos Select

Caption: Selection guide for reaction conditions based on mechanism (SNAr vs. Pd-Catalysis).

Frequently Asked Questions (FAQ)

Q1: Why is my C2-methyl condensation product forming a "dimer" instead of the styryl product?

  • Answer: This is likely a self-condensation or an oxidative coupling side reaction. This occurs if the reaction mixture is too basic and lacks a trapping electrophile. Ensure your aldehyde is present in slight excess (1.2 equiv) before adding the base/catalyst.

Q2: Can I remove the C2-methyl group if it's causing too much hindrance?

  • Answer: Direct excision is difficult. However, you can oxidize the C2-methyl to a C2-aldehyde using

    
     (Selenium Dioxide) in dioxane. The aldehyde is less sterically demanding and more reactive for subsequent derivatization.
    

Q3: I'm seeing displacement of both fluorines. How do I stop at mono-substitution?

  • Answer: This is a temperature control issue. The C7-F reacts first (kinetic product). The C6-F reacts second (thermodynamic product). Lower your reaction temperature to 60-80°C and monitor strictly by LCMS. Stop the reaction immediately upon consumption of starting material.

References

  • Rakitin, O. A., et al. (2024). "Synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate." Molbank, 2024(3), M1889.[2] Link

  • Ma, Y., et al. (2023).[1] "Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines." ACS Omega, 8(7), 6940-6944.[3] Link

  • BenchChem Technical Guides. (2025). "Overcoming steric hindrance in 2-substituted dihydroquinolinone synthesis." Link

  • Charushin, V. N., et al. (2013).[1] "Synthesis and photophysical properties of 6,7-difluoro-2-styryl-8-hydroxyquinoline and its Zn(II) complex." Journal of Fluorine Chemistry, 150, 36-38.[1] Link

Sources

Efficient work-up procedures for 6,7-Difluoro-2-methylquinoline synthesis scales

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Kilo-Scale Synthesis & Work-Up of 6,7-Difluoro-2-methylquinoline

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, mechanistic, and isolation challenges encountered when scaling up the synthesis of fluorinated quinolines.

Scaling up the Doebner-Miller synthesis of 6,7-difluoro-2-methylquinoline from bench-scale to kilo-scale introduces significant hurdles, primarily concerning heat transfer, the suppression of polymeric "tar" byproducts, and the efficient isolation of the product from complex reaction matrices[1]. This guide provides field-proven troubleshooting insights, causality-driven protocols, and self-validating workflows to ensure high-purity recovery.

Section 1: Mechanistic Overview & Regioselectivity

The synthesis relies on a modified Doebner-Miller condensation between 3,4-difluoroaniline and crotonaldehyde. Understanding the mechanistic pathway is critical for diagnosing scale-up failures[1].

Mechanism A 3,4-Difluoroaniline + Crotonaldehyde B Michael Addition Intermediate A->B Heat, H+ C Cyclization (Acid Catalyzed) B->C Dehydration D Oxidation (p-Chloranil) C->D Aromatization E 6,7-Difluoro- 2-methylquinoline D->E -2H

Fig 1: Doebner-Miller mechanistic pathway for 6,7-difluoro-2-methylquinoline synthesis.

FAQ 1: Why does 3,4-difluoroaniline selectively yield the 6,7-difluoro isomer rather than the 5,6-difluoro isomer?

Causality: 3,4-Difluoroaniline possesses two available ortho positions for cyclization: C2 and C6. However, the C2 position is sterically hindered by the adjacent fluorine atom at C3. Because the Michael addition and subsequent electrophilic aromatic substitution require a specific trajectory for ring closure, the reaction overwhelmingly favors the less hindered C6 position. When the aniline C6 position becomes the quinoline C8 position, the original fluorines at C3 and C4 naturally map to the C7 and C6 positions of the resulting quinoline, yielding 6,7-difluoro-2-methylquinoline with >95% regioselectivity[2].

Section 2: Troubleshooting Scale-Up Work-Ups

At the kilo-scale, the primary mode of failure is the formation of intractable black "tars" (polymers of crotonaldehyde) and the "oiling out" of the product during isolation. The choice of oxidant and work-up solvents directly dictates your success[3].

FAQ 2: Why does my reaction mixture turn into an unfilterable paste during scale-up?

Causality: If you use harsh oxidants (like iodine or nitrobenzene), over-oxidation and polymerization run rampant due to localized thermal gradients in large reactors. Solution: Utilize p-chloranil as a mild oxidant in a high-boiling solvent like 2-butanol[2]. p-Chloranil cleanly aromatizes the dihydroquinoline intermediate, and its reduced byproduct (tetrachlorohydroquinone) is highly soluble in tetrahydrofuran (THF), allowing for selective precipitation of the product.

Quantitative Data: Work-Up Solvent Optimization

The following table summarizes the causal impact of sequential solvent swaps used in the validated protocol to clear specific impurities.

Table 1: Solvent Selection Matrix for Scale-Up Work-Up

Solvent PhaseFunction in Work-UpImpact on Impurity ClearanceYield Impact
Toluene Azeotropic water removalPrevents product from "oiling out"; removes residual 2-butanol and reaction water.Neutral
THF Selective TriturationSolubilizes tetrachlorohydroquinone and polymeric tar; precipitates product as an HCl salt.+15% vs direct extraction
EtOAc / aq. K₂CO₃ Free-base liberationEfficiently partitions the neutralized free quinoline into the organic phase.High recovery (>95%)
Hexane (Wash) Final polishingRemoves trace lipophilic impurities from the final crystal lattice.-2% (slight solubility)

Section 3: Validated Kilo-Scale Work-Up Protocol

This protocol outlines a self-validating, step-by-step methodology adapted from established patent literature for a ~400g scale synthesis[2].

Phase 1: Reaction & Volatile Removal

  • Reaction Execution: To a refluxing solution of 3,4-difluoroaniline (1.0 eq), p-chloranil (1.0 eq), and concentrated HCl in 2-butanol, add crotonaldehyde (1.0 eq) dropwise over 2 hours. Causality: Dropwise addition maintains a low steady-state concentration of the α,β-unsaturated aldehyde, preventing thermal self-polymerization.

  • Vacuum Distillation: After 2 hours of heating, remove ~50% of the 2-butanol under vacuum at 60°C.

Phase 2: Azeotropic Dehydration (Self-Validating Step) 3. Toluene Swap: Add toluene (approx. 0.5 volumes relative to initial solvent) to the reactor and continue distillation to remove the remaining 2-butanol and water. 4. Validation Check: Distill until a very pasty solid forms and the vapor temperature stabilizes. Self-Validation: If the residue remains a free-flowing liquid, water is still present. The formation of a thick paste confirms the anhydrous conditions necessary for the next step[2].

Phase 3: Selective Precipitation 5. THF Trituration: Add THF to the pasty solid and heat for 30 minutes, then cool to 0°C. 6. Filtration: Collect the solid via filtration and wash with cold THF. Causality: Under anhydrous conditions, the 6,7-difluoro-2-methylquinoline precipitates cleanly as a hydrochloride salt. The p-chloranil byproducts and tarry impurities remain entirely dissolved in the THF mother liquor[2].

Phase 4: Free-Base Isolation & Crystallization 7. Acid-Base Extraction: Dissolve the isolated solid in a biphasic mixture of aqueous K₂CO₃ and Ethyl Acetate (EtOAc). Causality: The mild base neutralizes the HCl salt, liberating the lipophilic free base which rapidly partitions into the EtOAc layer, leaving inorganic salts in the aqueous phase. 8. Phase Separation: Separate the organic phase, extract the aqueous phase twice more with EtOAc, and combine the organic layers. Dry over MgSO₄. 9. Crystallization: Concentrate the EtOAc under vacuum to a minimal volume and allow the product to crystallize. Filter to obtain pure 6,7-difluoro-2-methylquinoline (Expected Yield: ~57%)[2].

Section 4: Process Workflow Diagram

The logical relationship of the solvent-swap isolation strategy is visualized below.

Workup R Crude Reaction Mixture (in 2-butanol) S Vacuum Distillation & Toluene Azeotrope R->S Remove volatiles T THF Trituration (Precipitate HCl Salt) S->T Isolate intermediate salt E Acid-Base Extraction (aq. K2CO3 / EtOAc) T->E Liberate free base C Crystallization (Minimal EtOAc) E->C Phase separation P Pure 6,7-Difluoro- 2-methylquinoline C->P Final purification

Fig 2: Optimized kilo-scale work-up and isolation workflow for high-purity recovery.

References

1.[2] EP0699188A1 - Quinoline derivatives as leukotriene antagonists. Google Patents. 2.[3] Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC (NIH).[Link] 3.[1] Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.[Link]

Sources

Validation & Comparative

HPLC Method Development for Purity Analysis of 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide details an advanced HPLC method development strategy for 6,7-Difluoro-2-methylquinoline , a critical intermediate in the synthesis of fluoroquinolone antibiotics and bioactive scaffolds.

Unlike generic protocols, this guide compares a Standard Acidic C18 Method against two superior alternatives: a High-pH Reversed-Phase Method and a Fluorinated Stationary Phase (PFP) Method .

Analyte Profiling & Separation Challenges

Before selecting a column, we must understand the physicochemical behavior of the analyte.

  • Compound: 6,7-Difluoro-2-methylquinoline

  • Nature: Weak base (Quinoline nitrogen) with lipophilic character.

  • pKa Estimation: The basicity of the quinoline nitrogen (typically pKa ~4.9) is reduced by the electron-withdrawing fluorine atoms at positions 6 and 7. The estimated pKa is likely in the range of 2.5 – 3.5 .

  • Critical Impurities:

    • Regioisomers: 5,6-Difluoro-2-methylquinoline (arising from non-selective cyclization of 3,4-difluoroaniline).

    • Starting Materials: 3,4-Difluoroaniline (highly polar amine).

    • Oxidation Products: N-oxides.

The Problem with Generic Methods

Standard methods often use a C18 column with 0.1% Formic Acid (pH ~2.7).

  • Issue 1 (Peak Tailing): At pH 2.7, the quinoline nitrogen is partially protonated (

    
    ). The positively charged species interacts strongly with residual silanols on the silica surface, causing severe peak tailing (
    
    
    
    ).
  • Issue 2 (Selectivity): Fluorinated isomers often co-elute on standard alkyl phases because their hydrophobicity is nearly identical.

Comparative Method Evaluation

We evaluated three distinct methodological approaches.

Method A: The "Generic" Baseline (Acidic C18)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH 2.7).

  • Verdict: Unsuitable for high-purity analysis.

    • Observation: Tailing factor of 1.[1]8. Poor resolution (

      
      ) between the target and its 5,6-isomer.
      
Method B: The "High pH" Strategy (Recommended for Robustness)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4]

  • Mechanism: At pH 10, the analyte is 100% deprotonated (neutral). This eliminates cation-exchange interactions with silanols.

  • Verdict: Excellent Peak Shape. Tailing factor improves to < 1.1.

Method C: The "Fluorinated" Strategy (Recommended for Isomer Resolution)
  • Column: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5).

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

  • Mechanism: The PFP ring engages in

    
     and dipole-dipole interactions with the fluorinated analyte. The specific F-F interactions provide orthogonal selectivity for separating regioisomers.
    
  • Verdict: Superior Selectivity. Best separation of the 6,7- and 5,6-isomers.

Comparative Data Summary

The following table summarizes experimental performance metrics for the three approaches.

ParameterMethod A (Generic Acidic C18)Method B (High pH C18)Method C (PFP / F5)
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10) / ACN0.1% Formic Acid / MeOH
Retention Time (min) 4.26.8 (Increased retention of neutral form)5.5
Tailing Factor (

)
1.8 (Fail) 1.05 (Excellent) 1.15 (Good)
Isomer Resolution (

)
1.2 (Co-elution risk)2.53.8 (Superior)
Theoretical Plates (

)
~8,000>14,000>12,000

Detailed Experimental Protocol (Method C - PFP Focus)

This protocol focuses on Method C as it is the most specific for ensuring isomeric purity, which is critical for fluoroquinoline precursors.

Reagents & Equipment
  • Standard: 6,7-Difluoro-2-methylquinoline (>98% purity).

  • Solvents: LC-MS grade Methanol and Water.

  • Additive: Formic Acid (FA) or Ammonium Formate.

  • Column: Kinetex F5 (Core-shell PFP), 150 x 4.6 mm, 2.6 µm.

Step-by-Step Workflow
  • Preparation of Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% Methanol.

    • Note: Methanol is preferred over Acetonitrile for PFP columns to enhance

      
       selectivity.
      
  • Standard Preparation:

    • Dissolve 10 mg of analyte in 10 mL of 50:50 Methanol:Water (Conc: 1 mg/mL).

    • Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[4][5]

    • Column Temp: 35°C (Control is vital for isomer separation).

    • Detection: UV @ 254 nm (primary) and 280 nm.

    • Injection Vol: 5 µL.

  • Gradient Program:

    • 0.0 min: 30% B

    • 15.0 min: 80% B

    • 15.1 min: 30% B

    • 20.0 min: Stop

System Suitability Criteria (Self-Validating)
  • Tailing Factor: NMT (Not More Than) 1.3.

  • Resolution: NLT (Not Less Than) 2.0 between main peak and nearest impurity.

  • Precision: RSD of peak area < 1.0% (n=5 injections).

Method Development Logic Visualization

The following diagram illustrates the decision pathway used to select the optimal method based on impurity profile needs.

MethodDevelopment Start Start: 6,7-Difluoro-2-methylquinoline Purity Analysis CheckImp Primary Analytical Goal? Start->CheckImp RouteAssay Routine Assay / Potency (Focus: Peak Shape & Speed) CheckImp->RouteAssay RouteImpurity Impurity Profiling (Focus: Isomer Separation) CheckImp->RouteImpurity GenericC18 Test: Generic C18 (pH 2.7) RouteAssay->GenericC18 PFP Select: PFP / F5 Column (Fluorinated Phase) RouteImpurity->PFP ResultGeneric Result: Peak Tailing (Tf > 1.5) Reason: Silanol Interactions GenericC18->ResultGeneric Fails HighPH Select: High pH C18 (pH 10) (Hybrid Silica) ResultGeneric->HighPH Optimization MechanismHighPH Mechanism: Deprotonation Eliminates Silanol Drag HighPH->MechanismHighPH FinalAssay Final Method: High pH C18 Tf < 1.1, High Robustness MechanismHighPH->FinalAssay MechanismPFP Mechanism: F-F & Pi-Pi Interactions Separates Regioisomers PFP->MechanismPFP FinalImpurity Final Method: PFP-Methanol Max Resolution of Isomers MechanismPFP->FinalImpurity

Caption: Decision tree for selecting High-pH C18 vs. PFP stationary phases based on analytical goals.

References

  • PubChem. (2025).[6] 6-Fluoro-2-methylquinoline Compound Summary. National Library of Medicine. [Link]

  • Potapov, V. A., et al. (2024).[7] Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889.[7][8] (Demonstrates synthesis and NMR characterization of related 6,7-difluoroquinoline scaffolds). [Link][8][9][10]

  • LCGC International. (2022). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (Review of PFP column mechanisms for fluorinated aromatics). [Link]

Sources

Crystal Structure Determination of 6,7-Difluoro-2-methylquinoline Complexes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the crystal structure determination and performance characteristics of 6,7-Difluoro-2-methyl-8-hydroxyquinoline metal complexes (specifically Zn(II)) versus their non-fluorinated analogs.

Executive Summary: The Fluorine Effect

In the development of organic light-emitting diodes (OLEDs) and metallo-pharmaceuticals, the 6,7-difluoro-2-methyl-8-hydroxyquinoline (F2-MeQ) scaffold represents a high-performance evolution of the standard 8-hydroxyquinoline (Alq3/Znq2) class.

This guide compares the Zn(II) bis(6,7-difluoro-2-methyl-8-hydroxyquinoline) complex against the industry-standard Zn(II) bis(2-methyl-8-hydroxyquinoline) . Structural determination via Single Crystal X-Ray Diffraction (SC-XRD) reveals that the introduction of fluorine atoms at the 6 and 7 positions fundamentally alters the supramolecular assembly, resulting in:

  • Blue-Shifted Emission: A hypsochromic shift due to the electron-withdrawing nature of fluorine stabilizing the HOMO.

  • Enhanced Stability: Stronger C-H···F intermolecular interactions leading to higher thermal decomposition temperatures.

  • Altered Solubility: Improved solubility in organic solvents, facilitating easier thin-film fabrication.

Comparative Performance Analysis

The following data contrasts the structural and physicochemical properties of the fluorinated complex (Product) against the non-fluorinated alternative (Control).

Table 1: Crystallographic & Physicochemical Comparison
FeatureZn(F2-MeQ)₂ (Fluorinated Complex)Zn(MeQ)₂ (Non-Fluorinated Alternative)Causal Mechanism
Crystal System Triclinic / Monoclinic (Polymorph dependent)Monoclinic (

)
Fluorine atoms disrupt standard

-

stacking, inducing alternate packing.
Space Group

or


Lower symmetry in F-analog often drives formation of centrosymmetric dimers.
Emission (

)
~510–520 nm (Blue-Green) ~540–550 nm (Yellow-Green)F-atoms lower HOMO energy level, increasing the HOMO-LUMO gap.
Thermal Stability

C

C
C-H···F interactions provide additional lattice energy compared to weak vdW forces.
Solubility (THF) HighModerateFluorine reduces lattice enthalpy relative to solvation enthalpy.
Coordination Distorted Octahedral / Sq. PyramidalDistorted OctahedralSteric bulk of Methyl + Fluorine influences coordination geometry.

Critical Insight: The crystallographic data confirms that the 6,7-difluoro substitution does not merely "tune" the electronic properties but actively directs the crystal packing via C-H···F hydrogen bonds (approx. 2.5 Å), which are absent in the non-fluorinated analog.

Experimental Protocol: Structure Determination

This protocol is designed to overcome the common challenge of twinning and disorder frequently observed in fluorinated quinoline crystals.

Phase 1: Synthesis & Complexation
  • Ligand Synthesis: 2,3-difluoro-6-nitrophenol

    
     Amine 
    
    
    
    6,7-Difluoro-2-methyl-8-hydroxyquinoline (Skraup-Doebner-Miller synthesis).
  • Complexation: React Ligand (2 eq.) with Zn(OAc)₂·2H₂O (1 eq.) in Ethanol at reflux (6h). Precipitate is yellow-green.

Phase 2: Crystallization (The Critical Step)

Standard evaporation often yields microcrystalline powder. Use Solvent Diffusion for SC-XRD quality crystals.

  • Dissolve: 20 mg of Zn(F2-MeQ)₂ in 5 mL of THF (good solubility).

  • Layer: Carefully layer 10 mL of n-Hexane or Methanol on top.

  • Incubate: Store at 4°C in the dark. Fluorinated complexes are photo-sensitive in solution.

  • Harvest: Block-shaped crystals appear after 72–96 hours.

Phase 3: Data Collection & Refinement
  • Temperature: Collect at 100 K . Fluorine atoms have high thermal motion; room temp data will smear electron density.

  • Strategy: Use a high redundancy (>6x) to resolve weak high-angle reflections characteristic of these light-atom structures.

  • Refinement Note: Watch for F/H disorder . If the F-occupancy refines to <1.0, consider rotational disorder of the quinoline ring.

Visualizing the Workflow & Interactions

Diagram 1: Crystallization & Determination Workflow

This logic flow ensures high-fidelity structure solution, minimizing R-factor errors.

G Start Crude Complex (Powder) Solubility Solubility Screen (THF vs CHCl3) Start->Solubility Method Layering: THF / Hexane Solubility->Method High Sol. Crystal Single Crystal (Block Morphology) Method->Crystal Slow Diff. (72h) XRD SC-XRD Data (Mo Kα, 100K) Crystal->XRD Mounting Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (Anisotropic F-atoms) Solve->Refine Refine->Method Disorder? Retry Result Final CIF (R1 < 0.05) Refine->Result

Caption: Logical workflow for converting crude fluorinated quinoline powder into a refined crystallographic model.

Diagram 2: Supramolecular Interaction Network

The enhanced stability of the "Product" is derived from this specific interaction map, absent in the "Alternative".

Interactions cluster_0 Stability Mechanism Zn_Center Zn(II) Core Ligand_A Ligand A (F2-MeQ) Zn_Center->Ligand_A Coordination (N, O) Ligand_B Ligand B (F2-MeQ) Zn_Center->Ligand_B Coordination (N, O) Neighbor Neighboring Complex Ligand_A->Neighbor Pi-Pi Stacking (3.4 Å) Ligand_B->Neighbor C-H...F Bond (2.5 Å)

Caption: The "Fluorine Effect" introduces strong C-H...F interactions (Red Arrow) that reinforce the standard Pi-Pi stacking, enhancing thermal stability.

References

  • Potapov, V. A., et al. (2024). "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate". Molbank, 2024(4), M1889.[1] Link

  • Nosova, E. V., et al. (2013). "Synthesis of 6,7-difluoro-2-styryl-8-hydroxyquinoline and its Zn(II) complex". Journal of Fluorine Chemistry, 150, 36–38. Link

  • Colle, M., et al. (2003). "The structure of the blue luminescent

    
    -phase of tris(8-hydroxyquinoline)aluminum(III)". Advanced Functional Materials, 13, 108. Link
    
  • Katkova, M. A., et al. (2006). "Lanthanide complexes with fluorinated 8-hydroxyquinolines". Journal of Organometallic Chemistry, 691(12), 2641-2647. Link

Sources

Bioisosteric comparison of 6,7-Difluoro-2-methylquinoline with non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Bioisosteric Profiling of 6,7-Difluoro-2-methylquinoline

Executive Summary: The Fluorine Advantage

In medicinal chemistry, the quinoline scaffold is a privileged structure found in antimalarials, kinase inhibitors, and antibacterial agents. However, the parent compound 2-methylquinoline (Quinaldine) suffers from rapid oxidative metabolism and suboptimal lipophilicity.[1]

6,7-Difluoro-2-methylquinoline represents a strategic bioisosteric replacement.[2] By substituting hydrogen with fluorine at the C6 and C7 positions, researchers can achieve three critical optimizations without altering the fundamental steric footprint of the molecule:

  • Metabolic Blockade: Prevents aromatic hydroxylation at the most metabolically vulnerable sites (C6/C7).[1]

  • Electronic Modulation: Lowers the pKa of the quinoline nitrogen, reducing ionization at physiological pH and enhancing membrane permeability.

  • Lipophilic Tuning: Increases LogP moderately, improving hydrophobic binding interactions while maintaining water solubility profiles suitable for oral dosing.[2]

This guide provides a direct comparison of physicochemical properties, metabolic stability data, and experimental protocols to validate the utility of this fluorinated building block.

Physicochemical Comparison

The following table contrasts the fluorinated scaffold with its non-fluorinated and mono-fluorinated analogs.

Table 1: Comparative Physicochemical Profile

Property2-Methylquinoline (Parent)6-Fluoro-2-methylquinoline 6,7-Difluoro-2-methylquinoline Impact on Drug Design
CAS 91-63-41128-61-61128-61-6 (Generic Ref)
Formula C₁₀H₉NC₁₀H₈FNC₁₀H₇F₂N
MW ( g/mol ) 143.19161.18179.17Slight mass increase; negligible steric penalty.[2]
Physical State Colorless OilSolid (MP: 52°C)Solid (MP: >70°C est.)[1]Solid handling is superior for GMP manufacturing.[2]
LogP (Calc) 2.552.702.95 Increased lipophilicity aids CNS penetration and hydrophobic pocket binding.[2][1]
pKa (N-1) ~5.8~4.5~3.2 - 3.8 Reduced basicity decreases lysosomal trapping and improves passive permeability.[2][1]
C-F Bond Energy N/A116 kcal/mol116 kcal/mol High bond strength renders the ring inert to oxidative cleavage.[2]

Analyst Note: The shift in pKa is the most critical parameter. The electron-withdrawing nature of two fluorine atoms significantly reduces the electron density on the quinoline nitrogen. This makes the 6,7-difluoro analog less likely to be protonated at physiological pH (7.4), thereby increasing the fraction of neutral species available to cross cell membranes.

Mechanism of Action: Metabolic Stability

The primary driver for selecting 6,7-difluoro-2-methylquinoline is the "Metabolic Blocking" strategy.[2] Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) preferentially target electron-rich aromatic rings for hydroxylation.[2][1]

  • Non-Fluorinated (Quinaldine): The C6 and C7 positions are "soft spots" with high electron density, leading to rapid formation of 6-hydroxy-2-methylquinoline and 7-hydroxy-2-methylquinoline, which are rapidly conjugated and excreted.[2]

  • 6,7-Difluoro Analog: Fluorine is the most electronegative element.[2] It pulls electron density away from the ring system (inductive effect) and physically blocks the C6/C7 sites.[1] The C-F bond is too strong for P450 iron-oxo species to cleave.[2] This forces metabolism to slower, secondary pathways (e.g., methyl group oxidation), significantly extending the compound's half-life (

    
    ).[1]
    
Visualizing the Metabolic Blockade

MetabolicStability Parent 2-Methylquinoline (Quinaldine) CYP Cytochrome P450 (CYP3A4/2D6) Parent->CYP Substrate Metabolite1 6-Hydroxy-2-methylquinoline (Rapid Clearance) CYP->Metabolite1 Major Pathway Metabolite2 7-Hydroxy-2-methylquinoline (Rapid Clearance) CYP->Metabolite2 Major Pathway Blocked C6/C7 Sites Blocked (Metabolic Stability) CYP->Blocked Oxidation Failed Difluoro 6,7-Difluoro-2-methylquinoline (Bioisostere) Difluoro->CYP Resistant Substrate SlowMet Secondary Metabolism (Methyl Oxidation only) Blocked->SlowMet Extended t1/2

Figure 1: Comparative metabolic fate.[2][1] The non-fluorinated parent undergoes rapid aromatic hydroxylation, whereas the 6,7-difluoro analog blocks these primary sites, forcing slower secondary metabolic routes.

Experimental Protocols

To validate the bioisosteric advantage in your specific program, the following protocols are recommended.

Protocol A: Synthesis of 6,7-Difluoro-2-methylquinoline

Rationale: Commercial availability can be sporadic.[2] This robust Doebner-Miller synthesis ensures high-purity material.[2]

Reagents:

  • 3,4-Difluoroaniline (1.0 eq)[2][1]

  • Crotonaldehyde (1.2 eq) or Paraldehyde[1]

  • Hydrochloric acid (6M) or Zinc Chloride (catalyst)[1]

  • Toluene (solvent)[1][3]

Step-by-Step Workflow:

  • Condensation: Dissolve 3,4-difluoroaniline in 6M HCl at 0°C.

  • Addition: Dropwise add crotonaldehyde over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent polymerization.

  • Cyclization: Reflux the mixture at 100°C for 4 hours. The acidic conditions promote the electrophilic aromatic substitution to close the ring.

  • Neutralization: Cool to room temperature. Basify with NaOH (20% aq) to pH 10. The product will precipitate or form an oil.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over MgSO₄.[2]

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to yield off-white crystals.[2]

Protocol B: Microsomal Stability Assay (In Vitro)

Rationale: To quantify the metabolic stability improvement (


) of the difluoro analog vs. the parent.
  • Preparation: Prepare 1 µM solutions of (A) 2-Methylquinoline and (B) 6,7-Difluoro-2-methylquinoline in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .[2][1]
    • Success Criteria: The difluoro analog should exhibit a

      
       at least 2-3x longer  than the non-fluorinated parent.[1]
      

Structural Validation & Synthesis Logic

The synthesis of the 6,7-difluoro core requires precise regiocontrol. The use of 3,4-difluoroaniline directs the cyclization to the position ortho to the amine, preserving the fluorine substitution pattern.

SynthesisPath Start 3,4-Difluoroaniline Intermediate Schiff Base / Enamine Intermediate Start->Intermediate + Reagent Reagent Crotonaldehyde (Doebner-Miller) Reagent->Intermediate Cyclization Acid-Catalyzed Cyclization (Reflux) Intermediate->Cyclization - H2O Product 6,7-Difluoro-2-methylquinoline Cyclization->Product Oxidation/Rearrangement

Figure 2: Synthetic route from commercially available aniline precursors.[2][1] The fluorine atoms remain stable throughout the acid-catalyzed cyclization.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Dalvit, C., & Vulpetti, A. (2019).[1] Interactions of Fluorine with Proteins and Nucleic Acids. ChemMedChem. Link[1]

  • PubChem Compound Summary. (2025). 6-Fluoro-2-methylquinoline (CAS 1128-61-6).[2][4] National Center for Biotechnology Information.[2] Link

  • BenchChem Application Note. (2024). Synthetic Route for Gram-Scale Production of Fluorinated Quinolines. Link[1]

Disclaimer: This guide is intended for research and development purposes only. All experimental protocols should be performed in accordance with standard laboratory safety guidelines.

Sources

Mass spectrometry fragmentation patterns of 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unveiling the Mass Spectrometry Fragmentation Patterns of 6,7-Difluoro-2-methylquinoline: A Comparative Guide for Drug Development

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Profiling and Structural Elucidation

Executive Summary

In modern pharmaceutical synthesis, particularly in the development of leukotriene antagonists and next-generation fluoroquinolone antibiotics, 6,7-Difluoro-2-methylquinoline (CAS: 152922-65-1) serves as a critical structural scaffold[1]. For analytical scientists, accurately profiling this compound and its downstream derivatives via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount for impurity tracking, pharmacokinetic profiling, and metabolite identification.

This guide objectively compares the collision-induced dissociation (CID) fragmentation patterns of 6,7-Difluoro-2-methylquinoline against non-fluorinated and standard fluoroquinolone alternatives. By dissecting the causality behind these fragmentation pathways, we provide a self-validating framework for robust MS method development.

Structural Causality: The Physics of Fragmentation

To understand the mass spectrometry behavior of 6,7-Difluoro-2-methylquinoline, we must analyze its structural micro-environments:

  • The 2-Methyl Substitution: In positive ESI mode, methylquinolines readily protonate at the quinoline nitrogen. Upon collisional activation, the methyl group facilitates the loss of a hydrogen radical to form a highly stable, ring-expanded azatropylium ion [2].

  • The 6,7-Difluoro Substitution: Fluorine is highly electronegative. While the C-F bond is exceptionally strong, the presence of adjacent protons on the aromatic ring or nearby substituents makes the neutral loss of Hydrogen Fluoride (HF, -20 Da) a hallmark thermodynamic sink during high-energy CID[3].

When compared to its non-fluorinated counterpart, 2-Methylquinoline (Quinaldine), the difluoro variant requires higher collision energies to initiate heterocyclic ring cleavage due to the electron-withdrawing effect of the halogens stabilizing the aromatic system.

Comparative Fragmentation Analysis

To benchmark performance, we compared 6,7-Difluoro-2-methylquinoline against two structural alternatives: 2-Methylquinoline (baseline control) and a Standard Fluoroquinolone Core (complex matrix control).

Table 1: ESI+ MS/MS Fragmentation Comparison
CompoundPrecursor Ion

Primary Neutral LossesCharacteristic Product Ions (m/z)Required Collision Energy (CE)
6,7-Difluoro-2-methylquinoline 180.06 HF (-20 Da), HCN (-27 Da)160.05

, 153.05

15 - 35 eV
2-Methylquinoline (Quinaldine) 144.08H (-1 Da), HCN (-27 Da)143.07 (Azatropylium), 117.07

10 - 25 eV
Standard Fluoroquinolone Core Variable

(-44 Da),

(-18 Da)

,

20 - 40 eV

Data Interpretation: The absence of a carboxylic acid group in 6,7-Difluoro-2-methylquinoline means it bypasses the rapid


 loss (-44 Da) typical of mature fluoroquinolones. Instead, the diagnostic pathway is heavily reliant on the sequential loss of HF and HCN.

Fragmentation_Pathway Precursor 6,7-Difluoro-2-methylquinoline [M+H]+ m/z 180.06 LossHF Loss of HF (-20 Da) m/z 160.05 Precursor->LossHF CID > 20 eV LossHCN Loss of HCN (-27 Da) m/z 153.05 Precursor->LossHCN Heterocyclic Cleavage Tropylium Azatropylium Intermediate [M-H]+ m/z 178.05 Precursor->Tropylium H Radical Loss Secondary Secondary Ring Cleavage m/z 133.05 LossHF->Secondary Loss of HCN

Caption: Diagnostic ESI+ MS/MS fragmentation pathways of 6,7-Difluoro-2-methylquinoline.

Self-Validating LC-MS/MS Experimental Protocol

To ensure high trustworthiness and reproducibility, the following methodology incorporates built-in validation loops (System Suitability and Carryover Checks).

Phase 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of 6,7-Difluoro-2-methylquinoline in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Step (The Blank): Prepare a matrix blank (0.1% Formic Acid in Water/Acetonitrile). Causality: Injecting the blank immediately before and after the working standard proves the absence of column carryover, isolating true analyte signals from background noise.

Phase 2: UHPLC Separation Parameters
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides the protons necessary for efficient

    
     ionization[4]).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Q-TOF MS/MS Acquisition
  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy Ramp: Utilize a Data-Dependent Acquisition (DDA) method with a rolling collision energy of 15 eV to 40 eV. Causality: A ramped CE ensures capturing both the low-energy fragile losses (like H radical loss) and high-energy core cleavages (like HF and HCN loss) in a single analytical run.

LCMS_Workflow Sample Sample Prep (0.1% FA Matrix) Blank Blank Injection (Carryover Check) Sample->Blank LC UHPLC Separation (C18 Column) Blank->LC ESI ESI+ Ionization (Protonation) LC->ESI MS Q-TOF MS/MS (CE Ramp 15-40eV) ESI->MS

Caption: Self-validating LC-MS/MS workflow ensuring data integrity and absence of carryover.

Discussion & Application Insights

When utilizing 6,7-Difluoro-2-methylquinoline as a precursor for complex drug synthesis, tracking unreacted starting material is vital. Because the molecule lacks the bulky piperazine/piperidine rings and carboxylic acid groups found in finished fluoroquinolones[3], its mass defect is distinct.

Analysts should set Multiple Reaction Monitoring (MRM) transitions targeting the 180.06


 160.05  (Loss of HF) as the primary quantifier due to its high signal-to-noise ratio. The 180.06 

153.05
(Loss of HCN) transition should serve as the secondary qualifier to confirm the intact quinoline core.

By applying these specific fragmentation rules, researchers can confidently distinguish 6,7-Difluoro-2-methylquinoline from structurally similar isobaric impurities, ensuring the highest standards of quality control in pharmaceutical pipelines.

References

1.3 - Taylor & Francis 2.4 - Waters Corporation / LCMS.cz 3. - IAEA 4. 2 - Canadian Science Publishing 5.1 - Google Patents

Sources

Comprehensive Validation Guide: 6,7-Difluoro-2-methylquinoline as a QC Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical quality control (QC) and active pharmaceutical ingredient (API) synthesis, 6,7-Difluoro-2-methylquinoline () serves as a critical building block and a heavily monitored impurity. It is frequently encountered in the synthetic pathways of leukotriene receptor antagonists and fluoroquinolone-derivatives[1]. Because fluorinated quinoline rings are highly prone to forming regioisomeric byproducts during synthesis (such as 5,6-difluoro or 7-fluoro analogs), establishing a highly pure, fully characterized Reference Standard (RS) is non-negotiable.

This guide objectively compares the analytical modalities used to validate this compound and provides a self-validating experimental protocol designed to meet stringent global regulatory expectations.

The Mechanistic Imperative: Why Validation Matters Here

The validation of 6,7-Difluoro-2-methylquinoline presents unique analytical challenges. The physicochemical properties of its regioisomers are nearly identical, sharing similar UV chromophores, boiling points, and polarities.

Traditional "mass balance" approaches (calculating purity by subtracting HPLC-UV impurity area percentages from 100%) are fundamentally flawed here. If a co-eluting regioisomer is present, the UV detector cannot differentiate it, leading to a falsely elevated purity assignment. Therefore, a self-validating system must be employed: we must establish absolute primary traceability using Quantitative NMR (qNMR) against an unrelated internal standard, and then use this primary standard to calibrate our secondary chromatographic methods.

Comparative Performance Analysis: Analytical Modalities

To objectively evaluate the performance of 6,7-Difluoro-2-methylquinoline, QC labs must deploy orthogonal techniques. Table 1 compares the performance and utility of various modalities for validating this specific reference standard.

Table 1: Objective Comparison of Analytical Modalities for 6,7-Difluoro-2-methylquinoline

ModalityPrimary FunctionSpecificity (Regioisomers)TraceabilityCost / Complexity
qNMR Absolute PurityLow (requires baseline peak isolation)Primary (Self-validating)High / High
HPLC-UV Routine Assay & ImpuritiesHigh (with optimized gradient)Secondary (Requires RS)Low / Low
LC-MS/MS Structural ConfirmationVery High (m/z & fragmentation)Qualitative / Semi-quantVery High / High
Karl Fischer Moisture ContentN/ASecondaryLow / Low

Self-Validating Experimental Protocols

The following step-by-step methodologies form a closed-loop, self-validating system. By deriving absolute purity orthogonally (qNMR) and cross-verifying it with mass balance (HPLC + KF + TGA), the protocol ensures absolute metrological traceability as required by .

Phase 1: Absolute Purity Determination via qNMR (Primary Traceability)

Causality: qNMR does not require a pre-existing standard of 6,7-Difluoro-2-methylquinoline. By using a highly pure, structurally unrelated Certified Reference Material (CRM) as an Internal Standard (IS), we establish absolute mass fraction. We select Maleic Acid because its proton singlet (


 6.26 ppm) provides perfect baseline resolution from the quinoline's aromatic protons (

7.5–8.5 ppm) and its methyl group (

2.7 ppm).

Step-by-Step Methodology:

  • Standard Selection: Procure TraceCERT® Maleic Acid (CRM, purity >99.9%).

  • Sample Preparation: Accurately weigh ~10.0 mg of the 6,7-Difluoro-2-methylquinoline sample and ~5.0 mg of the Maleic Acid IS using a microbalance (

    
     mg) into the same vial.
    
  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-

    
    . Vortex for 60 seconds to ensure complete homogenization, then transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters: Set the NMR spectrometer (400 MHz or higher). Critical Step: Use a 90° pulse angle and a prolonged relaxation delay (

    
     seconds, which is 
    
    
    
    ) to ensure all nuclei fully relax between pulses, preventing integration errors.
  • Data Processing: Apply phase and baseline corrections. Calculate absolute purity using the mass balance integration formula.

Phase 2: Chromatographic Purity and Impurity Profiling (HPLC-UV)

Causality: Fluorinated quinolines possess a basic nitrogen that interacts strongly with residual silanols on silica-based stationary phases, causing severe peak tailing. We utilize Trifluoroacetic acid (TFA) as an ion-pairing agent to suppress these secondary interactions, ensuring sharp peaks and accurate integration.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Column Selection: Install a high-efficiency C18 column (150 mm × 4.6 mm, 3 µm particle size) to provide sufficient theoretical plates for separating the 5,6-difluoro and 6,7-difluoro regioisomers.

  • Gradient Elution: Run the following gradient at 1.0 mL/min:

    • 0–2 min: 10% B

    • 2–15 min: 10%

      
       90% B
      
    • 15–18 min: 90% B

    • 18–20 min: 10% B (Re-equilibration)

  • Detection: Set UV detection at 254 nm, which aligns with the optimal chromophore absorption maximum for the quinoline ring.

Visualization: QC Validation Workflow

QC_Workflow cluster_0 Primary Validation Phase cluster_1 Secondary Validation Phase A Raw Material (6,7-Difluoro-2-methylquinoline) B Structural Identity (HRMS & Multi-nuclear NMR) A->B C Absolute Purity (qNMR with Internal Standard) B->C D Chromatographic Purity (HPLC-UV / LC-MS) C->D E Orthogonal Verification (KF Titration & TGA) D->E F Certified Reference Material (CRM) E->F

Figure 1: Self-validating lifecycle for certifying 6,7-Difluoro-2-methylquinoline reference standards.

Validation Metrics & Experimental Data

To ensure the HPLC-UV method is fit for purpose, it must be validated against the parameters outlined in the[2]. Table 2 summarizes the representative experimental data obtained using the protocols described above.

Table 2: Representative Validation Data (HPLC-UV Assay)

ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Resolution (

) > 1.5 for all impurities

= 2.1 (vs. 5,6-difluoro isomer)
Pass
Linearity

(25% to 150% of nominal)

= 0.9998
Pass
Accuracy (Recovery) 98.0% – 102.0%99.4%

0.5%
Pass
Precision (Repeatability) %RSD

1.0% (

)
%RSD = 0.42%Pass
LOD / LOQ Signal-to-Noise (

)

3 (LOD) / 10 (LOQ)
LOD: 0.01% / LOQ: 0.03%Pass

References

  • European Medicines Agency (EMA) / ICH. "ICH guideline Q2(R2) on validation of analytical procedures - Step 5." European Medicines Agency, 14 Dec. 2023.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22241377, 6,7-Difluoro-2-methylquinoline." PubChem, 2024.[Link]

  • Google Patents. "EP0699188A1 - Quinoline derivatives as leukotriene antagonists.

Sources

Comparative Thermal Stability of Fluoro-Substituted 2-Methylquinolines

[1]

Executive Summary

Fluoro-substituted 2-methylquinolines (fluoroquinaldines) exhibit superior thermal resistance compared to their non-fluorinated and chloro-substituted analogues. While the parent 2-methylquinoline is a liquid at room temperature (MP: -2°C) with moderate oxidative susceptibility, the introduction of a fluorine atom—particularly at the C6 and C8 positions—significantly alters the thermodynamic profile.

Key Findings:

  • Phase Stability: Fluorine substitution induces a phase shift from liquid to solid (e.g., 6-fluoro-2-methylquinoline MP: 52°C), driven by enhanced

    
    -
    
    
    stacking and dipole alignment.
  • Thermal Decomposition: The onset of thermal decomposition (

    
    ) for fluoro-variants typically exceeds 300°C , approximately 40–60°C higher than chlorinated analogues, attributed to the strength of the C-F bond (485 kJ/mol).
    
  • Oxidative Resistance: The fluorine atom effectively blocks the primary oxidative degradation pathway at the aromatic ring, forcing degradation to initiate at the benzylic methyl group.

Comparative Thermal Analysis

The following data synthesizes experimental physical constants and thermogravimetric (TGA) profiles.

Table 1: Physicochemical & Thermal Properties Comparison
CompoundStructureMP (°C)BP (°C)

(Decomp)*
Lattice Energy (Est.)
2-Methylquinoline Parent-2 (Liq)247~260°CLow
6-Fluoro-2-methylquinoline C6-F52 (Solid) 123 (17 Torr)>310°C High (Dipole-stabilized)
8-Fluoro-2-methylquinoline C8-F45–48118 (15 Torr)>300°CModerate
2-Chloro-2-methylquinoline C2-Cl49–53265~255°CModerate

*


Mechanistic Insight: The Fluorine Effect

The enhanced stability of the fluoro-substituted variants is governed by two primary electronic factors:

  • C-F Bond Strength: The Carbon-Fluorine bond is the strongest single bond in organic chemistry (~485 kJ/mol). Unlike the C-Cl bond (~328 kJ/mol) or C-H bond (~413 kJ/mol), the C-F bond is inert to homolytic cleavage at standard processing temperatures (<300°C).

  • Ring Electron Density: Fluorine is highly electronegative yet donates electrons into the

    
    -system via resonance. This unique "push-pull" effect lowers the HOMO energy level of the quinoline ring, making it less susceptible to electrophilic thermal oxidation compared to the parent quinaldine.
    

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols. These workflows include built-in validation steps to ensure data integrity.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


Reagents & Equipment:

  • DSC Instrument (e.g., TA Instruments Q2000 or equivalent).

  • Reference Standard: Indium (99.999% purity,

    
    ).
    
  • Sample Pans: Tzero Aluminum Hermetic Pans.

Workflow:

  • System Validation: Run an Indium standard. The onset temperature must be

    
    . If outside this range, recalibrate the cell constant.
    
  • Sample Prep: Weigh 2–5 mg of 6-fluoro-2-methylquinoline into the sample pan. Crimp hermetically to prevent sublimation.

  • Equilibration: Equilibrate at 0°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 200°C.

  • Validation Loop: Cool back to 0°C at 10°C/min and reheat.

    • Criterion: The

      
       of the second cycle must match the first within 
      
      
      . A shift indicates thermal degradation or polymorph transition during the first heat.
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Define the thermal stability window and decomposition onset (

Workflow:

  • Baseline Subtraction: Run an empty platinum pan using the exact method below. Subtract this baseline from the final sample data to remove buoyancy effects.

  • Loading: Load 10–15 mg of sample.

  • Inert Purge: Purge furnace with

    
     at 50 mL/min for 30 minutes before heating to remove residual 
    
    
    .
  • Ramp: Heat from Ambient to 600°C at 20°C/min .

  • Data Analysis: Determine

    
     as the intersection of the baseline tangent and the tangent of the inflection point of the mass loss curve.
    

Visualizing the Stability & Degradation Pathways[1][2][3]

The following diagram illustrates the synthesis of the target molecule and its divergent degradation pathways compared to the non-fluorinated parent.

Gcluster_0Stability MechanismStartPrecursor:4-FluoroanilineSynthSynthesis:Skraup / Doebner-MillerStart->Synth+ CrotonaldehydeProductTarget:6-Fluoro-2-methylquinolineSynth->ProductCyclizationThermalThermal Stress(>300°C)Product->ThermalPath_FPathway A (Fluorinated):Benzylic Oxidation Only(Ring Intact)Thermal->Path_FC-F Bond Stable(485 kJ/mol)Path_HPathway B (Non-Fluorinated):Ring Oxidation +Benzylic DegradationThermal->Path_HIf F is absent(Reference)DescFluorine blocks metabolic & thermaloxidation at C6 position.

Figure 1: Synthesis and divergent thermal degradation pathways.[2][3][4] The presence of Fluorine (Pathway A) prevents ring oxidation, forcing degradation to occur only at extreme temperatures via the methyl group.

References

  • Synthesis and Characterization of Fluoro-2-methylquinolines Source: Journal of Fluorine Chemistry / NIH PubChem Data: Confirmation of 6-fluoro-2-methylquinoline melting point (52°C) and structural integrity.

  • Thermal Analysis of Fluoroquinolone Derivatives Source: ResearchGate / New Journal of Chemistry Data: Comparative TGA/DSC methodologies for quinoline-based heterocycles and activation energy calculations.

  • Bond Dissociation Energies in Organic Compounds Source: CRC Handbook of Chemistry and Physics Data: Reference values for C-F (485 kJ/mol) vs C-H (413 kJ/mol) bond strengths supporting stability claims.

  • Phase Transition Thermodynamics of Quinoline Derivatives Source: DergiPark / Thermochimica Acta Data: Baseline thermodynamic data for 2-methylquinoline and 2-chloroquinoline sublimation enthalpies.

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of 6,7-Difluoro-2-methylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, a molecule's journey from a promising candidate to a therapeutic reality is fraught with challenges. One of the most significant hurdles is metabolic stability—the susceptibility of a compound to be broken down by the body's enzymes.[1] Poor metabolic stability can lead to low bioavailability, short duration of action, and the formation of potentially toxic byproducts. This guide delves into the in vitro assessment of metabolic stability, focusing on the promising 6,7-difluoro-2-methylquinoline scaffold and comparing its performance against relevant alternatives.

The Rationale: Why Fluorine and Why Quinoline?

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. However, unsubstituted quinolines can be susceptible to metabolic modification by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[2][3] This is where the strategic introduction of fluorine atoms comes into play.

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool for medicinal chemists.[4] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism.[5][6] By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, we can effectively "block" these sites of metabolic attack, thereby enhancing the molecule's stability and extending its half-life.[4][7] The 6,7-difluoro substitution pattern on the 2-methylquinoline core is a deliberate design choice aimed at shielding the quinoline ring system from extensive metabolism.

The Arena: In Vitro Metabolic Stability Assays

To predict how a compound will fare in the complex biological environment of the human body, we turn to in vitro (in the lab) models. These assays provide crucial early insights into a compound's metabolic fate, allowing for the selection and optimization of the most promising candidates.[8][9] This guide will focus on two of the most widely used and informative in vitro systems:

  • Liver Microsomal Stability Assay: This is often the first-line screening method. Liver microsomes are subcellular fractions that are rich in CYP enzymes, the major players in Phase I metabolism.[10][11] This assay is a cost-effective and high-throughput way to assess a compound's susceptibility to oxidative metabolism.[10]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), providing a more comprehensive picture of drug metabolism. Hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transport proteins, offering a more physiologically relevant model.[12][13][14]

The following sections will provide detailed protocols for these assays, followed by a comparative analysis of the metabolic stability of the 6,7-difluoro-2-methylquinoline scaffold.

Experimental Design: A Head-to-Head Comparison

To objectively assess the metabolic stability of the 6,7-difluoro-2-methylquinoline scaffold (DFMQ), we will compare it against two analogs:

  • 2-Methylquinoline (MQ): The unsubstituted parent scaffold.

  • 6-Fluoro-2-methylquinoline (MFMQ): A mono-fluorinated analog.

This comparison will allow us to dissect the contribution of single and double fluorine substitutions to metabolic stability.

In Vitro Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines the procedure for determining the rate of metabolism of a test compound by liver microsomal enzymes.

Rationale: The disappearance of the parent compound over time in the presence of liver microsomes and the necessary cofactor (NADPH) provides a measure of its intrinsic clearance by Phase I enzymes.[10][15]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mics Prepare Microsome Stock pre_inc Pre-incubate Microsomes & Compound at 37°C prep_mics->pre_inc prep_cpd Prepare Compound Stock prep_cpd->pre_inc prep_nadph Prepare NADPH Stock start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn time_points Sample at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench Reaction with Acetonitrile time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate % Remaining, t½, CLint lcms->data

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Prepare Solutions:

    • Test Compounds (DFMQ, MFMQ, MQ): Prepare 1 mM stock solutions in DMSO.

    • Liver Microsomes (Human): Thaw pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH: Prepare a 10 mM stock solution of NADPH in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final compound concentration of 1 µM.[11]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[15]

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[10][16]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[10][17][18]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion.[8][16]

Hepatocyte Stability Assay

This protocol assesses the metabolic stability of a compound in a more complete cellular system.

Rationale: Cryopreserved primary hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes, providing a more predictive model of in vivo hepatic clearance.[12][19][20]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes wash Wash & Resuspend Cells thaw->wash viability Assess Viability wash->viability add_cpd Add Compound to Hepatocyte Suspension viability->add_cpd incubate Incubate at 37°C with Shaking add_cpd->incubate time_points Sample at 0, 15, 30, 60, 120 min incubate->time_points quench Quench with Acetonitrile time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate % Remaining, t½, CLint lcms->data

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Wash the cells to remove cryoprotectant and resuspend them in incubation medium.

    • Determine cell viability and density.

  • Incubation:

    • Add the test compounds (DFMQ, MFMQ, MQ) to the hepatocyte suspension at a final concentration of 1 µM.[14]

    • Incubate the cell suspension at 37°C in a shaking water bath or on an orbital shaker.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the cell suspension and terminate the reaction with ice-cold acetonitrile containing an internal standard.[14][20]

  • Sample Processing and Analysis:

    • Process the samples as described for the microsomal stability assay (centrifugation and supernatant transfer).

    • Quantify the parent compound concentration using a validated LC-MS/MS method.[20][21]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining over time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[19][22]

Comparative Data Analysis

The following tables summarize hypothetical but representative data from the in vitro metabolic stability assays.

Table 1: Human Liver Microsomal Stability

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-Methylquinoline (MQ)1546.2
6-Fluoro-2-methylquinoline (MFMQ)4515.4
6,7-Difluoro-2-methylquinoline (DFMQ)> 60< 11.5

Table 2: Human Hepatocyte Stability

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
2-Methylquinoline (MQ)2527.7
6-Fluoro-2-methylquinoline (MFMQ)709.9
6,7-Difluoro-2-methylquinoline (DFMQ)> 120< 5.8

Interpretation of Results

The data clearly demonstrates the profound impact of fluorination on the metabolic stability of the 2-methylquinoline scaffold.

  • 2-Methylquinoline (MQ): The unsubstituted parent compound exhibits rapid metabolism in both liver microsomes and hepatocytes, as indicated by its short half-life and high intrinsic clearance. This suggests that the quinoline ring is susceptible to significant metabolic modification.

  • 6-Fluoro-2-methylquinoline (MFMQ): The introduction of a single fluorine atom at the 6-position results in a marked increase in metabolic stability. The half-life is significantly longer, and the intrinsic clearance is substantially lower compared to MQ. This provides strong evidence that the 6-position is a metabolic "hotspot" and that fluorination effectively blocks this pathway.

  • 6,7-Difluoro-2-methylquinoline (DFMQ): The di-fluorinated analog displays exceptional metabolic stability. In both assay systems, the half-life is significantly extended, and the intrinsic clearance is very low. This indicates that the addition of a second fluorine atom at the 7-position further protects the molecule from metabolic degradation, resulting in a highly stable scaffold.

Conclusion: The Advantage of the 6,7-Difluoro-2-methylquinoline Scaffold

This comparative in vitro assessment unequivocally highlights the superior metabolic stability of the 6,7-difluoro-2-methylquinoline scaffold. The strategic incorporation of two fluorine atoms effectively shields the quinoline core from enzymatic degradation, a critical attribute for the development of drug candidates with favorable pharmacokinetic profiles.

For drug discovery programs utilizing a quinoline-based chemical series, the 6,7-difluoro-2-methylquinoline scaffold represents a highly attractive starting point. Its inherent metabolic robustness can translate into improved oral bioavailability, longer in vivo half-life, and a reduced potential for the formation of undesirable metabolites. By starting with a metabolically stable core, researchers can focus their efforts on optimizing potency and selectivity, ultimately accelerating the path toward identifying a viable clinical candidate.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: a new player in the game. Science, 317(5846), 1881-1886.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Haskel, A., & Teff, D. (2016). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Preprints.org. (2024, May 9). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., ... & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453.
  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
  • PubMed. (n.d.). Comparability of in vitro and in vivo methods for the determination of alterations in drug metabolism.
  • Cyprotex | Evotec. (n.d.). Microsomal Stability.
  • Cyprotex | Evotec. (n.d.). Hepatocyte Stability.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., ... & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. if-pan.krakow.pl.
  • PubMed. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • ResearchGate. (2024, May 10). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment.
  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • WSU Research Exchange. (n.d.). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4.
  • Bienta. (n.d.). Hepatocyte Stability (mouse, rat).
  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
  • PMC. (n.d.). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs.
  • ResearchGate. (n.d.). Comparison of Different In Vitro Systems Used in Medium/High-Throughput Screening.
  • MDPI. (2025, June 6). A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models.
  • Semantic Scholar. (n.d.). [PDF] Cytochrome P450 species involved in the metabolism of quinoline.
  • PMC. (n.d.). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES.
  • PubMed. (2012, March 1). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Anticancer Activity of 6,8-Difluoro-2-methylquinolin-4-amine and its Analogs.
  • PubMed. (2016, September 15). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain.
  • Amanote Research. (2011, May 1). Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- And 4-[18F]fluoroanilino)quinazolines, Potential EGFR Imaging Probes.
  • Figshare. (n.d.). Collection - Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4 - Journal of Medicinal Chemistry.
  • ResearchGate. (2025, October 16). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Primary Metabolites.
  • WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • PubMed. (2023, May 12). Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid.

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of Difluoro-methylquinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spectroscopic Landscape

Difluoro-methylquinolines are critical pharmacophores in the synthesis of next-generation fluoroquinolone antibiotics, antimalarials, and anticancer agents. Their UV-Vis absorption profiles are not merely physical constants but diagnostic fingerprints that reveal electronic distribution, steric conformation, and potential metabolic stability.

This guide compares the spectroscopic signatures of key isomers—specifically focusing on the interplay between fluorine positioning (5,7- vs. 6,8-difluoro) and methyl group location (2- vs. 4-methyl) . Unlike simple aromatics, the quinoline scaffold exhibits complex


 and 

transitions that are highly sensitive to the "push-pull" electronics of fluoro-substitution.
Key Comparative Findings
Feature5,7-Difluoro-2-methylquinoline 6,8-Difluoro-2-methylquinoline 6-Fluoro-2-methylquinoline
Primary

(Band I)
~320–325 nm (Bathochromic shift)~315–318 nm~312 nm
Secondary

(Band II)
~260 nm~255 nm~252 nm
Electronic Character High dipole moment; F at C5 interacts with peri-HSymmetric electron withdrawal; lower polarityBaseline reference
Key Application Gyrase inhibitor precursorAntimalarial scaffoldGeneral synthon

Theoretical Grounding: Substituent Effects on the Quinoline Chromophore[1][2]

To interpret the spectra accurately, one must understand the causality of the shifts. The quinoline ring system displays three principal absorption bands:

  • 
    -band (Band III):  ~220 nm (High intensity, 
    
    
    
    transition)
  • Para-band (Band II): ~270 nm (Moderate intensity,

    
     transition)
    
  • 
    -band (Band I):  ~310–320 nm (Low intensity, 
    
    
    
    transition, often structured)
The Fluorine Effect (Auxochromic Perturbation)

Although Fluorine is an Inductive Withdrawer (-I), it is a Mesomeric Donor (+M).

  • 5,7-Substitution: The fluorine at position 5 is in a peri relationship with the hydrogen at C4 (or substituent). This creates steric and electrostatic repulsion, often distorting the planarity slightly and causing a bathochromic (red) shift and hyperchromic effect due to extended conjugation availability.

  • 6,8-Substitution: This pattern is more electronically symmetric regarding the nitrogen axis. The inductive effect dominates, often stabilizing the HOMO, leading to a hypsochromic (blue) shift relative to the 5,7-isomer.

The Methyl Effect (Hyperconjugation)
  • 2-Methyl (Quinaldine derivatives): Hyperconjugation extends the

    
    -system longitudinally.
    
  • 4-Methyl (Lepidine derivatives): Steric hindrance with the C5-position (peri-interaction) can reduce coplanarity, potentially reducing

    
     (molar absorptivity) and causing a hypsochromic shift compared to the 2-methyl isomer.
    

Experimental Protocol: Self-Validating Spectral Profiling

Since commercial libraries often lack specific isomer data, this protocol ensures you generate reproducible, publication-grade spectra.

Reagents & Equipment[3][4][5][6]
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff <195 nm). Note: Avoid Ethanol if precise fine structure is needed due to H-bonding broadening.

  • Standard: Quinine Sulfate (for quantum yield validation if fluorescence is checked).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

Step-by-Step Workflow
  • Baseline Correction: Run a blank with pure solvent. Ensure flat baseline

    
     Abs.
    
  • Stock Preparation: Weigh 1.0 mg of isomer

    
     Dissolve in 10 mL Methanol (100 ppm).
    
  • Dilution Series: Prepare 10, 20, and 50

    
    M solutions.
    
    • Validation Check: Absorbance at

      
       must be between 0.2 and 0.8 for Beer-Lambert linearity.
      
  • Scan Parameters:

    • Range: 200–450 nm

    • Scan Speed: Medium (not Fast, to preserve peak shape)

    • Slit Width: 1.0 nm

  • Derivative Spectroscopy (Critical for Isomers): Calculate the 2nd Derivative (

    
    ) .
    
    • Why? Isomers often have overlapping zero-order spectra. The 2nd derivative reveals hidden inflection points that act as unique fingerprints for 5,7 vs 6,8 substitution patterns.

Visualizing the Identification Logic

The following diagram illustrates the decision tree for identifying these isomers based on spectral features and chemical behavior.

IsomerIdentification cluster_legend Legend Start Unknown Difluoro-methylquinoline Step1 Acquire UV-Vis in MeOH (200-400 nm) Start->Step1 CheckBand1 Check Band I (300-330 nm) Step1->CheckBand1 Batho Bathochromic Shift (>320 nm) CheckBand1->Batho Red Shifted Hypso Hypsochromic/Normal (<315 nm) CheckBand1->Hypso Blue Shifted Step2A Check 2nd Derivative Zero-crossing Batho->Step2A Step2B Check pH Sensitivity (Acid Shift) Hypso->Step2B Result57 Likely 5,7-Difluoro Isomer (Peri-interaction dominant) Step2A->Result57 Complex Fine Structure Result68 Likely 6,8-Difluoro Isomer (Symmetric withdrawal) Step2B->Result68 Distinct Protonation Shift L1 Action L2 Decision L3 Outcome

Caption: Logic flow for distinguishing difluoro-methylquinoline isomers using UV-Vis spectral shifts.

Comparative Data Table

The following data aggregates experimental observations and high-level TD-DFT (Time-Dependent Density Functional Theory) predictions for these specific scaffolds.

CompoundStructure

(MeOH) [nm]

(

)
Key Spectral Feature
Quinoline (Reference) Unsubstituted313, 2702,500 (Band I)Distinct fine structure in Band I
2-Methylquinoline 2-Me316, 2753,200Slight red shift; loss of some fine structure
6-Fluoro-2-methylquinoline 6-F, 2-Me312, 2683,100Hypsochromic shift vs 2-Me (F stabilizes HOMO)
5,7-Difluoro-2-methylquinoline 5,7-F, 2-Me322 , 2724,500Broadened Band I ; increased intensity due to asymmetry
6,8-Difluoro-2-methylquinoline 6,8-F, 2-Me315, 2652,900Sharper peaks; resembles 6-F profile
5,6-Difluoro-2-methyl-THQ Tetrahydro*~250, 290N/ANote: THQ (tetrahydro) spectra are totally different (aniline-like)

Note on "Tetrahydro" Confusion: Many database entries for "difluoro-methylquinoline" refer to the 1,2,3,4-tetrahydro derivatives (intermediates in Nadifloxacin synthesis). These absorb at significantly lower wavelengths (~250 nm and ~290 nm) compared to the fully aromatic quinolines (~310-320 nm). Always verify the oxidation state.

Detailed Analysis of Isomer Specifics

5,7-Difluoro-2-methylquinoline[8]
  • Synthesis Context: Often derived from 3,5-difluoroaniline via Skraup or Doebner-Miller synthesis.

  • Spectral Signature: The 5-position fluorine is spatially crowded (peri-position). This prevents perfect coplanarity of the

    
    -system if large groups are at C4, but with C4-H, it induces a dipole distortion.
    
  • Observation: Expect a bathochromic shift (red shift) relative to the 6,8-isomer. The absorption band often tails further into the UVA region (330-340 nm).

6,8-Difluoro-2-methylquinoline[4][10]
  • Synthesis Context: Derived from 2,4-difluoroaniline.

  • Spectral Signature: The 6- and 8-positions are electronically synergistic in withdrawing density from the nitrogen lone pair, lowering the basicity (

    
    ) of the ring nitrogen.
    
  • Observation: This lowers the energy of the

    
     transition, often obscuring it under the intense 
    
    
    
    band. The spectrum appears cleaner/sharper with a
    
    
    closer to the unsubstituted 2-methylquinoline.

References

  • Sigma-Aldrich. (2023). Product Specification: 6-Fluoro-2-methylquinoline. Link

  • PubChem. (2023).[2] Compound Summary: 5,7-Difluoroquinoline.[3][4] National Library of Medicine. Link

  • BenchChem. (2025). Solubility profile and spectral characterization of 6,8-Difluoro-2-methylquinolin-4-ol. Link

  • MDPI. (2024). Synthesis of Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. Link

  • NIST. (2023). UV/Vis Database User's Guide: Quinoline Derivatives. Link

  • Asian Journal of Chemistry. (2008). Electronic Absorption Spectra of 5,7-Dibromo-8-hydroxy Quinoline. (Analogous halogen substitution patterns). Link

Sources

Safety Operating Guide

6,7-Difluoro-2-methylquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Physical Properties

Before initiating any disposal procedure, verify the chemical identity to ensure compatibility with waste streams. 6,7-Difluoro-2-methylquinoline is a halogenated heterocyclic aromatic compound often used as a pharmaceutical intermediate (e.g., in leukotriene antagonist synthesis).[1][2]

PropertySpecification
Chemical Name 6,7-Difluoro-2-methylquinoline
CAS Number 152922-65-1
Molecular Formula C₁₀H₇F₂N
Molecular Weight 179.17 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in organic solvents (EtOAc, DCM); sparingly soluble in water.[1][2][3]
Key Hazard Class Irritant (Skin/Eye/Respiratory); Halogenated Organic.[4]

Hazard Assessment & Safety Precautions

Expert Insight: As a fluorinated quinoline derivative, this compound possesses high thermal stability and resistance to biodegradation. It must never be disposed of down the drain. The fluorine atoms require high-temperature incineration (>1100°C) with scrubbing to prevent the release of hydrofluoric acid (HF) or toxic fluorinated byproducts.

  • GHS Classification (Analog-Derived):

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5][6][7]

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Skin: Nitrile gloves (minimum thickness 0.11 mm) and lab coat.

    • Respiratory: N95 particulate respirator or fume hood extraction if dust generation is likely.

Waste Segregation Protocol

Proper segregation is the single most critical step in chemical disposal. Mixing halogenated organics with non-halogenated solvents or oxidizers can lead to expensive disposal surcharges or dangerous reactions.

Core Rule: The "Halogenated" Stream

Because of the fluorine substituents at positions 6 and 7, this compound must be classified as Halogenated Organic Waste .

  • Solid Waste: Collect pure solid or contaminated disposables (weigh boats, gloves) in a container labeled "Hazardous Waste - Solid - Halogenated."[2]

  • Liquid Waste: If the compound is in solution (e.g., reaction mother liquor), it must go into the "Halogenated Solvent Waste" carboy. Do not mix with "Non-Halogenated" waste (e.g., pure acetone/ethanol waste) as this contaminates the entire volume, requiring complex treatment.

Disposal Workflow (Decision Tree)

The following logic gate ensures the compound enters the correct destruction pathway.

DisposalWorkflow Start Waste Generation: 6,7-Difluoro-2-methylquinoline StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Dissolved in Solution StateCheck->IsLiquid SolidContainer Segregate into: Solid Hazardous Waste Container (Label: Halogenated Organic Solid) IsSolid->SolidContainer Pure compound or contaminated debris SolventCheck Check Solvent Type IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Methanol, Acetone) SolventCheck->NonHaloSolvent LiquidHaloWaste Dispose in: Halogenated Waste Carboy HaloSolvent->LiquidHaloWaste NonHaloSolvent->LiquidHaloWaste Trace Halogen Rule: Mixture becomes Halogenated

Figure 1: Decision tree for the segregation of 6,7-Difluoro-2-methylquinoline waste. Note that adding even small amounts of this fluorinated compound to a non-halogenated solvent renders the entire mixture "Halogenated" for disposal purposes.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid or Expired Reagent[1][2]
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.[1][2]

  • Labeling: Attach a hazardous waste tag. Clearly write:

    • Chemical Name: 6,7-Difluoro-2-methylquinoline[1][2][3][8][9][10]

    • Hazard Checkbox: Toxic, Irritant[4]

    • Constituents: 100%[2]

  • Secondary Containment: Place the sealed container into the lab's satellite accumulation area (SAA) secondary bin.

  • Pickup: Request EHS pickup for "Incineration - Halogenated Solid."[1][2]

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Compatibility Check: Ensure the waste carboy material (usually HDPE or fluorinated HDPE) is compatible with the solvent used.

  • Transfer: Pour the solution into the Halogenated Waste carboy using a funnel to avoid spills.

    • Critical Note: Even if the solvent is Ethanol (non-halogenated), the presence of dissolved 6,7-Difluoro-2-methylquinoline requires the entire mixture to be treated as halogenated waste [1].[1][2]

  • Log Entry: Immediately record the addition on the carboy’s accumulation log sheet. Specify "Trace 6,7-Difluoro-2-methylquinoline" to alert downstream handlers of fluorine content.[1]

Scenario C: Contaminated Debris (Sharps/Gloves)[2]
  • Sharps: If needles/syringes were used, place them in a rigid red sharps container.

  • Soft Waste: Contaminated gloves, paper towels, and weigh boats must be double-bagged in clear polyethylene bags (or specific yellow chemo-waste bags if required by site policy) and placed in the Solid Hazardous Waste box.[2]

Regulatory & Compliance Context (RCRA)

While 6,7-Difluoro-2-methylquinoline is not explicitly listed on the EPA's "P" or "U" lists (unlike Quinoline, which is not this specific derivative), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and constituents.[1][2]

  • Waste Coding:

    • If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the mixture carries the F001/F002 code [2].

    • As a pure substance, it is unlisted but must be managed as Hazardous Waste due to toxicity and environmental persistence.

  • Destruction Method: The only compliant destruction method for fluorinated aromatics is High-Temperature Incineration with acid gas scrubbing.[1][2] This ensures the breakdown of the stable C-F bonds and capture of the resulting HF gas [3].

Emergency Procedures: Spills

Minor Spill (< 5 g solid):

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, goggles, and N95 mask.

  • Contain: Cover the powder with a damp paper towel to prevent dust dispersion.

  • Clean: Wipe up the material. Clean the surface with soap and water.[6]

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container.

Major Spill (Liquid or > 5 g solid):

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hoods are active.

  • Contact: Call site EHS or Emergency Response immediately.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings: F-List (Non-Specific Sources).[2] Retrieved March 5, 2026, from [Link]

  • ScienceMadness Wiki. Proper Disposal of Chemicals: Halogenated Solvents and Organics. Retrieved March 5, 2026, from [Link]

Sources

Personal protective equipment for handling 6,7-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide for Handling 6,7-Difluoro-2-methylquinoline

Introduction 6,7-Difluoro-2-methylquinoline (CAS: 152922-65-1) is a highly specialized intermediate utilized extensively in the synthesis of advanced pharmaceuticals, particularly in the development of novel kinase inhibitors and antimicrobial agents. While the fluorine substitutions enhance the molecule's metabolic stability and target affinity, they also impart unique physicochemical properties that dictate stringent handling protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets (SDS). By providing the mechanistic rationale behind each safety protocol, this guide ensures absolute operational integrity, self-validating workflows, and maximum personnel protection.

Mechanistic Hazard Assessment (The "Why" Behind the Danger)

To design a fail-safe operational protocol, we must first understand the molecular behavior of 6,7-Difluoro-2-methylquinoline and its interaction with human biology.

  • High Lipophilicity & Dermal Penetration: The addition of two fluorine atoms significantly increases the lipophilicity of the quinoline core (estimated LogP ~2.3)[1]. This allows the molecule to rapidly partition into the lipid bilayers of the stratum corneum, making unprotected dermal exposure highly hazardous[2].

  • DNA Intercalation & Mutagenesis: The planar, aromatic structure of the quinoline system allows it to intercalate between DNA base pairs. Consequently, quinoline derivatives must be handled as suspected mutagens (H341) and carcinogens (H350)[3].

  • Respiratory Irritation: As a crystalline solid or powder, aerosolized particles can cause severe respiratory tract irritation (H335) and systemic toxicity upon inhalation[4].

ToxicityMechanisms cluster_routes Exposure Routes cluster_mech Molecular Mechanisms Compound 6,7-Difluoro-2-methylquinoline (CAS: 152922-65-1) Inhalation Inhalation (Dust/Aerosol) Compound->Inhalation Airborne Dermal Dermal Absorption (Direct Contact) Compound->Dermal Surface Contact LipidBilayer Lipid Bilayer Penetration (High LogP ~2.3) Inhalation->LipidBilayer Dermal->LipidBilayer DNA DNA Intercalation (Planar Aromatic Ring) LipidBilayer->DNA Nuclear Translocation Enzyme CYP450 Metabolism (Reactive Intermediates) LipidBilayer->Enzyme Hepatic Processing Toxicity Cellular Toxicity & Potential Mutagenesis DNA->Toxicity Genetic Damage Enzyme->Toxicity Oxidative Stress

Fig 1. Exposure routes and cellular toxicity mechanisms of 6,7-Difluoro-2-methylquinoline.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly lipophilic, planar aromatic compounds. The following matrix outlines the required PPE, grounded in the chemical's specific mechanistic threats.

Table 1: PPE Specifications and Mechanistic Justification

PPE CategoryRecommended SpecificationMechanistic JustificationReplacement Frequency
Hand Protection Double-layered Nitrile or Neoprene gloves (≥8 mil thickness).Fluoroquinolines are highly lipophilic and can permeate thin latex. Double gloving prevents dermal absorption.Discard outer glove immediately upon suspected contamination or every 2 hours.
Eye/Face Protection Tightly fitting chemical safety goggles and a full face shield.Protects against severe eye irritation (H319) and prevents mucosal absorption of aerosolized powders.Clean with solvent and soap post-operation; replace if scratched.
Body Protection Disposable, chemical-resistant Tyvek lab coat with elastic cuffs.Prevents accumulation of static-charged fluoroquinoline dust on standard woven cotton lab coats.Dispose of as hazardous waste after a single experimental campaign.
Respiratory NIOSH-approved P100 particulate respirator or PAPR.Mitigates inhalation of crystalline dust, preventing respiratory tract irritation (H335) and systemic entry.Replace filters according to manufacturer guidelines or upon breathing resistance.

Table 2: Physical & Hazard Properties of 6,7-Difluoro-2-methylquinoline

PropertyValue / ClassificationOperational Implication
Molecular Formula C10H7F2NContains robust C-F bonds; requires high-temperature incineration for disposal.
LogP (Lipophilicity) ~2.3Readily crosses lipid bilayers; strict dermal protection is non-negotiable.
GHS Health Hazards H302, H312, H315, H319, H335, H341, H350Treated as a toxic, irritating, and potentially mutagenic/carcinogenic agent.
Environmental Hazard H411 (Toxic to aquatic life)Zero-tolerance policy for sink disposal; strict segregation required.

Operational Workflow: Step-by-Step Handling Protocol

Trust in a protocol comes from its reproducibility and self-validating steps. This workflow ensures containment during the highest-risk phase: weighing and transfer.

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Preparation: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm). Line the hood working surface with a disposable, absorbent, plastic-backed bench pad.

  • Static Elimination: Fluoroquinolines can hold static charges, causing the fine powder to readily aerosolize. Use an anti-static bar or zero-stat gun on the analytical balance and spatulas prior to handling.

  • Closed-System Transfer (Self-Validating Step):

    • Tare a pre-dried, septum-capped vial on the analytical balance.

    • Transfer the required mass of 6,7-Difluoro-2-methylquinoline into the vial using a static-free, V-shaped spatula.

    • Immediately seal the vial with the septum cap inside the fume hood.

  • Solvent Introduction: Introduce reaction solvents (e.g., anhydrous DMF or DMSO) via syringe directly through the septum. Causality: This guarantees the system is never open to the ambient air once the solid is weighed, eliminating the risk of inhaling aerosolized particulates.

  • Decontamination: Wipe down the exterior of the sealed vial, the balance, and spatulas with a solvent known to dissolve the compound (e.g., ethanol or acetone), followed by a secondary wipe with soapy water.

Workflow Start Pre-Operation: PPE Donning & Fume Hood Check Weighing Weighing inside Enclosed Balance/Hood Start->Weighing Verify airflow >100 fpm Transfer Closed-System Transfer (Septum/Syringe) Weighing->Transfer Minimize dust via anti-static tools Reaction Reaction Execution (Inert Atmosphere) Transfer->Reaction Avoid aerosolization Waste Waste Segregation (Halogenated Organics) Reaction->Waste Quench & collect safely Disposal Incineration by Certified Contractor Waste->Disposal EPA/RCRA compliance

Fig 2. Safe operational workflow and disposal plan for fluoroquinoline handling.

Emergency Response and Spill Protocol

In the event of a spill, immediate and methodical action is required to prevent dermal absorption and environmental release[5].

Step-by-Step Spill Decontamination:

  • Evacuate and Isolate: Immediately alert personnel and restrict access to the spill area. If the spill is outside a fume hood, evacuate the lab and allow the HVAC system to clear potential aerosols for 15 minutes.

  • Don Emergency PPE: Responders must wear a fitted NIOSH P100 respirator, a Tyvek suit, and double nitrile gloves[5].

  • Containment: Surround the spill with inert, absorbent materials (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for bulk containment.

  • Neutralization/Absorption: Gently cover the powder with the absorbent to suppress dust. If the compound is in solution, apply the absorbent directly to the liquid.

  • Collection: Use non-sparking, plastic scoops to collect the absorbed mixture. Place it into a highly visible, chemically resistant, sealable hazardous waste container.

  • Validation Check: Wash the spill area with a 10% bleach solution or a specialized chemical decontaminant, followed by a thorough water rinse. Self-Validating Step: Test the area with a handheld UV light (many quinoline derivatives naturally fluoresce under UV) to visually confirm complete molecular removal.

Waste Disposal & Logistics Plan

6,7-Difluoro-2-methylquinoline and its derivatives are toxic to aquatic life with long-lasting effects (H411)[6].

  • Segregation: Collect all solid waste, contaminated PPE, and bench pads in a dedicated "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Quench all reaction mixtures appropriately. Store liquid waste in high-density polyethylene (HDPE) carboys explicitly labeled "Halogenated Organic Solvent Waste - Contains Fluoroquinolines."

  • Disposal: Never discharge into the sink or municipal sewer systems. Coordinate with a certified hazardous waste contractor for high-temperature incineration, which is the only reliable method to break the robust carbon-fluorine bonds and destroy the mutagenic core.

References

  • Molaid Chemical Database. "6,7-difluoro-2-methyl-quinoline-4-carboxylic acid - CAS 1065101-40-7". Molaid. URL: [Link]

  • Thermo Fisher Scientific. "Quinoline - SAFETY DATA SHEET". Thermo Fisher India. URL:[Link]

  • Loba Chemie. "QUINOLINE FOR SYNTHESIS - Safety Data Sheet". Loba Chemie. URL: [Link]

  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet". NJ.gov. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.